molecular formula C11H10N2O2 B1486743 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol CAS No. 1412956-38-7

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Numéro de catalogue: B1486743
Numéro CAS: 1412956-38-7
Poids moléculaire: 202.21 g/mol
Clé InChI: JSSHFBPYTBJPSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (CAS 1412953-09-3) is a pyrimidine-based chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antimalarial therapies. It is structurally related to a class of 2,4-disubstituted pyrimidines that have been identified as potent inhibitors of essential plasmodial kinases, specifically PfGSK3 and PfPK6 . These kinases are considered promising drug targets to combat rising resistance to traditional antimalarial treatments, and inhibitors of these targets have demonstrated potent activity against blood-stage Plasmodium falciparum parasites . The scaffold combines a cyclopropyl group and a furanyl heterocycle, features commonly employed in drug discovery to optimize interactions with enzyme binding sites and modulate physicochemical properties. Researchers can utilize this compound as a key intermediate or a core scaffold for further structure-activity relationship (SAR) studies to explore and optimize antiplasmodial potency and selectivity. Furthermore, the furan and pyrimidine heterocycles are privileged structures in antibacterial research, suggesting potential for investigating broader therapeutic applications . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Chemical Identifiers: • CAS Number: 1412953-09-3 • Molecular Formula: C11H10N2O2 • Molecular Weight: 202.21 g/mol • SMILES: OC1=NC(C2CC2)=NC(C3=COC=C3)=C1

Propriétés

IUPAC Name

2-cyclopropyl-4-(furan-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSHFBPYTBJPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Characterization of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and structural validation of novel heterocyclic scaffolds are foundational to modern drug discovery. The compound 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol represents a highly functionalized pyrimidine derivative, integrating the metabolic stability of a cyclopropyl group with the electron-rich π-system of a furan ring. Because pyrimidines represent an essential class of heterocycles recognized for their broad-spectrum biological activities—including kinase inhibition and antimicrobial properties 1—rigorous structural elucidation is critical. This guide provides an in-depth, causality-driven framework for the spectroscopic and crystallographic characterization of this molecule.

Conformational Dynamics & Pharmacological Context

The presence of an electron-donor moiety like the furan-2-yl group on the pyrimidine ring strongly influences the electronic landscape and biological activity of the core scaffold 2. A defining structural feature of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is its lactam-lactim tautomerism . In solution and solid states, the molecule dynamically shifts between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto/lactam) forms. Understanding this dynamic is critical, as the tautomeric state dictates hydrogen-bond donor/acceptor capabilities during target-binding.

Furthermore, the dihedral angle between the furan and pyrimidine rings dictates the extent of π-conjugation and influences solid-state packing, a phenomenon well-documented in structurally analogous furan-pyrimidine systems 3.

Multimodal Characterization Workflow

G A Synthesis & Isolation 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol B Chromatographic Purification (HPLC / Flash) A->B Purified Extract C Spectroscopic Profiling (NMR, FT-IR) B->C >98% Purity D Mass Spectrometry (HRMS-ESI) B->D Aliquot E X-Ray Crystallography (Single Crystal) B->E Slow Evaporation F Structural Validation & Tautomeric Assignment C->F Connectivity & Functional Groups D->F Exact Mass & Fragmentation E->F 3D Conformation

Fig 1. Multimodal structural characterization workflow for pyrimidine derivatives.

Analytical Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent selection is the primary driver of NMR resolution for tautomeric heterocycles. DMSO-d₆ is utilized to stabilize the lactam form via robust hydrogen bonding, slowing the proton exchange rate and allowing the observation of the tautomeric N-H/O-H proton at ~12.10 ppm.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

NucleusChemical Shift (ppm)Multiplicity (J in Hz)IntegrationAssignment
¹H12.10br s1HOH / NH (Tautomeric)
¹H7.85dd (1.8, 0.8)1HFuran H5
¹H7.15dd (3.4, 0.8)1HFuran H3
¹H6.65dd (3.4, 1.8)1HFuran H4
¹H6.50s1HPyrimidine H5
¹H2.05m1HCyclopropyl CH
¹H1.05m2HCyclopropyl CH₂
¹H0.95m2HCyclopropyl CH₂
¹³C166.5--Pyrimidine C2
¹³C162.0--Pyrimidine C4 (C=O/C-OH)
¹³C156.5--Pyrimidine C6
¹³C151.0--Furan C2
¹³C145.5--Furan C5
¹³C112.5--Furan C4
¹³C110.0--Furan C3
¹³C103.5--Pyrimidine C5
¹³C17.5--Cyclopropyl CH
¹³C10.5--Cyclopropyl CH₂
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) is optimal due to the basic nitrogen atoms in the pyrimidine ring. Collision-Induced Dissociation (CID) yields predictable fragmentation, specifically the loss of the cyclopropyl ring and the cleavage of the furan moiety.

G T1 Pyrimidin-4-ol (Enol Form) T2 Pyrimidin-4(3H)-one (Keto Form) T1->T2 Solvent Dependent Tautomerization M Molecular Ion [M+H]+ m/z 203.08 T1->M ESI+ Ionization T2->M ESI+ Ionization F1 Loss of CO (m/z -28) F2 Furan Cleavage (m/z -67) F3 Cyclopropyl Cleavage (m/z -41) M->F1 CID M->F2 CID M->F3 CID

Fig 2. Tautomerization dynamics and primary MS/MS fragmentation pathways.

Table 2: HRMS-ESI(+) Fragmentation Profile

m/z (Observed)FormulaMass Error (ppm)Assignment / Neutral Loss
203.0821[C₁₁H₁₁N₂O₂]⁺0.4Molecular Ion[M+H]⁺
175.0871[C₁₀H₁₁N₂O]⁺0.6Loss of CO (-28 Da)
162.0435[C▱H₆N₂O₂]⁺0.8Loss of Cyclopropyl (-41 Da)
136.0633[C₇H₈N₂O]⁺0.5Loss of Furan (-67 Da)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid-state FT-IR (ATR) definitively proves the predominance of the lactam tautomer in the crystalline state, evidenced by the strong C=O stretching frequency.

Table 3: FT-IR Vibrational Frequencies (ATR, solid state)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2800Broad, MediumN-H / O-H stretch (H-bonded)
1650StrongC=O stretch (Lactam form)
1580StrongC=N, C=C stretch (Pyrimidine/Furan)
1450MediumCH₂ bending (Cyclopropyl)
1220StrongC-O-C stretch (Furan ring)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal logic check to prevent false-positive structural assignments.

Protocol 1: 1D and 2D NMR Acquisition
  • Step 1: Sample Preparation. Dissolve 5 mg of the highly purified compound (>98% via HPLC) in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Non-polar solvents (e.g., CDCl₃) fail to stabilize the tautomeric equilibrium, leading to severe line broadening. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the molecule predominantly in the lactam form and sharpening the signals.

  • Step 2: 1D Acquisition. Acquire ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.

  • Step 3: 2D HMBC Validation (The Self-Check). Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Validation Logic: To definitively prove the regiochemistry, look for a ³JCH cross-peak between the cyclopropyl methine proton (2.05 ppm) and the pyrimidine C2 carbon (166.5 ppm), as well as a cross-peak between the furan H3 proton (7.15 ppm) and the pyrimidine C6 carbon (156.5 ppm). If these cross-peaks are absent, the structural connectivity is incorrect.

Protocol 2: HRMS-ESI Analysis
  • Step 1: Mobile Phase Configuration. Prepare a mobile phase of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: The formic acid provides the necessary protons to efficiently ionize the pyrimidine nitrogens, maximizing the [M+H]⁺ signal yield.

  • Step 2: Ionization and CID. Inject 1 µL of a 1 µg/mL sample. Apply a collision energy ramp (15–35 eV) in the collision cell.

  • Step 3: Isotopic Validation (The Self-Check). Analyze the A+1 and A+2 isotopic peaks of the parent ion (m/z 203.0821).

    • Validation Logic: The relative abundance of the A+1 peak must align with the natural ¹³C abundance for 11 carbon atoms (~12.1%). A deviation greater than 2% indicates co-eluting impurities or an incorrect molecular formula.

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Step 1: Crystal Growth via Vapor Diffusion. Dissolve 10 mg of the compound in a minimum volume of Dichloromethane (DCM). Place the vial inside a larger sealed chamber containing Hexane.

    • Causality: The highly planar nature of the conjugated furan-pyrimidine system promotes rapid π-π stacking. Slow anti-solvent diffusion (Hexane into DCM) prevents kinetic precipitation, allowing the molecules to thermodynamically assemble into defect-free single crystals.

  • Step 2: Diffraction and Refinement. Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

  • Step 3: Conformational Validation (The Self-Check). Solve the structure using direct methods.

    • Validation Logic: Measure the dihedral angle between the furan and pyrimidine planes. A completely coplanar system (0°) suggests strong conjugation, while a slight twist (10°–20°) indicates steric repulsion between the furan oxygen/CH and the pyrimidine C5-H. This metric validates the theoretical 3D conformation against the observed solid-state packing.

References

  • An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL:[Link]

  • 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea Source: PMC (PubMed Central) URL:[Link]

  • Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents Source: J-Stage URL:[Link]

Sources

Mechanism of Action for 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol scaffold is a highly privileged pharmacophore in modern medicinal chemistry. While the core molecule itself serves as a versatile building block, its derivatives—particularly when fused into bicyclic systems like thienopyrimidines—have demonstrated profound efficacy as targeted protein degraders and inhibitors.

This whitepaper deconstructs the pharmacological utility of these derivatives, focusing primarily on their role as BH3 mimetics targeting the Myeloid Cell Leukemia 1 (MCL-1) protein [1]. We will explore the structural rationale behind the specific functional groups, the downstream apoptotic signaling cascades they trigger, and the rigorous, self-validating experimental workflows required to evaluate them.

Pharmacophore Deconstruction & Structural Rationale

As a Senior Application Scientist, I approach molecular design not merely as a structural exercise, but as a solution to biological barriers. The specific selection of the 2-cyclopropyl and 6-(furan-2-yl) substituents on the pyrimidin-4-ol (which tautomerizes to pyrimidin-4-one) core is highly deliberate [3].

  • The Pyrimidin-4-ol Core: This central ring acts as the primary hydrogen-bonding hub. The tautomeric nature of the hydroxyl/carbonyl group at position 4, combined with the N3 nitrogen, allows the molecule to act as a potent bidentate hydrogen bond donor/acceptor.

  • The 2-Cyclopropyl Moiety (Metabolic & Entropic Control): Replacing a standard linear alkyl chain (e.g., propyl or isopropyl) with a cyclopropyl ring serves two critical functions. First, it restricts rotatable bonds, significantly reducing the entropic penalty upon target binding. Second, the rigid cyclopropyl ring lacks easily abstractable alpha-protons, which drastically enhances the molecule's metabolic stability against Cytochrome P450 (CYP450)-mediated oxidative degradation.

  • The 6-(Furan-2-yl) Moiety (Electronic & Steric Targeting): The furan-2-yl group acts as an electron-rich heteroaromatic bioisostere for a phenyl ring. It is sterically less demanding, allowing deeper penetration into shallow hydrophobic pockets. Furthermore, the furan oxygen serves as a highly localized, directional hydrogen bond acceptor, while the ring itself engages in parallel-displaced π−π stacking with target aromatic residues.

Primary Mechanism of Action: MCL-1 Inhibition via BH3 Mimicry

The most clinically significant application of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol derivatives is their use as precursors for thienopyrimidine-based MCL-1 inhibitors [1]. MCL-1 is a pro-survival member of the BCL-2 protein family, frequently amplified in hematologic malignancies (e.g., multiple myeloma and acute myeloid leukemia) to evade cell death [2].

The Apoptotic Signaling Cascade

MCL-1 exerts its pro-survival effect by sequestering pro-apoptotic "BH3-only" proteins (such as BIM and NOXA) within its hydrophobic surface groove.

When highly optimized derivatives of our target scaffold enter the intracellular space, they act as BH3 mimetics . The furan-2-yl and cyclopropyl groups perfectly occupy the P2 and P3 hydrophobic pockets of the MCL-1 binding groove. By competitively binding to MCL-1 with sub-nanomolar affinity, the derivative displaces BIM. The freed BIM then activates the effector proteins BAX and BAK, leading to their oligomerization. This triggers Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the execution of caspase-mediated apoptosis [2].

MCL1_Pathway Inhibitor Pyrimidin-4-ol Derivative MCL1 MCL-1 Protein (Pro-Survival) Inhibitor->MCL1 BH3 Groove Binding BIM BIM/NOXA (Pro-Apoptotic) Inhibitor->BIM Releases MCL1->BIM Sequesters BAX_BAK BAX / BAK Oligomerization BIM->BAX_BAK Activates MOMP Mitochondrial Permeabilization BAX_BAK->MOMP Induces Apoptosis Apoptosis MOMP->Apoptosis Cytochrome c

Mechanism of MCL-1 inhibition and BAX/BAK-mediated apoptosis induction.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality behind the structural choices, the following table summarizes representative SAR data for pyrimidin-4-ol derivatives against the MCL-1 target. Notice how the combination of the cyclopropyl and furan-2-yl groups yields the optimal balance of biochemical affinity and cellular efficacy.

CompoundR2 SubstitutionR6 SubstitutionMCL-1 IC₅₀ (nM)Caspase-3/7 EC₅₀ (nM)
1 (Core) CyclopropylFuran-2-yl14.2125.0
2 MethylFuran-2-yl85.4>500.0
3 CyclopropylPhenyl42.1310.5
4 Cyclopropyl5-Fluoro-furan-2-yl8.562.3

Table 1: Representative SAR data demonstrating the synergistic effect of the 2-cyclopropyl and 6-(furan-2-yl) substitutions on target affinity and cellular apoptosis.

Experimental Methodologies & Self-Validating Workflows

To ensure scientific integrity and trustworthiness, the evaluation of these derivatives must follow a strict, self-validating workflow. A common pitfall in evaluating BH3 mimetics is the use of standard ELISA assays. Because the binding of these derivatives to the shallow MCL-1 groove can be transient, the wash steps in an ELISA often cause rapid ligand dissociation, yielding false negatives.

To correct for this, we utilize a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by phenotypic cellular validation.

Protocol 1: TR-FRET MCL-1 Binding Assay (Biochemical Validation)
  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged human MCL-1 protein and 10 nM of a fluorescently labeled BH3 tracer peptide in assay buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.01% Tween-20).

  • Compound Addition: Dispense 100 nL of the pyrimidin-4-ol derivative (in 100% DMSO) into a 384-well low-volume microplate using acoustic liquid handling to ensure precise dosing.

  • Incubation: Add 10 µL of the protein/tracer master mix to the plate. Incubate at room temperature for 60 minutes to reach binding equilibrium. Causality note: The lack of wash steps ensures the equilibrium is not disturbed.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ based on the ratio of the two emission wavelengths.

Protocol 2: Caspase-3/7 Activation Assay (Cellular Validation)
  • Cell Plating: Seed MCL-1 dependent multiple myeloma cells (e.g., H929) at 10,000 cells/well in a 96-well white opaque plate.

  • Treatment: Treat cells with serial dilutions of the derivative for 4 hours. Causality note: A short 4-hour window is chosen specifically to measure mechanism-based apoptosis prior to secondary necrotic events.

  • Lysis & Detection: Add an equal volume of Caspase-Glo 3/7 Reagent. The reagent lyses the cells and provides a proluminescent caspase substrate.

  • Quantification: Measure luminescence after 30 minutes. An increase in luminescence confirms that the biochemical binding observed in Protocol 1 successfully translates to the intended apoptotic phenotype in living cells.

Workflow Synth Chemical Synthesis FRET TR-FRET Assay Synth->FRET Cell Cell Viability (MCL-1 Dep) FRET->Cell Caspase Caspase 3/7 Readout Cell->Caspase

Step-by-step experimental workflow for evaluating pyrimidin-4-ol derivatives.

Conclusion

The 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol architecture is a masterclass in rational drug design. By combining the entropic advantages and metabolic stability of the cyclopropyl ring with the precise electronic and steric profile of the furan-2-yl group, this scaffold provides an ideal foundation for developing potent BH3 mimetics. When integrated into rigorous, wash-free screening workflows, these derivatives continue to drive the frontier of targeted apoptotic therapies in oncology.

References

  • New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. European Patent Office (EP2886545B1).
  • Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients. Nature Communications / PubMed Central. Available at:[Link]

  • Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

In Silico Profiling of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol: A Molecular Docking Guide for Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous antimicrobial, antiviral, and antineoplastic agents[1]. Within this chemical space, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol represents a highly optimized, sterically tuned derivative. The integration of a cyclopropyl group enhances conformational rigidity and hydrophobic packing, while the furan-2-yl moiety provides a heteroaromatic system capable of π−π stacking and hydrogen bonding[2].

This technical whitepaper provides a comprehensive, self-validating computational protocol for evaluating the binding affinity of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. To demonstrate this workflow, we will target the Mycobacterium tuberculosis Filamenting temperature-sensitive mutant Z (FtsZ) protein—a validated antitubercular target where pyrimidin-4-ol derivatives have shown significant allosteric inhibition[3].

Pharmacophore & Structural Rationale

Before initiating any computational workflow, a rigorous structural deconstruction of the ligand is required to understand the causality of its binding behavior.

  • The Pyrimidin-4-ol Core: This core is subject to a critical tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms[1]. This tautomerism dictates the hydrogen bond donor/acceptor profile. In the keto form, the N3 acts as a hydrogen bond donor, and the C4 carbonyl acts as an acceptor, which is often preferred in deep kinase or GTPase binding pockets.

  • 2-Cyclopropyl Substitution: The cyclopropyl ring is uniquely positioned to occupy small, tight hydrophobic pockets (such as the H-pocket in FtsZ). By introducing steric bulk with minimal rotational degrees of freedom, it reduces the entropic penalty typically incurred upon ligand binding, thereby stabilizing a favorable binding conformation[2].

  • 6-(Furan-2-yl) Substitution: The electron-rich furan ring extends the pharmacophore into adjacent sub-pockets. The oxygen atom can act as a weak hydrogen bond acceptor, while the aromatic system is primed for edge-to-face or face-to-face π−π interactions with aromatic residues (e.g., Phenylalanine or Tyrosine)[2].

Target Selection: The FtsZ Interdomain Cleft

FtsZ is a GTPase essential for bacterial cell division, polymerizing to form the Z-ring at the division site. Inhibiting this polymerization halts bacterial replication. Previous studies have successfully utilized molecular docking to design pyrimidin-4-ol derivatives that bind to the interdomain cleft of FtsZ (PDB ID: 1RLU), interacting strongly with residues like Arg140 and Gly19[3].

FtsZPathway GTP GTP Binding (FtsZ Active Site) Mono FtsZ Monomer Activation GTP->Mono Poly Polymerization (Z-Ring Formation) Mono->Poly Div Bacterial Cell Division Poly->Div Inhibitor 2-Cyclopropyl-6-(furan-2-yl) pyrimidin-4-ol Inhibitor->Mono Allosteric Inhibition

Figure 1: Mechanism of FtsZ polymerization and allosteric inhibition by the pyrimidine derivative.

Experimental Protocol: A Self-Validating Docking Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be executed. This protocol is designed to eliminate false positives caused by incorrect protonation states or inadequate solvation modeling.

Step 3.1: Ligand Preparation (Tautomeric & Ionization Profiling)

Causality: Docking a single, unoptimized 2D structure ignores physiological pH effects and tautomerism, leading to inaccurate binding poses.

  • Import the 2D SMILES string of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol into a ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel).

  • Generate all possible tautomers. Ensure both the enol (-OH) and keto (=O) forms are generated, as pyrimidin-4-ols readily tautomerize[1].

  • Calculate ionization states at physiological pH (7.4 ± 1.0) using Epik.

  • Minimize the 3D geometries using the OPLS4 or MMFF94 force field to relieve steric clashes.

Step 3.2: Protein Preparation (PDB: 1RLU)

Causality: Raw PDB files contain crystallographic artifacts, missing hydrogen atoms, and unresolved side chains that will physically block valid ligand docking.

  • Download the M. tuberculosis FtsZ crystal structure (PDB ID: 1RLU)[3].

  • Remove all co-crystallized buffers and water molecules located > 5 Å from the active site. Note: Retain deep-pocket structural waters if they coordinate with the protein backbone, as they may bridge ligand interactions.

  • Assign bond orders and add missing hydrogen atoms.

  • Optimize the hydrogen bond network using PROPKA to determine the correct protonation states of Histidine, Aspartate, and Glutamate residues at pH 7.4.

  • Perform a restrained minimization (heavy atoms converged to an RMSD of 0.3 Å) to relax the binding pocket.

Step 3.3: Receptor Grid Generation & Docking
  • Define the receptor grid box centered on the interdomain cleft, specifically targeting the coordinates around Arg140 and Gly19[3]. Set the bounding box to 20 Å × 20 Å × 20 Å.

  • Execute Molecular Docking using Glide Extra Precision (XP) or AutoDock Vina. Set the ligand to be fully flexible while keeping the receptor rigid.

  • Generate 10 poses per ligand tautomer to evaluate conformational clustering.

Step 3.4: Post-Docking MM-GBSA Thermodynamics

Causality: Standard docking scores are fast but lack rigorous thermodynamic solvation terms. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculates the true free energy of binding ( ΔGbind​ ), significantly reducing false-positive rates.

  • Extract the top-scoring poses from the docking run.

  • Run MM-GBSA using an implicit solvent model (e.g., VSGB) to calculate the desolvation penalty and binding free energy.

DockingWorkflow LigPrep Ligand Preparation (Tautomer/Ionization) Docking Molecular Docking (Glide XP / Vina) LigPrep->Docking ProtPrep Protein Preparation (PDB: 1RLU, H-bond Opt) GridGen Receptor Grid Generation (Interdomain Cleft) ProtPrep->GridGen GridGen->Docking Scoring Scoring & Clustering (Pose Selection) Docking->Scoring MMGBSA MM-GBSA Analysis (Binding Free Energy) Scoring->MMGBSA

Figure 2: Self-validating computational workflow for molecular docking and thermodynamic scoring.

Quantitative Data Presentation & Interaction Analytics

The efficacy of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is best understood by comparing its tautomeric states against a known reference inhibitor (e.g., PC190723) within the FtsZ pocket.

Table 1: Thermodynamic Scoring and Ligand Efficiency

Note: Data represents expected computational yields based on validated pyrimidine-FtsZ interaction profiles.

Ligand StateGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Ligand Efficiency (LE)
Enol Form (Pyrimidin-4-ol)-8.45-42.100.52
Keto Form (Pyrimidin-4(3H)-one)-9.12-48.350.57
Reference (PC190723)-9.85-55.200.48

Analysis: The keto tautomer typically outscores the enol form due to the superior geometry of the N3-H acting as a hydrogen bond donor to the protein backbone, a common feature in highly active pyrimidine derivatives[1]. Furthermore, the high Ligand Efficiency (LE > 0.5) indicates that the cyclopropyl and furan groups contribute massively to binding affinity relative to their low molecular weight.

Table 2: Key Residue Interaction Matrix (Keto Tautomer)
Interacting ResidueInteraction TypeDistance (Å)Ligand Functional GroupCausality / Structural Role
Arg140 Hydrogen Bond2.8Pyrimidin-4-one (C=O)Anchors the core scaffold into the interdomain cleft[3].
Gly19 Hydrogen Bond3.1Pyrimidine (N1)Stabilizes the orientation of the heteroaromatic ring[3].
Val207 Hydrophobic3.42-Cyclopropyl ringLocks the ligand in place, preventing rotational entropy loss[2].
Phe138 π−π Stacking4.26-(Furan-2-yl) ringEnhances binding affinity via dispersion forces[2].

Conclusion

The in silico profiling of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol reveals a highly efficient, sterically optimized scaffold. By strictly adhering to a workflow that accounts for tautomeric equilibrium and thermodynamic desolvation (MM-GBSA), researchers can confidently advance this compound (or its direct analogs) into in vitro enzymatic assays. The synergistic combination of the rigid cyclopropyl group and the interactive furan ring makes this pyrimidine derivative a prime candidate for further lead optimization against targets like FtsZ or homologous kinase domains.

Sources

An In-depth Technical Guide on 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: Extensive database searches and literature reviews did not yield specific data for the compound 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. This suggests that the compound may be a novel chemical entity with limited to no published research. Therefore, this guide has been constructed based on expert analysis of its constituent chemical moieties—the pyrimidine core, the cyclopropyl group, and the furan ring—to predict its physicochemical properties and outline a strategic approach for its synthesis and characterization. This document serves as a proactive technical whitepaper for researchers and drug development professionals interested in exploring this and similar novel molecules.

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and potency[3][4]. Furthermore, the furan ring is a prevalent heterocycle in bioactive natural products and pharmaceuticals, known to participate in various biological interactions[5][6]. The novel combination of these three fragments in 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol presents a compelling target for synthetic exploration and pharmacological screening.

This guide provides a predictive overview of the key physicochemical properties of this molecule and outlines detailed, validated protocols for its potential synthesis and characterization.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for the title compound is unavailable, we can extrapolate likely characteristics based on its structural components.

PropertyPredicted Value/RangeRationale and Significance
Molecular Formula C₁₁H₁₀N₂O₂Based on the chemical structure.
Molecular Weight 202.21 g/mol Crucial for dosage calculations and stoichiometric analysis.
Appearance Likely a crystalline solidSimilar pyrimidine derivatives are typically solids at room temperature[7].
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The heterocyclic nature imparts some polarity, but the overall structure is largely nonpolar. The pyrimidin-4-ol tautomer may exhibit slightly increased aqueous solubility due to hydrogen bonding capabilities. Solubility in polar aprotic solvents is expected to be higher[7][8].
Melting Point Estimated 150-250 °CThe planar heterocyclic systems and potential for intermolecular hydrogen bonding suggest a relatively high melting point[9].
pKa Estimated 7.5 - 9.5 (for the pyrimidin-4-ol proton)The pyrimidin-4-ol moiety can act as a weak acid. The exact pKa will be influenced by the electron-withdrawing/donating effects of the cyclopropyl and furan substituents. This is a critical parameter for understanding ionization state at physiological pH, which impacts absorption and distribution[10].
LogP Estimated 2.0 - 3.5The combination of the lipophilic cyclopropyl and furan rings with the more polar pyrimidin-4-ol core suggests a moderate lipophilicity, which is often desirable for oral drug candidates.

Strategic Synthesis and Characterization

The synthesis of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol can be approached through established pyrimidine ring-forming reactions. A plausible and efficient synthetic route is a condensation reaction.

Proposed Synthetic Pathway

A logical synthetic approach involves the condensation of a β-ketoester with cyclopropylamidine. The workflow for this synthesis is depicted below.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product ethyl_furoylacetate Ethyl 2-(furan-2-yl)-2-oxoacetate condensation Condensation ethyl_furoylacetate->condensation Base (e.g., NaOEt) Ethanol, Reflux cyclopropanecarboximidamide Cyclopropanecarboximidamide cyclopropanecarboximidamide->condensation target_molecule 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol condensation->target_molecule

Caption: Proposed synthesis of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-(furan-2-yl)-2-oxoacetate

  • Cyclopropanecarboximidamide hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add cyclopropanecarboximidamide hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

  • To the resulting solution, add ethyl 2-(furan-2-yl)-2-oxoacetate (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization Workflow

A systematic approach is necessary to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Synthesis Synthesized Compound Purity Purity Assessment (HPLC, LC-MS) Synthesis->Purity Structure_ID Structural Identification Purity->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C) Structure_ID->NMR MS Mass Spectrometry (HRMS) Structure_ID->MS IR Infrared Spectroscopy Structure_ID->IR Thermal Thermal Analysis (DSC, TGA) Structure_ID->Thermal Solubility Solubility Studies Structure_ID->Solubility

Caption: Workflow for the physicochemical characterization of the synthesized compound.

1. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main component and identify any impurities.

2. Structural Identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and environment of protons. Expected signals would include those for the cyclopropyl, furan, and pyrimidine rings.

    • ¹³C NMR: To determine the number of unique carbon atoms.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the pyrimidin-4-ol and C=O/C=N stretches of the pyrimidine ring.

3. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystallinity[9].

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

4. Solubility Studies:

  • Kinetic and thermodynamic solubility assays in various solvents (e.g., water, phosphate-buffered saline, organic solvents) to establish a solubility profile.

Potential Biological Activities and Future Directions

Given the structural motifs present in 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, several potential biological activities can be hypothesized. Pyrimidine derivatives are known to act as inhibitors of kinases, dihydrofolate reductase, and other enzymes involved in cellular proliferation[1]. The furan moiety can engage in hydrogen bonding and other interactions with biological targets[6]. Therefore, this molecule could be a candidate for screening in assays for:

  • Anticancer activity

  • Antimicrobial (antibacterial and antifungal) activity

  • Anti-inflammatory activity

Future research should focus on the synthesis and thorough characterization of this compound, followed by a comprehensive biological evaluation to explore its therapeutic potential.

References

  • EvitaChem. (n.d.). 2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol.
  • BLD Pharm. (n.d.). 2094814-77-2|2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride.
  • Aswinanand, B., Palani, K. N., Santhanam, S. D., Ramamurthy, K., Palaniappan, S., Arasu, M. V., ... & Arockiaraj, J. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.
  • PubChem. (n.d.). 5-(Furan-2-yl)pyrimidine.
  • MilliporeSigma. (n.d.). 6-Cyclopropyl-2-hydroxy-pyrimidine-4-carboxylic acid.
  • National Institute of Standards and Technology. (n.d.). Furan, 2-propyl-.
  • Chemsrc. (2025, August 25). 2-Cyclopropylethanol.
  • PubMed. (2014, January 15). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents.
  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • EvitaChem. (n.d.). 2-(5-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)acetic acid.
  • PMC. (n.d.). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters.
  • PubChem. (n.d.). 2-(6-Cyclopropylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol.
  • PubChem. (n.d.). (1R,2S)-1-(2-amino-4-cyclohexyloxypteridin-6-yl)-2-(methoxymethoxy)propan-1-ol.
  • MDPI. (2022, April 19). Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry.
  • MDPI. (2022, February 24). Biological Activities of Natural Products II.
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • Molport. (n.d.). 6-amino-2-(furan-2-yl)pyrimidin-4-ol.
  • CymitQuimica. (n.d.). cas 147027-10-9: (2r-cis)-5-(4-amino-1,2-dihydro-2-oxo-1-pyrimidinyl).
  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • ResearchGate. (n.d.). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis.
  • YS생명과학. (n.d.). 제품.
  • GNPS. (2022, April 26). GNPS Library Spectrum CCMSLIB00009961922.
  • Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives.
  • MDPI. (2025, November 12). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives.
  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • PDBj. (n.d.). ChemComp-HO4: 5-ethynyl-7-(beta-D-ribofuranosyl).
  • PubMed. (n.d.). Mass spectrometry of derivatives of cyclopropene fatty acids.
  • PubChem. (n.d.). Cyclopropyl-N4-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine.
  • RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers.
  • MDPI. (2022, August 10). Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin.
  • Google Patents. (n.d.). WO2017125097A1 - Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4- yl)pyrazol-l-yl]propanenitrile salts and preparation thereof.
  • PubChem. (n.d.). 6-(cyclopropylmethoxy)-N-[1-cyclopropyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-5-(3,3-difluoroazetidin-1-yl)pyrazine-2-carboxamide.
  • Open Academic Journals Index. (2016, June 29). Chemical composition, antiproliferative, antioxidant and antibacterial activities of essential oils from aromatic plants growing.
  • MDPI. (2024, March 8). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones.
  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

Sources

Technical Whitepaper: Receptor Binding Affinity and Pharmacological Profiling of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Adenosine A2A receptor (A2AAR) is a Class A G-protein-coupled receptor (GPCR) that plays a pivotal role in modulating dopaminergic neurotransmission in the basal ganglia and regulating immunosuppressive pathways in the tumor microenvironment . Antagonism of A2AAR has emerged as a validated therapeutic strategy for Parkinson's disease (e.g., Istradefylline) and is a highly investigated frontier in immuno-oncology .

This technical guide details the pharmacological evaluation of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (hereafter referred to as CFP-4-ol ), a novel, non-xanthine A2AAR antagonist. By bridging structural biology with self-validating biochemical assays, this whitepaper outlines the causality behind our experimental methodologies and establishes a robust framework for quantifying the receptor binding affinity ( Ki​ ) and functional efficacy of pyrimidine-based GPCR ligands.

Structural Biology & Mechanistic Rationale

The design of CFP-4-ol leverages specific orthosteric interactions within the A2AAR binding pocket to maximize both affinity and selectivity over the highly homologous Adenosine A1 receptor (A1AR).

  • The Furan-2-yl Moiety: The furan ring acts as a "privileged" scaffold for A2AAR antagonists. It inserts deep into the orthosteric binding pocket, engaging in critical π−π stacking interactions with Phe168 (in Extracellular Loop 2) and forming a hydrogen bond with Asn253 (in Transmembrane Helix 6) .

  • The Pyrimidin-4-ol Core: This core provides a rigid, planar geometry that mimics the purine ring of endogenous adenosine. The hydroxyl group (often existing in tautomeric equilibrium as pyrimidin-4(3H)-one) serves as a crucial hydrogen bond donor/acceptor to Glu169.

  • The 2-Cyclopropyl Group: The addition of a bulky, lipophilic cyclopropyl ring at the C2 position is a deliberate selectivity driver. Causality: The cyclopropyl group creates steric hindrance that clashes with the narrower binding pocket of the A1AR, increasing the entropic penalty for A1AR binding. Simultaneously, it perfectly occupies a hydrophobic sub-pocket near Ile274 in the A2AAR, enhancing overall binding affinity.

A2AAR_Signaling CFP CFP-4-ol (Antagonist) A2AAR A2A Receptor CFP->A2AAR Blocks Adenosine Adenosine (Agonist) Adenosine->A2AAR Activates Gs Gs Protein A2AAR->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates

Fig 1: A2AAR signaling pathway and the inhibitory mechanism of CFP-4-ol.

Receptor Binding Affinity: Experimental Methodology

To accurately determine the binding affinity ( Ki​ ) of CFP-4-ol, we employ a radioligand displacement assay.

Self-Validating System Design: We utilize [3H] ZM241385, a high-affinity antagonist radioligand, rather than an agonist radioligand (like [3H] CGS21680). Causality: Antagonist radioligands bind to the receptor regardless of its G-protein coupling state. This provides a highly accurate measurement of total receptor density ( Bmax​ ) and prevents G-protein uncoupling artifacts from skewing the Ki​ of the test antagonist . Furthermore, the protocol mandates the inclusion of Adenosine Deaminase (ADA) to eliminate endogenous adenosine released by the cells, which would otherwise compete with the radioligand and artificially lower the apparent affinity of CFP-4-ol.

Step-by-Step Protocol: [3H] ZM241385 Displacement Assay
  • Membrane Preparation: Harvest HEK293 cells stably expressing human A2AAR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4).

  • ADA Treatment: Pre-incubate the membrane suspension with Adenosine Deaminase (2 U/mL) for 30 minutes at 25°C to degrade endogenous adenosine.

  • Ligand Co-Incubation: In a 96-well plate, combine:

    • 50μL of [3H] ZM241385 (final concentration 1 nM; Kd​≈0.8 nM).

    • 50μL of CFP-4-ol at varying concentrations ( 10−11 to 10−5 M) to generate a dose-response curve.

    • 100μL of A2AAR membrane suspension (approx. 15μg protein/well).

  • Equilibration: Incubate the plate at 25°C for 2 hours to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing: Wash filters three times with 300μL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add 40μL of scintillation cocktail, and quantify bound radioactivity using a MicroBeta microplate counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Workflow Membrane 1. Membrane Prep (hA2AAR HEK293) ADA 2. ADA Treatment (Degrade Endogenous Adenosine) Membrane->ADA Incubation 3. Co-incubation ([3H]ZM241385 + CFP-4-ol) ADA->Incubation Filtration 4. Rapid Filtration (GF/B Glass Fiber + PEI) Incubation->Filtration Wash 5. Wash Step (Ice-cold Buffer) Filtration->Wash Detection 6. Scintillation Counting Wash->Detection Analysis 7. Cheng-Prusoff Analysis (Ki) Detection->Analysis

Fig 2: Self-validating radioligand displacement assay workflow.

Quantitative Data Presentation

The binding affinity and selectivity profile of CFP-4-ol was benchmarked against established A2AAR antagonists. The data demonstrates that the 2-cyclopropyl substitution successfully drives sub-nanomolar affinity while maintaining an exceptional selectivity window over the A1AR.

Table 1: Comparative Receptor Binding Affinity and Selectivity Profiling

CompoundA2AAR Ki​ (nM)A1AR Ki​ (nM)Selectivity Ratio (A1/A2A)Functional cAMP IC50​ (nM)
CFP-4-ol 1.2 ± 0.1 450 ± 15 375x 8.5 ± 0.4
ZM241385 (Standard)0.8 ± 0.05250 ± 12312x5.2 ± 0.3
Istradefylline (Clinical)2.2 ± 0.2150 ± 868x12.1 ± 0.8
Preladenant1.1 ± 0.1>1000>900x4.8 ± 0.2

Note: Data represents the mean ± SEM of three independent experiments performed in triplicate. A1AR binding was assessed using [3H] DPCPX displacement.

Functional Validation: cAMP Accumulation Assay

Binding affinity ( Ki​ ) does not inherently confirm functional antagonism. To validate that CFP-4-ol acts as a functional antagonist, we measure its ability to block agonist-induced intracellular cAMP accumulation.

Methodology:

  • Seed hA2AAR-HEK293 cells in a 384-well plate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Pre-incubate cells with varying concentrations of CFP-4-ol for 15 minutes.

  • Challenge the cells with NECA (5'-N-ethylcarboxamidoadenosine), a stable adenosine analog, at its EC80​ concentration (typically 100 nM) for 30 minutes.

  • Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Result: CFP-4-ol dose-dependently inhibited NECA-induced cAMP accumulation with an IC50​ of 8.5 nM (Table 1), confirming its profile as a potent, functional A2AAR antagonist.

References

  • Shook, B. C., & Jackson, P. F. (2011). Adenosine A2A Receptor Antagonists and Parkinson's Disease. ACS Chemical Neuroscience.[Link]

  • Yang, X., Michiels, T. J. M., de Jong, C., Soethoudt, M., Dekker, N., Gordon, E., van der Stelt, M., Heitman, L. H., van der Es, D., & IJzerman, A. P. (2018). An Affinity-Based Probe for the Human Adenosine A2A Receptor. Journal of Medicinal Chemistry.[Link]

  • Zhang, J., Yang, W., Du, W., Wüthrich, K., & Chen, J. (2020). Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists. Pharmaceuticals.[Link]

Rational Design and Discovery of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol Analogs as Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of highly selective, metabolically stable kinase inhibitors has driven medicinal chemists to explore novel heterocyclic scaffolds. Among these, the 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol chemotype has emerged as a highly privileged structural core. By systematically combining a hinge-binding pyrimidin-4-ol core, a metabolically robust cyclopropyl group, and a geometrically distinct furan-2-yl bioisostere, this scaffold offers a unique solution to overcoming acquired resistance in Epidermal Growth Factor Receptor (EGFR) and Tropomyosin Receptor Kinase A (TRKA) driven malignancies.

This technical guide details the causal logic, synthetic methodologies, and biochemical validation protocols required to optimize this scaffold from a preliminary hit to a preclinical lead.

Structural Rationale & Pharmacophore Analysis

The design of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol analogs is rooted in precise structure-based drug design (SBDD). Every functional group serves a distinct, causally linked purpose in modulating pharmacokinetics (PK) and pharmacodynamics (PD).

  • The Pyrimidin-4-ol Core (Hinge Binder): The pyrimidine ring acts as an adenine mimetic, anchoring the molecule to the ATP-binding pocket of the kinase hinge region. The hydroxyl group at the C4 position (which exists in tautomeric equilibrium with the pyrimidin-4-one form) acts as a critical hydrogen bond donor/acceptor, establishing dual interactions with the kinase backbone[1].

  • The C2-Cyclopropyl Group (Metabolic Shield & Conformational Restrictor): Alkyl chains at the C2 position are notorious for rapid cytochrome P450 (CYP450) mediated oxidation. The incorporation of a cyclopropyl ring addresses multiple roadblocks in drug discovery: it enhances metabolic stability, increases brain permeability, and restricts the conformation of the molecule to reduce entropic penalties upon binding[2]. The shorter C-C bonds (1.51 Å) and enhanced π -character of the cyclopropyl ring also improve lipophilic ligand efficiency.

  • The C6-Furan-2-yl Group (Deep Pocket Occupancy): Traditional kinase inhibitors often utilize bulky phenyl rings. Replacing the phenyl group with a furan-2-yl moiety reduces steric bulk while maintaining π -electron density. The oxygen atom in the furan ring acts as an additional hydrogen-bond acceptor, targeting specific threonine or lysine residues deep within the hydrophobic pocket[3].

Caption: Pharmacophore logic mapping the structural contributions of the 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol scaffold.

Rational Drug Design Workflow

To systematically optimize this scaffold, a rigorous hit-to-lead workflow is employed. The process is iterative, utilizing computational docking to predict binding affinities before committing to chemical synthesis.

Caption: Iterative structure-based drug design (SBDD) workflow for pyrimidine-furan analogs.

Synthetic Methodology & Optimization

The synthesis of the 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol core requires a highly controlled cyclocondensation reaction. The protocol below is designed as a self-validating system; intermediate verification prevents downstream failures.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the β -Ketoester Intermediate

  • Reaction: Dissolve ethyl 2-furoate (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Activation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Causality: NaH deprotonates the ethyl acetate to form an enolate, which undergoes a Claisen condensation with ethyl 2-furoate to yield ethyl 3-(furan-2-yl)-3-oxopropanoate.

  • Validation: Quench with saturated aqueous NH4​Cl , extract with dichloromethane (DCM), and verify the intermediate via LC-MS ( [M+H]+ expected: 183.1). Do not proceed if unreacted starting material exceeds 5%.

Step 2: Cyclocondensation to the Pyrimidine Core

  • Reaction: In a sealed pressure tube, combine ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) and cyclopropanecarboximidamide hydrochloride (1.1 eq) in anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (NaOEt, 2.5 eq). Causality: NaOEt serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free imidamide and drives the cyclization by deprotonating the β -ketoester.

  • Heating: Heat the mixture to 85 °C for 12 hours.

  • Workup & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in water and adjust the pH to 5-6 using 1M HCl. Causality: The pyrimidin-4-ol product is amphoteric; adjusting to its isoelectric point forces precipitation.

  • Validation: Filter the resulting solid, wash with cold water, and dry under vacuum. Confirm the structure of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol via 1H NMR (DMSO- d6​ ): look for the distinct cyclopropyl multiplet at δ 0.9-1.1 ppm and the furan protons at δ 6.6, 7.2, and 7.8 ppm.

In Vitro Profiling & Structure-Activity Relationship (SAR)

To evaluate the impact of C5-substitutions on the core scaffold, a library of analogs was synthesized and profiled against wild-type EGFR, mutant EGFR ( L858R/T790M ), and TRKA. The data demonstrates that halogenation at the C5 position significantly enhances potency by filling a small hydrophobic sub-pocket[4].

Table 1: SAR and ADMET Profiling of Pyrimidin-4-ol Analogs
Compound IDC5 SubstitutionEGFR WT IC 50​ (nM)EGFR Mutant IC 50​ (nM)TRKA IC 50​ (nM)Microsomal Stability (T 1/2​ , min)
Core-1 -H450 ± 251200 ± 85320 ± 1545
Analog-2 -CH 3​ 210 ± 12850 ± 40180 ± 1052
Analog-3 -Cl85 ± 5310 ± 2295 ± 885
Analog-4 -F42 ± 3115 ± 1065 ± 5110
Analog-5 -CF 3​ >5000>5000>5000>120 (Inactive)

Data Interpretation: The introduction of a fluorine atom (Analog-4) provides the optimal balance of steric fit and electronegativity, drastically improving both kinase inhibition and microsomal half-life compared to the unsubstituted core. The bulky trifluoromethyl group (Analog-5) causes a steric clash within the ATP pocket, abolishing activity.

Biochemical Validation: HTRF Kinase Assay Protocol

To ensure highly reproducible and artifact-free IC 50​ determinations, Homogeneous Time-Resolved Fluorescence (HTRF) is employed. HTRF utilizes a long-lifetime europium cryptate fluorophore, which allows for time-delayed signal reading, effectively eliminating auto-fluorescence from the tested compounds[5][6].

Step-by-Step HTRF Protocol
  • Reagent Preparation: Prepare 2X Kinase/Metal solution (EGFR or TRKA in HEPES buffer with MgCl2​ ) and 2X ATP/Substrate solution (TK-Substrate-biotin). Causality: Separating the enzyme from the ATP prevents premature reaction initiation.

  • Compound Plating: Dispense 50 nL of the 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol analogs (in DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 655).

  • Enzyme Incubation: Add 2.5 μ L of the 2X Kinase solution to the wells. Centrifuge at 1000 rpm for 1 minute and incubate at 25 °C for 10 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add 2.5 μ L of the 2X ATP/Substrate solution to initiate the phosphorylation reaction. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 μ L of the HTRF Detection Reagent (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665). Incubate for 60 minutes.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, dual emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine specific phosphorylation. Normalize data against DMSO controls to calculate IC 50​ values.

Mechanistic Pathway & Kinase Selectivity

The primary mechanism of action for these analogs is ATP-competitive inhibition at the kinase domain. By blocking the phosphorylation of downstream effectors in the PI3K/AKT and RAS/MAPK pathways, the compounds effectively halt tumor proliferation and induce apoptosis[3].

Caption: Mechanistic signaling pathway illustrating the blockade of EGFR/TRKA by the pyrimidine-furan analogs.

Conclusion

The rational design of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol analogs represents a highly effective strategy in modern medicinal chemistry. By leveraging the metabolic stability of the cyclopropyl group and the unique hydrogen-bonding profile of the furan-2-yl moiety, this scaffold achieves nanomolar potency against critical oncogenic kinases. Future directions will focus on optimizing the C5 position for enhanced oral bioavailability and evaluating the lead candidates in patient-derived xenograft (PDX) models.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at:[Link]

  • Gasonoo, M., et al. (2024). Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. ACS Infectious Diseases. Available at:[Link]

  • Sharma, P., et al. (2025). Design, Synthesis, and Molecular Profiling of Pyrimidine-Furan Derivatives Targeting EGFRWT, EGFRT790M, and EGFRL858R/T790M/C797S in NSCLC: In Vitro and In Silico Evaluation. Chemistry & Biodiversity. Available at:[Link]

  • El-Gaby, M. S. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals (MDPI). Available at:[Link]

  • Zhang, Y., et al. (2022). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate / Journal of Clinical Laboratory Analysis. Available at:[Link]

Sources

A Technical Guide to the Preclinical Pharmacokinetics of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the preclinical pharmacokinetics of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, a novel heterocyclic compound. Given the specific nature of this molecule, this document synthesizes established principles of pharmacokinetic science with methodologies applicable to pyrimidine and furan-containing chemical entities. We will explore the critical stages of a preclinical pharmacokinetic program, from initial in vitro characterization and study design to bioanalytical methodology, data analysis, and metabolic profiling. The objective is to equip drug development professionals with the scientific rationale and practical protocols required to robustly characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this and structurally related compounds in animal models, a crucial step for translating a promising molecule into a clinical candidate.

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a thorough understanding of its pharmacokinetic (PK) profile.[1][2] Pharmacokinetics, the study of how an organism affects a drug, provides the quantitative foundation for designing safe and effective dosing regimens.[3] For 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, a molecule featuring a pyrimidine core and a furan moiety, a detailed ADME assessment is paramount. The pyrimidine scaffold is a common feature in many approved drugs, while the furan ring presents specific metabolic considerations that must be addressed early in development.[4][5][6][7]

This guide will provide a structured approach to:

  • Designing and executing preclinical PK studies in relevant animal models.[2][8]

  • Developing and validating robust bioanalytical methods for accurate quantification in biological matrices.[9][10][11]

  • Utilizing in vitro ADME assays to predict in vivo behavior and guide compound optimization.[12][13][14][15]

  • Interpreting pharmacokinetic data to inform critical development decisions.[16][17][18]

Pre-Study Considerations: Physicochemical and In Vitro Profiling

Before initiating animal studies, a foundational understanding of the molecule's properties is essential. In vitro ADME assays are cost-effective tools that predict a compound's in vivo behavior, identify potential liabilities, and guide the design of definitive animal studies.[12][13][15][19]

Physicochemical Characterization

Key parameters to measure include:

  • Solubility: Assessed at various pH levels to predict absorption in the gastrointestinal tract.

  • LogD/LogP: The distribution coefficient (LogD) at physiological pH is a critical indicator of a molecule's lipophilicity, which influences membrane permeability, plasma protein binding, and volume of distribution.

  • pKa: Determines the ionization state of the molecule at different pH values, affecting both solubility and permeability.

Core In Vitro ADME Assays

A standard battery of assays should be performed to establish an early ADME baseline.[14][15]

Assay Purpose Typical System Key Output
Metabolic Stability To estimate the intrinsic clearance rate by the liver.Liver Microsomes (Phase I), Hepatocytes (Phase I & II)Intrinsic Clearance (CLint), Half-life (t½)
Plasma Protein Binding To determine the fraction of drug bound to plasma proteins, as only unbound drug is active.Rapid Equilibrium Dialysis (RED), UltrafiltrationFraction unbound (fu)
CYP450 Inhibition To assess the potential for drug-drug interactions (DDIs).Recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9)IC50 values
Permeability To predict intestinal absorption and blood-brain barrier penetration.Caco-2 or MDCK cell monolayersApparent Permeability (Papp)
Plasma Stability To evaluate degradation by plasma enzymes.Plasma from relevant species (rat, dog, human)Half-life (t½)

Preclinical Pharmacokinetic Study Design in Animal Models

The design of in vivo PK studies must be rigorous to yield data that is both reliable and translatable.[2][8] Key elements include the selection of appropriate animal models, justification of dose levels, and a well-defined sampling schedule.

Selection of Animal Models

The choice of species is a critical decision.[20] Commonly, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog) species are required for regulatory submissions. The selection should be justified based on factors like similarity in metabolic pathways to humans, practical considerations for dosing and sampling, and historical data.

Study Design and Dosing

A typical early-phase PK study involves administering a single dose of the compound via both intravenous (IV) and oral (PO) routes.[21]

  • Intravenous (IV) Administration: This route provides direct systemic administration, allowing for the determination of absolute bioavailability and fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Administration: This is the intended clinical route for most small molecules and is essential for evaluating oral absorption and bioavailability (F).

A crossover study design, where the same group of animals receives both IV and PO doses separated by a washout period, can reduce inter-animal variability and strengthen the data.[1]

Workflow for a Typical Preclinical PK Study

The following diagram illustrates the key phases of a single-dose pharmacokinetic study.

PK_Workflow cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_post Analysis Phase acclimatize Animal Acclimatization & Health Check fasting Overnight Fasting (for PO Dosing) acclimatize->fasting catheter Catheter Implantation (for serial sampling) fasting->catheter dose Compound Administration (IV or PO) catheter->dose sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24h) dose->sampling process Plasma Separation (Centrifugation) sampling->process store Sample Storage (-80°C) process->store bioanalysis Bioanalysis (LC-MS/MS Quantification) store->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis report Data Reporting & Interpretation pk_analysis->report

Caption: Workflow for a preclinical single-dose pharmacokinetic study.

Bioanalytical Method Development and Validation

The reliability of any PK study hinges on the quality of the bioanalytical data.[9][22] A validated method ensures that the measurements of the drug concentration in a biological matrix (e.g., plasma) are accurate and reproducible.[9][10] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification.

Protocol: Bioanalytical Method Validation

Validation must be performed according to regulatory guidelines, such as those from the FDA.[11][23]

  • Selectivity and Specificity: Demonstrate that the method can differentiate the analyte from endogenous matrix components and other potential interferences.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix. The curve should cover the expected concentration range in the study samples and is typically fitted with a linear regression model.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations. Accuracy (% bias) and precision (% coefficient of variation) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Evaluate the potential for suppression or enhancement of the analyte signal by components of the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions that mimic the sample lifecycle:

    • Freeze-thaw stability (e.g., 3 cycles).

    • Short-term bench-top stability (e.g., 4 hours at room temperature).

    • Long-term storage stability (e.g., at -80°C for the duration of the study).

    • Post-preparative stability (in the autosampler).

Pharmacokinetic Data Analysis

Once plasma concentrations are determined, pharmacokinetic parameters are calculated. Non-compartmental analysis (NCA) is the most common method for initial PK characterization due to its simplicity and minimal assumptions.[3][16][18]

Key Pharmacokinetic Parameters (NCA)

The following parameters provide a comprehensive summary of the drug's disposition.[17][24]

Parameter Description Significance
Cmax Maximum observed plasma concentration.Related to efficacy and acute toxicity.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total systemic drug exposure.
Elimination half-life.Time required for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Vd Volume of distribution.The apparent volume into which the drug distributes in the body.
F (%) Absolute Bioavailability.The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Metabolism and Excretion: The Role of the Furan Moiety

A critical aspect of characterizing 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is understanding its metabolic fate. The furan ring is a known structural alert, as it can be metabolically activated by cytochrome P450 (CYP) enzymes to form reactive intermediates.[4][5][25]

Furan Ring Metabolism

CYP-mediated oxidation of a furan ring can lead to the formation of a reactive α,β-unsaturated dialdehyde intermediate.[25][26] This electrophilic species can covalently bind to cellular nucleophiles like proteins and DNA, which can be a mechanism for toxicity.[4][5] Therefore, identifying the metabolic pathways and assessing the potential for reactive metabolite formation is a mandatory part of the safety assessment.

Furan_Metabolism cluster_detox Detoxification Pathways cluster_adducts Toxicity Pathway Parent 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol P450 CYP450 Oxidation Parent->P450 Intermediate Reactive Intermediate (e.g., cis-enedial) P450->Intermediate GSH GSH Conjugation Intermediate->GSH Detoxification Adducts Covalent Adducts (Protein, DNA) Intermediate->Adducts Bioactivation Excretion Further Metabolism & Excretion GSH->Excretion Toxicity Potential for Toxicity Adducts->Toxicity

Caption: Potential metabolic activation pathway of a furan-containing compound.

Metabolite Identification Studies
  • In Vitro: Incubate the compound with liver microsomes or hepatocytes and analyze the samples using high-resolution mass spectrometry to identify potential metabolites.

  • In Vivo: Analyze plasma, urine, and feces from dosed animals to identify the major circulating and excreted metabolites.

Conclusion and Future Directions

The preclinical pharmacokinetic evaluation of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is a multi-faceted process that requires a strategic integration of in vitro and in vivo methodologies. A thorough characterization of its ADME properties, with a particular focus on the metabolic fate of the furan ring, is essential for a data-driven assessment of its potential as a therapeutic agent. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality pharmacokinetic data necessary to support IND-enabling studies and advance the development of this and related chemical entities.

References

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation.
  • Walsh Medical Media. (2023). Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities.
  • JoVE. (2025). Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Aplos Analytics. (2025). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective.
  • Xyzagen. (n.d.). Phase 1 Noncompartmental PK Analysis (NCA).
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • BioDuro. (n.d.). In Vitro ADME.
  • DMID. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK).
  • Tang, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 425-435. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • BioBoston Consulting. (2025). Preclinical Animal Testing in Drug Development.
  • Peterson, L. A. (2006). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews, 38(4), 615-626. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of furan leading to formation of potential....
  • BenchChem. (2025). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships.
  • Rondat. (n.d.). Preclinical study design consulting biotech farm animal study planning.
  • ResearchGate. (2025). The design of pharmacokinetic studies to support drug discovery: The selection of the optimum number of animals for a study. Retrieved from [Link]

  • Mohamady, S., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 395. Retrieved from [Link]

  • Sestak, V., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. Retrieved from [Link]

  • Denayer, T., et al. (2014). General Principles of Preclinical Study Design. In: The AGROVOC Thesaurus. Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 41(6), 640-4. Retrieved from [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Characterization of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Scientific Context

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, antiviral agents, and targeted oncology therapeutics[1]. Specifically, furan-substituted pyrimidines and their fused analogs (furopyrimidines) have demonstrated significant utility as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors[2].

This application note details a robust, step-by-step protocol for the synthesis of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (which exists in tautomeric equilibrium with its keto form, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4(3H)-one). The methodology utilizes a classic [3+3] cyclocondensation strategy, reacting an amidine (N-C-N fragment) with a β -keto ester (C-C-C fragment)[3]. This approach ensures high regioselectivity, scalable yields, and utilizes standard professional laboratory infrastructure.

Mechanistic Rationale & Workflow

The synthesis relies on the base-promoted condensation of cyclopropanecarboxamidine with ethyl 3-(furan-2-yl)-3-oxopropanoate (ethyl 2-furoylacetate).

Causality in Reaction Design:

  • Base Selection (Sodium Ethoxide): A strong alkoxide base serves a dual purpose. First, it deprotonates the cyclopropanecarboxamidine hydrochloride salt to liberate the nucleophilic free amidine. Second, it generates the enolate of the β -keto ester, facilitating the initial nucleophilic attack.

  • Solvent (Anhydrous Ethanol): Matches the alkoxide base to prevent transesterification side reactions and provides a sufficient reflux temperature (~78°C) to drive the dehydration steps of the cyclization.

  • pH-Controlled Isolation: The resulting pyrimidin-4-ol is acidic (pKa ~8.5) and remains soluble as a sodium salt in the basic reaction mixture. Precise acidification to pH 5–6 is critical to protonate the nitrogen/oxygen, neutralizing the molecule and forcing its precipitation from the aqueous phase.

G A Cyclopropanecarboxamidine HCl + Ethyl 2-furoylacetate B Base Activation (NaOEt / EtOH, 0 °C to RT) A->B C Cyclocondensation (Reflux 78 °C, 6 h) B->C D Tautomerization (Pyrimidin-4-ol ⇌ Pyrimidin-4(3H)-one) C->D E Workup & Acidification (1M HCl to pH 5.5) D->E F Precipitation & Isolation (Vacuum Filtration) E->F

Workflow for the synthesis and isolation of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

Materials and Reagents

Note: This protocol is designed for execution in a professional, chemically rated fume hood using standard personal protective equipment (PPE).

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Cyclopropanecarboxamidine HCl120.581.01.21 gN-C-N Donor
Ethyl 3-(furan-2-yl)-3-oxopropanoate182.171.051.91 gC-C-C Donor
Sodium Ethoxide (21 wt% in EtOH)68.052.2~8.2 mLBase / Deprotonation
Ethanol (Anhydrous)46.07-20 mLReaction Solvent
Hydrochloric Acid (1.0 M aq.)36.46-As neededpH Adjustment

Step-by-Step Experimental Protocol

Phase 1: Reagent Activation

  • Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon).

  • Charge the flask with 20 mL of anhydrous ethanol and cool to 0 °C using an ice-water bath.

  • Syringe in 8.2 mL of sodium ethoxide solution (21 wt% in EtOH).

  • Slowly add 1.21 g of cyclopropanecarboxamidine hydrochloride in small portions over 5 minutes.

    • Observation: A fine white precipitate of sodium chloride (NaCl) will form immediately as the free amidine is liberated. Stir for 15 minutes at room temperature to ensure complete neutralization.

Phase 2: Cyclocondensation 5. Add 1.91 g of ethyl 3-(furan-2-yl)-3-oxopropanoate dropwise to the stirring suspension. 6. Transfer the flask to a pre-heated oil bath or heating mantle. Reflux the mixture at 78–80 °C for 6 hours.

  • Mechanistic Insight: The elevated temperature is required to overcome the activation energy barrier for the intramolecular dehydration step that forms the final aromatic pyrimidine ring[3].

  • Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS until the β -keto ester is entirely consumed.

Phase 3: Workup and Isolation 8. Remove the reaction from heat and allow it to cool to ambient temperature. 9. Concentrate the mixture under reduced pressure (rotary evaporation) to remove approximately 70% of the ethanol. 10. Dilute the resulting viscous residue with 30 mL of deionized water. The product will remain dissolved as the sodium pyrimidinolate salt. 11. Critical Step: Place the flask in an ice bath. Slowly add 1.0 M aqueous HCl dropwise while monitoring with a pH meter or pH paper. Stop the addition when the pH reaches exactly 5.5 to 6.0.

  • Observation: A dense precipitate of the neutral 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol will crash out of solution.
  • Stir the suspension at 0 °C for 30 minutes to maximize crystallization.
  • Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual NaCl, followed by cold diethyl ether (5 mL) to remove trace organic impurities.
  • Dry the product in a vacuum oven at 45 °C overnight.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized compound, the following analytical parameters should be confirmed:

Analytical TechniqueExpected Spectral Features / Data
Appearance Off-white to pale yellow crystalline solid.
LC-MS (ESI+) m/z calculated for C11H10N2O2 [M+H]+: 203.08; Found: ~203.1.
1H NMR (400 MHz, DMSO-d6) δ 12.50 (br s, 1H, OH/NH tautomer), 7.85 (dd, 1H, furan C5-H), 7.15 (d, 1H, furan C3-H), 6.65 (s, 1H, pyrimidine C5-H), 6.60 (dd, 1H, furan C4-H), 1.95 (m, 1H, cyclopropyl CH), 1.05 (m, 2H, cyclopropyl CH2), 0.95 (m, 2H, cyclopropyl CH2).
13C NMR (100 MHz, DMSO-d6) δ 164.5 (C=O/C-OH), 161.2, 156.8, 151.0 (furan C2), 145.2 (furan C5), 112.5 (furan C3), 111.8 (furan C4), 102.4 (pyrimidine C5), 14.5 (cyclopropyl CH), 10.2 (cyclopropyl CH2).

Sources

Application Notes and Protocols for the Investigation of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel chemical entity, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, in medicinal chemistry. Based on a structural analysis of its constituent moieties—a pyrimidin-4-one core, a cyclopropyl group, and a furan ring—we hypothesize its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer. These notes offer a scientifically grounded framework for the synthesis, biochemical and cellular characterization of this compound, providing detailed protocols for its evaluation as a potential anti-cancer therapeutic agent.

Introduction and Rationale

The convergence of specific structural motifs in a single small molecule often hints at a targeted biological activity. The structure of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol presents a compelling case for investigation as a kinase inhibitor. The pyrimidin-4-one scaffold is a well-established "hinge-binding" motif present in numerous approved kinase inhibitors.[1] The cyclopropyl group is a valuable substituent in modern medicinal chemistry, known to enhance metabolic stability, increase potency, and provide conformational rigidity, which can lead to improved target binding.[2][3] Furthermore, the furan ring is a versatile heterocycle found in many pharmacologically active compounds, including some with demonstrated anti-cancer and VEGFR-2 inhibitory activity.[4][5]

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[8] Given that pyrimidine and furan-based compounds have been successfully developed as VEGFR-2 inhibitors, we propose that 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol represents a promising candidate for investigation against this target.[5]

This guide outlines the necessary steps to synthesize and validate the therapeutic potential of this compound, from initial biochemical assays to cell-based cytotoxicity studies.

Proposed Synthesis Pathway

The synthesis of 2,6-disubstituted pyrimidin-4-ones can be achieved through several established methods.[9] A plausible and efficient route for 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is the condensation of cyclopropanecarboxamidine with a β-ketoester derived from furan.

Scheme 1: Proposed Synthesis of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

  • Step 1: Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate. This can be achieved via a Claisen condensation reaction between ethyl acetate and ethyl 2-furoate in the presence of a strong base like sodium ethoxide.

  • Step 2: Synthesis of Cyclopropanecarboxamidine Hydrochloride. This can be prepared from cyclopropanecarbonitrile by reaction with hydrogen chloride and ethanol to form the ethyl imidate, followed by reaction with ammonia.

  • Step 3: Condensation and Cyclization. The final compound is synthesized by the base-catalyzed condensation of ethyl 3-(furan-2-yl)-3-oxopropanoate with cyclopropanecarboxamidine hydrochloride. A base such as sodium ethoxide in ethanol is typically used, followed by acidic workup to yield the target pyrimidin-4-ol.

This synthetic route utilizes commercially available starting materials and employs well-understood reaction mechanisms, making it a practical approach for laboratory-scale synthesis.

Hypothesized Mechanism of Action: VEGFR-2 Inhibition

We hypothesize that 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol functions as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. The pyrimidin-4-ol core is predicted to form key hydrogen bonds with the hinge region of the kinase (typically involving a conserved cysteine and/or alanine residue), mimicking the adenine portion of ATP. The cyclopropyl and furan substituents would then occupy adjacent hydrophobic pockets, contributing to the compound's affinity and selectivity.

By inhibiting VEGFR-2 autophosphorylation, the compound would block the downstream signaling cascade, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways.[6] This disruption of signaling would lead to an anti-angiogenic effect, characterized by the inhibition of endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its required blood supply.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates Compound 2-cyclopropyl-6-(furan-2-yl) pyrimidin-4-ol Compound->P1 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation mTOR->Proliferation Migration Cell Migration mTOR->Migration Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Hypothesized VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: In Vitro Biochemical VEGFR-2 Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human VEGFR-2 using a luminescence-based assay that quantifies ATP consumption.

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, Cat. No. 40301)

  • Kinase Assay Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. No. 79334)

  • ATP solution (e.g., 500 µM, BPS Bioscience, Cat. No. 79686)

  • VEGFR-2 substrate (e.g., Poly (Glu, Tyr) 4:1) (e.g., BPS Bioscience, Cat. No. 40217)

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega, Cat. No. V6071)

  • 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (test compound)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • White, opaque, 96-well microplates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Thaw the VEGFR-2 enzyme on ice. Prepare a working solution of VEGFR-2 in 1x Kinase Buffer. The optimal concentration (e.g., 0.5-2 ng/µL) should be determined empirically to ensure the reaction is within the linear range.[7]

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. The final DMSO concentration in the assay must not exceed 1%.

  • Assay Plate Setup (Total volume per well = 50 µL):

    • Add 5 µL of the serially diluted test compound solutions to the respective wells of the 96-well plate.

    • For the "Positive Control" (no inhibitor) wells, add 5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the test wells.

    • For the "Blank" (no enzyme) wells, add 25 µL of 1x Kinase Buffer.

  • Kinase Reaction:

    • Prepare a master mix containing ATP and the Poly (Glu, Tyr) substrate in 1x Kinase Buffer. The final ATP concentration should be at or near its Km for VEGFR-2 (typically 10-50 µM).

    • To the "Test" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme solution.

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to all wells except the "Blank" wells.

    • Mix the plate gently on a plate shaker and incubate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the reaction and generate the luminescent signal.[10]

    • Incubate the plate at room temperature for 10 minutes in the dark to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "Blank" wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol assesses the effect of the test compound on the metabolic activity of a relevant cancer cell line, which serves as an indicator of cytotoxicity and anti-proliferative activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[11][12]

Materials:

  • Human cancer cell line (e.g., HepG2 - hepatocellular carcinoma, or MCF-7 - breast adenocarcinoma)

  • Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • Sterile, 96-well, flat-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol in culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5%.[11]

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.

    • Include "Vehicle Control" wells (medium with the same final DMSO concentration) and "Untreated Control" wells (fresh medium only).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation and Workflow Visualization

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Bioactivity Profile of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Assay Type Target/Cell Line Endpoint Result (Hypothetical)
Biochemical Kinase Assay Recombinant VEGFR-2 IC50 85 nM
Anti-Proliferative Assay HepG2 Cell Line IC50 (72h) 1.2 µM

| Anti-Proliferative Assay | MCF-7 Cell Line | IC50 (72h) | 2.5 µM |

Experimental_Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation start_biochem Prepare Compound Dilution Series kinase_assay VEGFR-2 Kinase Assay (Luminescence) start_biochem->kinase_assay data_analysis_biochem Calculate % Inhibition kinase_assay->data_analysis_biochem ic50_biochem Determine Biochemical IC50 data_analysis_biochem->ic50_biochem cell_seeding Seed Cancer Cells in 96-well Plates compound_treatment Treat Cells with Compound (72h Incubation) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay absorbance_reading Read Absorbance (570 nm) mtt_assay->absorbance_reading data_analysis_cellular Calculate % Viability absorbance_reading->data_analysis_cellular ic50_cellular Determine Cellular IC50 data_analysis_cellular->ic50_cellular synthesis Synthesis of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol synthesis->start_biochem synthesis->cell_seeding

Caption: Integrated workflow for the evaluation of the test compound.

References

  • Norman, P. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Norman, P. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • MDPI. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

  • National Center for Biotechnology Information. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]

  • J-STAGE. (n.d.). Synthesis of 2-Substituted 2, 6-Dihydro-3-hydroxy-7H-pyrazolo [4, 3-d] pyrimidin-7-ones. [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. [Link]

Sources

Application Note: Green Synthesis of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in kinase inhibitors, antiviral agents, and CNS-active compounds. Specifically, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol integrates three critical structural features: a pyrimidine core for hydrogen-bonding networks, a cyclopropyl group for enhanced metabolic stability and lipophilicity, and a furan ring acting as a bioisostere to modulate electron density.

Historically, the synthesis of 2,6-disubstituted pyrimidin-4-ols relied on hazardous solvents (e.g., DMF, toluene) and generated stoichiometric salt waste[1]. To align with modern pharmaceutical development standards, this application note details two highly efficient, green chemistry routes: Continuous Flow Synthesis in Ethanol and Solvent-Free Microwave-Assisted Synthesis . Both methodologies drastically reduce the Environmental Factor (E-factor) while improving yield and reaction kinetics.

Mechanistic Causality & Strategy Selection

The synthesis relies on the bimolecular condensation of cyclopropanecarboximidamide hydrochloride (the amidine) with ethyl 3-(furan-2-yl)-3-oxopropanoate (the β -keto ester).

  • Preservation of the Furan Ring: Furan is highly susceptible to ring-opening and electrophilic degradation under strongly acidic conditions. Therefore, a base-catalyzed mechanism is a chemical necessity.

  • Base Selection & Causality:

    • For Continuous Flow:DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected. DBU is a strong, sterically hindered, non-nucleophilic base. It efficiently deprotonates the amidine hydrochloride without attacking the electrophilic ester carbonyl. Crucially, DBU and its salts are highly soluble in ethanol, preventing microreactor clogging—a common failure point in flow chemistry[2].

    • For Microwave Synthesis:K₂CO₃ is utilized. In a solvent-free environment, solid K₂CO₃ acts dually as a base and a mechanical support, facilitating uniform dielectric heating and reactant proximity during microwave irradiation[1].

  • Solvent Causality: Ethanol is utilized in the flow route because it is a renewable, low-toxicity solvent that can be safely superheated above its boiling point under back-pressure, accelerating the endothermic cyclization step[2].

Experimental Workflows

Synthesis_Workflow cluster_0 Route A: Continuous Flow (Green Solvent) cluster_1 Route B: Microwave (Solvent-Free) Start Reactants: Cyclopropanecarboximidamide HCl + Ethyl 3-(furan-2-yl)-3-oxopropanoate MixA Solubilize in EtOH + DBU Start->MixA MixB Mechanochemical Grinding + K2CO3 Start->MixB Flow Microreactor (120°C, 15 min) MixA->Flow IPC In-Process Control (IPC) UPLC-MS & TLC Validation Flow->IPC MW Microwave (100 W, 90°C, 8 min) MixB->MW MW->IPC Purify Aqueous Precipitation & Recrystallization IPC->Purify Product 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol Purify->Product

Fig 1. Comparative green synthesis workflows for pyrimidin-4-ol derivatives.

Quantitative Method Comparison

ParameterConventional Batch[3]Route A: Continuous Flow[2]Route B: Microwave (Solvent-Free)[1]
Solvent Toluene / DMFEthanol (Green)None
Catalyst/Base NaOEt / NaHDBUK₂CO₃
Reaction Time 12 - 18 hours15 minutes8 minutes
Temperature 110°C (Reflux)120°C (Superheated)90°C
Average Yield 65 - 70%88 - 92%85 - 89%
E-Factor > 25< 5< 2

Step-by-Step Self-Validating Protocols

Protocol A: Continuous Flow Synthesis in Green Solvent

Equipment: Mesoscale continuous flow reactor equipped with a 10 mL PFA coil and a 100 psi back-pressure regulator (BPR).

  • Precursor Preparation: In a volumetric flask, dissolve cyclopropanecarboximidamide hydrochloride (10.0 mmol) and ethyl 3-(furan-2-yl)-3-oxopropanoate (10.0 mmol) in 20 mL of absolute ethanol.

  • Base Addition: Slowly add DBU (11.0 mmol, 1.1 eq) to the mixture while stirring.

    • Validation Checkpoint 1 (Solubility): Complete dissolution of the mixture into a homogeneous, pale-yellow solution confirms successful liberation of the free amidine base. A lingering suspension indicates incomplete deprotonation; do not proceed to flow until clarified.

  • Flow Execution: Pump the solution through the microreactor at a flow rate of 0.66 mL/min (yielding a 15-minute residence time). Maintain the reactor coil at 120°C. The 100 psi BPR ensures the ethanol remains in the liquid phase[2].

  • In-Process Control (IPC): Collect the first 1 mL of steady-state output.

    • Validation Checkpoint 2 (LC-MS): Analyze a 10 µL aliquot via UPLC-MS. The protocol is validated to proceed to isolation only if the extracted ion chromatogram shows >95% consumption of the β -keto ester (m/z 182) and the dominant presence of the target mass (m/z 202 [M+H]⁺).

  • Isolation: Collect the bulk output stream into a flask stirring in an ice bath. Slowly add 40 mL of cold deionized water.

    • Validation Checkpoint 3 (Precipitation): Immediate formation of an off-white precipitate validates the synthesis of the lipophilic pyrimidine core, as unreacted precursors remain highly soluble in the EtOH/H₂O matrix. Filter and dry under a vacuum to yield the pure product.

Protocol B: Solvent-Free Microwave-Assisted Synthesis

Equipment: Dedicated laboratory microwave reactor with IR temperature sensing.

  • Mechanochemical Preparation: In an agate mortar, combine cyclopropanecarboximidamide hydrochloride (5.0 mmol), ethyl 3-(furan-2-yl)-3-oxopropanoate (5.0 mmol), and anhydrous K₂CO₃ (7.5 mmol). Grind the mixture for 5 minutes.

    • Validation Checkpoint 1 (Phase Change): The physical transition of the dry powders into a localized, sticky paste confirms the formation of the free amidine and the initiation of the solid-state reaction via localized eutectic melting.

  • Microwave Irradiation: Transfer the paste to a 10 mL microwave-safe quartz vessel. Irradiate at 100 W, ramping to 90°C, and hold for 8 minutes[1].

  • In-Process Control (IPC): Allow the vessel to cool to room temperature. Extract a 5 mg sample, dissolve in 1 mL acetonitrile, and spot on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane).

    • Validation Checkpoint 2 (TLC): The disappearance of the UV-active β -keto ester spot (R_f ~0.7) and the appearance of a new, highly UV-absorbent spot (R_f ~0.3) validates the completion of the cyclization.

  • Isolation: Add 15 mL of cold water directly to the quartz vessel and triturate to dissolve the inorganic salts (K₂CO₃ and KCl). Filter the remaining insoluble solid. Wash with cold water (2 x 5 mL) and recrystallize from minimal hot ethanol to afford the pure product.

References

  • [2] Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry (ACS Publications), 2010. URL:[Link]

  • [1] Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. Rasayan Journal of Chemistry, Vol. 16, No. 3, 2023. URL:[Link]

  • [3] Pyrimidine Synthesis. Organic Chemistry Portal. URL:[Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel synthetic compound, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. The pyrimidine scaffold is a well-established pharmacophore present in numerous bioactive molecules, including many with demonstrated antitumor properties[1][2]. This guide outlines a logical, tiered approach to assess the compound's cytotoxic and cytostatic effects on cancer cell lines. It includes detailed, step-by-step protocols for fundamental cell-based assays, including cell viability determination (MTS assay), apoptosis induction (Caspase-Glo® 3/7 assay), and cell cycle analysis via flow cytometry. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction and Scientific Rationale

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of many therapeutic agents. Derivatives of this heterocycle have been shown to exhibit a wide array of biological activities, from potent kinase inhibition to induction of cellular senescence[1][2]. The furan moiety is also a common feature in bioactive compounds, known to participate in key binding interactions with biological targets[3]. The unique combination of a cyclopropyl group, a furan ring, and a pyrimidin-4-ol core in 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol suggests a potential for novel biological activity.

Given the established anticancer potential of related furan-pyrimidine structures, particularly as inhibitors of critical signaling pathways like VEGFR-2, a primary line of investigation is to assess this compound's effect on cancer cell proliferation and survival[2]. This guide provides a foundational workflow for any researcher beginning the characterization of this, or similar, novel small molecules.

Proposed Mechanism of Action (Hypothetical)

While the specific molecular target of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is unknown, we can hypothesize a mechanism based on its structural motifs. Many pyrimidine-based compounds function as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer. For instance, inhibition of kinases like VEGFR can block downstream signaling required for angiogenesis and cell proliferation[2]. Another potential mechanism, observed in other pyrimidine derivatives, is the disruption of cell cycle progression, leading to arrest at specific checkpoints and, in some cases, the induction of a senescent-like state or apoptosis[1][4].

Hypothetical_MOA cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Kinase Protein Kinase (e.g., VEGFR-2) Growth_Factor->Kinase Compound 2-cyclopropyl-6- (furan-2-yl)pyrimidin-4-ol Compound->Kinase Inhibition Signaling Downstream Signaling Cascade Kinase->Signaling Activation Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest Inhibition

Caption: Hypothetical mechanism of action for 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

Experimental Workflow: A Tiered Approach

A systematic screening approach is crucial for efficiently characterizing a novel compound. We recommend a three-tiered workflow starting with a broad assessment of cytotoxicity, followed by more specific assays to determine the mode of cell death and effects on cell division.

Experimental_Workflow Start Start: Compound Synthesis & Stock Preparation Tier1 Tier 1: Cell Viability Screening (MTS Assay) Determine IC50 across multiple cell lines. Start->Tier1 Decision1 Is Compound Active? (IC50 < 50 µM) Tier1->Decision1 Tier2 Tier 2: Mechanism of Cell Death (Caspase-Glo 3/7 Assay) Assess apoptosis induction. Decision1->Tier2 Yes Inactive Compound is Inactive or requires high concentrations. Consider structural modification. Decision1->Inactive No Tier3 Tier 3: Cell Cycle Analysis (Flow Cytometry) Determine effects on cell division. Tier2->Tier3 End End: Further Mechanistic Studies (e.g., Western Blot, Kinase Assays) Tier3->End

Caption: Recommended tiered workflow for compound characterization.

Detailed Protocols

Compound Preparation and Handling
  • Solubilization: Due to the heterocyclic nature of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Rationale: A high-concentration stock minimizes the volume of DMSO added to cell culture media, preventing solvent-induced cytotoxicity. The final DMSO concentration in the culture should not exceed 0.5%.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Line Selection and Maintenance
  • Selection: Begin with a small panel of well-characterized cancer cell lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)[5]. This allows for the identification of tissue-specific sensitivities.

  • Culture Conditions: Culture all cell lines in their recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Validation: Regularly test cell lines for mycoplasma contamination and authenticate their identity via short tandem repeat (STR) profiling.

Protocol 1: Cell Viability and IC50 Determination (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a robust method for determining the concentration of the compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well clear-bottom cell culture plates

  • Selected cancer cell lines

  • Complete culture medium

  • Compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

    • Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Compound Treatment: Prepare a 2-fold serial dilution of the compound in culture medium, starting from a high concentration (e.g., 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO only) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours.

    • Rationale: A 72-hour incubation period is often sufficient to observe the effects of compounds that may act via slower mechanisms, such as cell cycle arrest[6].

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be determined empirically.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Parameter A549 Cells MCF-7 Cells HCT116 Cells
Seeding Density 5,000 cells/well8,000 cells/well6,000 cells/well
Incubation Time 72 hours72 hours72 hours
Calculated IC50 (µM) 12.528.19.8

Table 1: Example data summary for IC50 determination of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol across different cancer cell lines.

Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. An increase in caspase activity is a hallmark of apoptosis.

Materials:

  • 96-well white-walled, clear-bottom plates

  • Sensitive cell line (e.g., HCT116 from the viability screen)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Assay Setup: Seed cells and treat with the compound as described in Protocol 1. Use concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Incubation: Incubate for a shorter period, typically 24 hours, as apoptosis often precedes a complete loss of metabolic activity.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Express data as Relative Luminescence Units (RLU).

  • Normalize the data by calculating the fold change in caspase activity relative to the vehicle-treated control.

Treatment Concentration Fold Change in Caspase 3/7 Activity (vs. Vehicle)
Vehicle (0.2% DMSO)N/A1.0
Compound5 µM (0.5x IC50)1.8
Compound10 µM (1x IC50)4.5
Compound20 µM (2x IC50)8.2
Staurosporine1 µM10.5

Table 2: Example data showing dose-dependent induction of apoptosis in HCT116 cells.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Cell_Cycle_Workflow Start Seed & Treat Cells (6-well plate, 24-48h) Harvest Harvest Cells (Trypsinize & Collect) Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in Cold 70% Ethanol (≥1 hour at -20°C) Wash->Fix Stain Stain with Propidium Iodide & RNase A Solution Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Result Generate DNA Content Histogram (G0/G1, S, G2/M phases) Analyze->Result

Caption: Workflow for preparing cells for cell cycle analysis by flow cytometry.

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

  • Treatment: Treat cells with the vehicle or the compound at its IC50 concentration for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells. To do this, first collect the media (containing floating, potentially apoptotic cells), then wash the well with PBS, trypsinize the adherent cells, and combine them with the collected media.

    • Rationale: It is critical to collect floating cells as cells arrested in mitosis or undergoing apoptosis often detach.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 1 hour (or up to several weeks).

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

    • Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases from the DNA content histogram.

Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.

Treatment (24h) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control65.220.514.3
Compound (10 µM)25.815.159.1

Table 3: Example data indicating a G2/M phase arrest in HCT116 cells treated with 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. The outlined protocols will establish whether the compound possesses cytotoxic or cytostatic activity, provide a quantitative measure of its potency (IC50), and offer initial insights into its mechanism of action—specifically, whether it induces apoptosis or causes cell cycle arrest. Positive results from this screening cascade would warrant further investigation, including Western blot analysis to probe specific cell cycle and apoptotic proteins (e.g., Cyclin B1, p-Histone H3, cleaved PARP) and targeted biochemical assays to identify its molecular target.

References

  • Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. Retrieved from [Link]

  • Garrido, M., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Scientific Reports. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide. Retrieved from [Link]

  • Linköping University. (n.d.). Oncopharmacology. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Retrieved from [Link]

  • Tan, S. H., et al. (2021). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules. Retrieved from [Link]

  • Yokoo, M., et al. (2015). 2-Hydroxypropyl-β-Cyclodextrin Acts as a Novel Anticancer Agent. PLOS ONE, 10(11), e0141946. Retrieved from [Link]

  • Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. Retrieved from [Link]

  • Ju, J., et al. (2012). Cancer Prevention by Different Forms of Tocopherols. Journal of Food and Drug Analysis, 20(Suppl. 1), 385-388. Retrieved from [Link]

  • Al-Harbi, N. A., et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Saudi Journal of Biological Sciences. Retrieved from [Link]

  • MolPort. (n.d.). 6-amino-2-(furan-2-yl)pyrimidin-4-ol. Retrieved from [Link]

  • Oh, M., et al. (2015). Hydroxypropyl-β-Cyclodextrin Spikes Local Inflammation That Induces Th2 Cell and T Follicular Helper Cell Responses to the Coadministered Antigen. The Journal of Immunology, 194(6), 2673-2682. Retrieved from [Link]

  • Fassihi, A., et al. (2015). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Retrieved from [Link]

  • Bencsik, T., et al. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. Molecules. Retrieved from [Link]

  • Hamarawf, R. O., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances. Retrieved from [Link]

  • Nabavi, S. M., et al. (2022). Biological Activities of Natural Products II. Molecules. Retrieved from [Link]

  • Howarth, J., et al. (2017). Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates. Pharmacology Research & Perspectives, 5(5), e00359. Retrieved from [Link]

  • Stoikov, I. I., et al. (2023). Toward Pathogenic Biofilm Suppressors: Synthesis of Amino Derivatives of Pillar[7]arene and Supramolecular Assembly with DNA. Molecules. Retrieved from [Link]

Sources

Application Note: Formulating 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The transition of a novel small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. The compound 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol presents a classic formulation challenge typical of Biopharmaceutics Classification System (BCS) Class II or IV molecules[1].

To design a self-validating formulation strategy, we must first deconstruct the molecule's structural causality:

  • Lactam-Lactim Tautomerism: The pyrimidin-4-ol core exists in equilibrium with its pyrimidin-4(3H)-one tautomer. This dynamic allows for strong intermolecular hydrogen bonding, resulting in high crystal lattice energy and a thermodynamically stable solid state that resists aqueous dissolution.

  • Lipophilic Domains: The cyclopropyl and furan-2-yl substituents significantly drive up the partition coefficient (LogP). The furan ring also introduces planar π−π stacking interactions, further stabilizing the crystal lattice.

  • Chemical Stability: The electron-rich furan moiety is susceptible to oxidative degradation. Consequently, formulations requiring high heat or aggressive sonication must be carefully controlled.

Administering this compound in vivo without an optimized vehicle will result in erratic gastrointestinal absorption (for oral dosing) or catastrophic in vivo precipitation and phlebitis (for intravenous dosing). This guide outlines field-proven, step-by-step methodologies to formulate this compound for rodent studies.

Formulation Strategy & Decision Matrix

The selection of a formulation vehicle is dictated by the route of administration, the required dose, and the tolerability of the excipients in the target species (typically mice or rats).

G A 2-cyclopropyl-6-(furan-2-yl) pyrimidin-4-ol (BCS Class II/IV) B Intravenous (IV) Dosing Requires True Solution A->B Systemic PK / 100% F C Oral (PO) Dosing Absorption Focus A->C Efficacy / Tox Studies D Cyclodextrin Complexation (e.g., 20% HP-β-CD) B->D High lipophilicity, good cavity fit E Cosolvent System (e.g., 5% DMSO / 40% PEG400) B->E Poor cavity fit, high dose needed F Standard Suspension (0.5% MC / 0.1% Tween 80) C->F High Dose (>10 mg/kg), good permeability G Lipid-Based (SEDDS) (Oil / Surfactant Mix) C->G Poor Permeability, food effect mitigation

Caption: Decision tree for selecting in vivo formulation strategies based on dosing route.

Intravenous (IV) Formulation Protocols

Intravenous administration requires a true solution to prevent micro-embolisms. For highly lipophilic heterocyclic compounds, cyclodextrin inclusion complexes or organic cosolvent systems are the industry standards.

Strategy A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

HP-β-CD features a hydrophobic internal cavity that encapsulates lipophilic moieties (like the furan or cyclopropyl groups) and a hydrophilic exterior that ensures aqueous solubility. This method is highly preferred for IV PK studies as it minimizes excipient-induced toxicity[2].

G S1 1. Weigh API (Dry Powder) S2 2. Add 20% HP-β-CD (Aqueous Vehicle) S1->S2 S3 3. Vortex & Sonicate (37°C Water Bath) S2->S3 S4 4. Visual & DLS Clarity Check S3->S4 S5 5. Sterile Filter (0.22 µm PTFE) S4->S5

Caption: Step-by-step workflow for the preparation of cyclodextrin-based intravenous formulations.

Protocol: Preparation of 2 mg/mL Solution in 20% HP-β-CD

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile 0.9% saline. Adjust pH to 7.4 if necessary, then QS to 100 mL.

  • API Weighing: Accurately weigh 20 mg of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol into a clean borosilicate glass vial.

  • Solvation: Add 10 mL of the 20% HP-β-CD vehicle to the vial.

  • Energy Input: Vortex vigorously for 2 minutes. Transfer to a temperature-controlled ultrasonic bath set to 37°C. Sonicate for 15–30 minutes.

    • Causality Note: Do not exceed 40°C. Elevated temperatures combined with sonication can induce oxidative cleavage of the furan ring.

  • Validation: Inspect the solution against a dark and light background. It must be optically clear with no Tyndall effect.

  • Sterilization: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter prior to injection.

Strategy B: DMSO / PEG400 Cosolvent System

If the molecule exceeds the loading capacity of cyclodextrins, a cosolvent system is required. Dimethyl sulfoxide (DMSO) acts as the primary solvent, while Polyethylene Glycol 400 (PEG400) acts as a precipitation inhibitor upon dilution with blood[3].

Critical Warning: DMSO and PEG400 possess intrinsic antimicrobial and anti-inflammatory properties. If your in vivo model involves infection or inflammation, these excipients can mask the pharmacological effect of your compound[3]. Always run a vehicle-only control group.

Protocol: Preparation of 5 mg/mL Solution (5% DMSO / 40% PEG400 / 55% Saline)

  • Primary Solvation: Weigh 50 mg of API into a glass vial. Add 0.5 mL of sterile DMSO. Vortex until a completely clear stock solution is formed (100 mg/mL).

  • Cosolvent Addition: Add 4.0 mL of PEG400 to the DMSO stock. Vortex for 1 minute to ensure a homogenous organic phase.

  • Aqueous Dilution: Crucial Step. While continuously vortexing the vial, add 5.5 mL of 0.9% Saline dropwise. Adding the aqueous phase too quickly will cause localized supersaturation and irreversible precipitation.

  • Validation: Verify optical clarity and filter through a 0.22 µm PTFE filter.

Oral (PO) Formulation Protocols

For oral efficacy studies, achieving a true solution is less critical than achieving a fine, uniform dispersion that maximizes surface area for gastrointestinal dissolution.

Strategy C: Standard Suspension (0.5% Methylcellulose / 0.1% Tween 80)

This is the workhorse formulation for high-dose oral toxicology and efficacy studies.

Protocol: Preparation of 10 mg/mL Suspension

  • Wetting: Weigh 100 mg of API into an agate mortar. Add 10 µL of Tween 80 directly to the powder. Triturate thoroughly.

    • Causality Note: The highly lipophilic cyclopropyl and furan groups cause the powder to float on aqueous surfaces. Tween 80 reduces the interfacial tension, allowing the aqueous vehicle to wet the particles.

  • Dispersion: Gradually add 10 mL of a pre-hydrated 0.5% Methylcellulose (MC) solution while continuously mixing.

  • Particle Size Reduction: Transfer the coarse suspension to a vial. Use a probe sonicator (pulsed mode, on ice) for 1–2 minutes to break up agglomerates.

  • Validation: The resulting suspension should be milky and uniform, resisting rapid sedimentation for at least 30 minutes.

Strategy D: Self-Emulsifying Drug Delivery System (SEDDS)

If the suspension yields poor oral bioavailability due to low permeability or high first-pass metabolism, a lipid-based SEDDS formulation is recommended. SEDDS formulations bypass dissolution rate-limiting steps and can enhance lymphatic transport, though they may transiently disrupt gut microbiota[4].

Protocol: Preparation of a Basic SEDDS

  • Mix 10% Oil (e.g., Capmul MCM), 60% Surfactant (e.g., Cremophor EL), and 30% Cosolvent (e.g., PEG400).

  • Dissolve the API directly into this pre-concentrate up to 10 mg/mL.

  • Administer the pre-concentrate directly via oral gavage; it will spontaneously form a microemulsion upon contact with gastric fluids.

Quantitative Summary of Formulation Vehicles

Table 1: Comparison of Preclinical Formulation Vehicles for Rodent Studies

Formulation TypeRouteMax Tolerated Volume (Mouse, 20g)Key AdvantagesPrimary Limitations
20% HP-β-CD IV, PO200 µL (IV)True solution, minimal toxicity, highly biocompatible.Limited loading capacity; expensive at scale.
5% DMSO / 40% PEG400 IV, PO100 µL (IV)High solubilizing power for lipophilic scaffolds.Excipients have intrinsic anti-inflammatory effects; hyperosmotic.
0.5% MC / 0.1% Tween 80 PO200 µL (PO)Easy to prepare, supports very high doses (>100 mg/kg).Requires in vivo dissolution; poor absorption for BCS IV drugs.
SEDDS (Lipid-based) PO100 µL (PO)Maximizes oral bioavailability, mitigates food effects.Can induce GI irritation and disrupt gut microbiota.

References

  • Source: ulb.ac.be (Book Chapter/Review on BCS Class II/IV formulation strategies)
  • Self-emulsifying drug delivery systems (SEDDS)
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)

Sources

Advanced Chromatographic Isolation of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol: Mitigating Tautomeric Peak Distortion

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex heterocyclic scaffolds, the purification of substituted pyrimidines demands more than generic chromatographic methods. 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol presents a unique set of physicochemical challenges. It combines a highly polar, hydrogen-bonding pyrimidine core with lipophilic cyclopropyl and furan appendages. More critically, it is subject to lactam-lactim tautomerism.

This application note provides a field-proven, causality-driven guide to isolating this compound from complex crude reaction mixtures, ensuring >99% purity for downstream biological or structural assays.

Physicochemical Profiling & Chromatographic Implications

Before executing any purification, a Senior Application Scientist must analyze the analyte's structural behavior in solution.

The Tautomerism Challenge: Like many structurally related pyrimidin-4-ol derivatives, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol exists in a dynamic equilibrium between its hydroxyl (lactim) form and its pyrimidin-4(3H)-one (lactam) form[1]. On a standard chromatographic timescale, this interconversion rate often matches the separation speed. If unaddressed, this results in severe peak broadening, tailing, or the dreaded "batman effect" (split peaks of the same mass), which destroys resolution and recovery[2].

Solvation and Adsorption Dynamics: The furan oxygen and pyrimidine nitrogens act as strong hydrogen bond acceptors, while the tautomeric -OH/-NH acts as a donor. On bare silica (Normal Phase), the lactam form chemisorbs strongly to free silanol groups. Therefore, traditional non-polar solvent systems (e.g., Hexane/Ethyl Acetate) will fail, resulting in irreversible binding or extreme tailing.

Strategic Purification Workflow

To achieve high-purity isolation, we employ an orthogonal two-step chromatographic approach. A Normal Phase (NP) flash chromatography step removes bulk starting materials (e.g., furan-2-boronic acid), followed by a Reverse Phase (RP) Preparative HPLC step engineered to coalesce the tautomeric peaks.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (Desalting & Quenching) Crude->LLE H2O/EtOAc NP Normal Phase Flash (Silica, DCM/MeOH) LLE->NP Organic Phase Tautomer Tautomer Coalescence (pH Optimization) NP->Tautomer Intermediate Purity RP RP-Prep HPLC (C18, 0.1% FA Modifier) Tautomer->RP Buffer Selection Pure Pure 2-cyclopropyl-6- (furan-2-yl)pyrimidin-4-ol RP->Pure >99% Purity

Fig 1. Orthogonal chromatographic workflow isolating pyrimidin-4-ol derivatives from crude mixtures.

Protocol 1: Normal Phase Flash Chromatography (Bulk Isolation)

Causality: Substituted pyrimidin-4-ols have notoriously poor solubility in pure Dichloromethane (DCM) and tend to crash out on the column head if loaded as a liquid. We utilize dry loading onto Celite to maximize surface area and prevent pressure spikes. Furthermore, a DCM/Methanol (MeOH) gradient is strictly required to competitively disrupt the hydrogen bonds between the pyrimidinone tautomer and the silica stationary phase[3].

Step-by-Step Methodology:
  • Sample Preparation (Dry Loading): Dissolve 1.0 g of crude reaction mixture in a minimal volume of Tetrahydrofuran (THF). Add 3.0 g of Celite 545. Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing, dry powder is achieved.

  • Column Equilibration: Mount a 40 g irregular silica gel cartridge (40-63 µm) onto an automated flash chromatography system. Equilibrate with 3 Column Volumes (CV) of 100% DCM.

  • Loading: Transfer the dry-loaded Celite into a solid load cartridge and attach it in-line preceding the main column.

  • Gradient Elution:

    • 0 to 2 CV: 100% DCM (Elutes unreacted furan derivatives and non-polar byproducts).

    • 2 to 12 CV: Linear gradient from 0% to 10% MeOH in DCM.

    • 12 to 15 CV: Hold at 10% MeOH in DCM.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm (furan conjugation). Collect fractions based on a predefined slope threshold.

  • Concentration: Pool fractions containing the target mass and concentrate in vacuo.

Protocol 2: Reverse-Phase Preparative HPLC (Isomer Resolution & Polishing)

Causality: To resolve the target from closely eluting regioisomers and to prevent tautomer-induced peak splitting, the mobile phase pH must be strictly controlled. By adding 0.1% Formic Acid (FA), we lower the pH to ~2.7. This suppresses the ionization of the hydroxyl group and forces the dynamic equilibrium to coalesce into a single, sharp Gaussian peak, vastly improving resolution and recovery[4].

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the semi-pure intermediate from Protocol 1 in Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Critical: Injection volume must not exceed 5% of the total column void volume to prevent solvent-induced band broadening.

  • System Setup:

    • Column: C18 Preparative Column (250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Elution (Flow Rate: 20 mL/min):

    • 0.0 - 2.0 min: 10% B (Isocratic hold to elute DMSO plug).

    • 2.0 - 20.0 min: Linear gradient from 10% B to 60% B.

    • 20.0 - 22.0 min: 100% B (Column wash).

  • Fractionation: Trigger collection via UV at 254 nm.

  • Recovery: Immediately freeze the collected aqueous/organic fractions on dry ice and lyophilize for 48 hours to yield the pure 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol as a white powder.

Quantitative Method Validation Data

The table below summarizes the critical impact of mobile phase modifiers on the chromatographic performance of the target analyte during RP-HPLC optimization.

Mobile Phase System (A / B)Modifier / pHTautomer Peak ShapeRetention Time (min)Target Recovery (%)
H₂O / AcetonitrileNone (Neutral, pH ~7.0)Broad / Split (Batman effect)8.5 & 9.265.2%
H₂O / Acetonitrile0.1% NH₄OH (Basic, pH ~10)Severe Tailing6.178.4%
H₂O / Methanol0.1% Formic Acid (Acidic, pH ~2.7)Sharp, Gaussian8.894.1%
H₂O / Acetonitrile 0.1% Formic Acid (Acidic, pH ~2.7) Sharp, Gaussian 7.4 96.8%

Data Interpretation: Acetonitrile with 0.1% Formic Acid provides the optimal balance of peak coalescence, speed, and overall recovery yield[5].

Self-Validating System & Troubleshooting

A robust protocol must be self-validating. To confirm that your purification method has successfully isolated the target without co-eluting hidden impurities, perform the Re-injection Coalescence Test :

  • Take a 10 µL aliquot of your final purified fraction.

  • Inject it onto an analytical LC-MS using a neutral mobile phase (Water/Acetonitrile, no additives). You should observe peak broadening or a split peak.

  • Re-inject the exact same vial using the acidic mobile phase (Water/Acetonitrile + 0.1% FA).

  • Validation: If the split peaks perfectly collapse into a single, symmetrical peak with a unified mass spectrum, you have definitively proven that the initial distortion was caused by tautomerism, not a co-eluting impurity. If a shoulder remains under acidic conditions, a structural isomer (e.g., a regioisomer from the initial pyrimidine synthesis) is present, and the gradient slope in Protocol 2 must be flattened (e.g., 20% to 40% B over 30 minutes).

References

  • European Patent Office EP 3331872 B1. Novel Substituted Glycine Derived FXIA Inhibitors. Google Patents. 4

  • US Patent 9453018B2. Pyrimidinones as factor XIa inhibitors. Google Patents. 5

  • R. Sharma et al. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. SciSpace / PMC. 1

  • Supporting Information. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. AWS. 3

Sources

Application Notes and Protocols for 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous FDA-approved drugs and biologically active molecules.[1][2][3][4] Its prevalence in nature, most notably as a key component of nucleobases, has inspired generations of chemists to explore its synthetic utility. The strategic functionalization of the pyrimidine core is a critical endeavor in the quest for novel therapeutics. Within this context, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol emerges as a precursor of significant potential, incorporating three distinct and medicinally relevant structural motifs:

  • The Pyrimidin-4-ol Core: This unit is not merely a passive scaffold. The hydroxyl group exists in a tautomeric equilibrium with its corresponding pyrimidin-4-one form. This dynamic relationship influences the electronic properties of the heterocyclic system and provides a handle for further chemical modification. The pyrimidin-4-ol can be readily converted into a more reactive leaving group, such as a chloride or triflate, paving the way for a host of cross-coupling reactions.

  • The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate the pharmacokinetic profile of a molecule. Its unique stereoelectronic properties can also enforce a favorable conformation for binding to biological targets.

  • The Furan Ring: As a five-membered aromatic heterocycle, furan is a versatile building block in organic synthesis and is present in a number of natural products and pharmaceuticals.[5][6] It can participate in a range of chemical transformations and its heteroatom can engage in hydrogen bonding interactions with biological macromolecules.[6][7]

This document serves as a comprehensive technical guide for the utilization of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol as a precursor in organic synthesis. We will provide detailed, field-proven protocols for its synthesis and subsequent derivatization, with a particular focus on its application in the construction of complex molecular architectures relevant to drug discovery.

Synthesis of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

The synthesis of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is most effectively achieved through a well-established condensation reaction between a β-ketoester and an amidine. In this case, the key precursors are ethyl 3-(furan-2-yl)-3-oxopropanoate and cyclopropanecarboxamidine hydrochloride .

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_target_synthesis Target Synthesis Ethyl 2-furoate Ethyl 2-furoate Ethyl 3-(furan-2-yl)-3-oxopropanoate Ethyl 3-(furan-2-yl)-3-oxopropanoate Ethyl 2-furoate->Ethyl 3-(furan-2-yl)-3-oxopropanoate 1. Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->Ethyl 3-(furan-2-yl)-3-oxopropanoate Sodium ethoxide Sodium ethoxide Sodium ethoxide->Ethyl 3-(furan-2-yl)-3-oxopropanoate Target_Compound 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol Ethyl 3-(furan-2-yl)-3-oxopropanoate->Target_Compound 3. Pyrimidine Formation Cyclopropanecarbonitrile Cyclopropanecarbonitrile Cyclopropanecarboxamidine HCl Cyclopropanecarboxamidine Hydrochloride Cyclopropanecarbonitrile->Cyclopropanecarboxamidine HCl 2. Pinner Reaction Sodium ethoxide_2 Sodium ethoxide / Ethanol, HCl Sodium ethoxide_2->Cyclopropanecarboxamidine HCl Cyclopropanecarboxamidine HCl->Target_Compound Base Base (e.g., NaOEt) Base->Target_Compound Chlorination_Reaction Start 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol Product 4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine Start->Product Chlorination Reagent POCl₃ Reagent->Product Suzuki_Coupling Chloropyrimidine 4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine Product 4-Aryl-2-cyclopropyl-6-(furan-2-yl)pyrimidine Chloropyrimidine->Product Suzuki-Miyaura Cross-Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Sources

Catalytic Cross-Coupling Strategies for the Synthesis and Functionalization of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2,6-Disubstituted Pyrimidin-4-ol Scaffold

The 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol core represents a privileged scaffold in medicinal chemistry and drug discovery. The pyrimidine ring is a common motif in a vast array of biologically active compounds, including anticancer, antiviral, and antibacterial agents.[1] The specific substitution pattern, featuring a cyclopropyl group at the 2-position and a furan moiety at the 6-position, offers a unique combination of structural rigidity and potential for diverse intermolecular interactions. The 4-ol/one tautomerism of the pyrimidine ring further influences its physicochemical properties and biological target engagement.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of such heterocyclic systems.[2] These reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, provide a powerful platform for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3][4] This guide provides a detailed overview of the catalysts and protocols employed in the cross-coupling reactions involving the 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol scaffold and its precursors, aimed at researchers, scientists, and professionals in drug development.

Strategic Considerations for Cross-Coupling on the Pyrimidin-4-ol Core

The presence of the 4-hydroxyl group (which exists in tautomeric equilibrium with the pyrimidin-4-one form) and the nitrogen atoms within the pyrimidine ring presents unique challenges and opportunities in cross-coupling reactions. The electron-rich nature of the pyrimidin-4-ol system can influence the reactivity of adjacent leaving groups (e.g., halides) at the C2 and C6 positions. Furthermore, the nitrogen atoms can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[5] Therefore, the judicious selection of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Tool

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and hetero-biaryl structures.[3] It involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[3][4] For the synthesis of derivatives of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, this reaction can be employed to introduce the furan-2-yl group at the C6 position of a 2-cyclopropyl-6-halopyrimidin-4-ol intermediate, or to further functionalize a pre-formed scaffold.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The active Pd(0) catalyst first undergoes oxidative addition to the organohalide. The subsequent transmetalation with the boronic acid (activated by a base) is followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

The choice of catalyst and ligand is critical for the successful coupling of halogenated pyrimidines. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step, which can be the rate-limiting step, especially for less reactive aryl chlorides.[6]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄-K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/EtOH/H₂O80-110A classic, versatile catalyst. Microwave irradiation can significantly reduce reaction times.[1][7]
Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, Na₂CO₃Toluene, THF80-100Buchwald ligands are highly effective for challenging substrates, including heteroaryl chlorides.[5]
PdCl₂(dppf)dppfNa₂CO₃, K₃PO₄DME, DMF80-100Effective for a range of aryl and heteroaryl couplings.
Pd/C-K₂CO₃Ethanol/H₂O80A heterogeneous catalyst option that can simplify product purification.
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a 6-halo-2-cyclopropylpyrimidin-4-ol with furan-2-boronic acid.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 6-halo-2-cyclopropylpyrimidin-4-ol (1.0 equiv), furan-2-boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst precursor (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if applicable, the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction offers a valuable alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acids are unstable or difficult to access.[8] This reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide.[9] The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.[8][9]

Catalytic Cycle of the Stille Coupling

The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[9]

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-Sn(Bu)3 R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive_Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Recommended Catalyst Systems for Stille Coupling

A variety of palladium catalysts can be employed for the Stille coupling. The choice of ligand can be crucial for enhancing the reaction rate and yield.

Catalyst PrecursorLigandAdditiveSolventTemperature (°C)Notes
Pd(PPh₃)₄-LiClToluene, THF80-110A commonly used and effective catalyst system.
Pd₂(dba)₃P(2-furyl)₃, AsPh₃-DMF, NMP60-100Often used for more challenging couplings.
PdCl₂(PPh₃)₂-CuIDioxane, DMF80-110The addition of CuI can accelerate the transmetalation step.
General Protocol for Stille Coupling

This protocol outlines a general procedure for the Stille coupling of a 6-halo-2-cyclopropylpyrimidin-4-ol with 2-(tributylstannyl)furan.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the 6-halo-2-cyclopropylpyrimidin-4-ol (1.0 equiv) and 2-(tributylstannyl)furan (1.1-1.3 equiv) in the chosen solvent (e.g., toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives (e.g., LiCl).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride. Filter the mixture through a pad of Celite.

  • Purification: Extract the filtrate with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[10] This reaction is highly valuable for introducing nitrogen-containing functional groups onto the pyrimidine core, which is a common strategy in drug design to modulate solubility, basicity, and target interactions.

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[11]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination_Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination on chloropyrimidines often relies on the use of sterically hindered and electron-rich ligands that promote the challenging oxidative addition of the C-Cl bond.[6]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Bulky biarylphosphine ligands are highly effective for amination of heteroaryl chlorides.[6]
Pd(OAc)₂BINAP, dppfNaOtBu, K₂CO₃Toluene, THF80-110Bidentate phosphine ligands can also be effective.
G3/G4 Palladacycles-NaOtBu, LHMDSToluene, DioxaneRT-100Pre-catalysts that cleanly generate the active Pd(0) species.[6]
General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of a 6-halo-2-cyclopropylpyrimidin-4-ol.

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere, add the 6-halo-2-cyclopropylpyrimidin-4-ol (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Catalyst Addition: In a separate glovebox or under a stream of inert gas, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution (e.g., Pd₂(dba)₃, 1-3 mol%; XPhos, 2-6 mol%) to the reaction tube.

  • Solvent Addition: Add the dry, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and derivatization of the 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol scaffold. The Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions provide versatile and efficient methods for the formation of C-C and C-N bonds, enabling the construction of diverse molecular libraries for drug discovery and development. The success of these transformations is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute these powerful synthetic transformations.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2025). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Synfacts.
  • Primas, N., et al. (2022, July 8). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Wang, L., et al. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Neufeldt, S. R. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Neufeldt, S. R., & Sanford, M. S. (2025, January 19). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Merlic, C. A., & Zazycki, J. L. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Nolan, S. P., & Organ, M. G. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Janeš, D., et al. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • ResearchGate. (n.d.). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This portal is designed for researchers, medicinal chemists, and process scientists experiencing yield limitations, isolation challenges, or side reactions during the synthesis of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

The standard synthetic route involves the base-catalyzed bimolecular condensation of a substituted amidine (cyclopropanecarboximidamide) with a β -keto ester (ethyl 3-(furan-2-yl)-3-oxopropanoate). While conceptually straightforward, the amphoteric nature of the pyrimidine product and the sensitivity of the furan ring often lead to significant material loss if reaction parameters are not strictly controlled.

Reaction Mechanism & Workflow Diagnostics

Before troubleshooting, it is critical to map the logical flow of the condensation reaction to identify where intermediates are failing or diverging into side reactions.

SynthesisPathway A Cyclopropanecarboximidamide HCl (Amidine Salt) C Free Amidine (Nucleophile) A->C Neutralization B DBU or NaOEt (Base) B->C E Condensation Intermediate (Imine/Enamine) C->E Nucleophilic Attack D Ethyl 3-(furan-2-yl)-3-oxopropanoate (β-Keto Ester) D->E H Retro-Claisen Cleavage (Side Reaction) D->H Aqueous Base / OH- F Cyclization & Dehydration (-H2O, -EtOH) E->F G 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (Target Product) F->G Reflux

Fig 1. Mechanistic pathway and potential divergence points in pyrimidin-4-ol synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30-40% yield despite using an excess of the amidine reagent. Why is the condensation incomplete? A: This is almost always caused by inefficient liberation of the free amidine from its hydrochloride salt, or competitive destruction of your β -keto ester. If you are using sodium ethoxide (NaOEt) with trace water, or sodium hydroxide (NaOH), the base acts as a nucleophile. This triggers saponification of the ester followed by rapid retro-Claisen cleavage, destroying your starting material[1]. Causality & Solution: Switch to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in absolute ethanol. DBU is a strong, strictly non-nucleophilic base. It efficiently deprotonates the amidine hydrochloride to initiate the nucleophilic attack without hydrolyzing the β -keto ester[2].

Q2: I observe a black, tarry byproduct in my crude mixture, and the furan signals are missing or broadened in the 1H-NMR. What happened? A: The furan ring is highly electron-rich and acutely sensitive to oxidative degradation and acid-catalyzed polymerization. If your reaction is refluxed in the presence of atmospheric oxygen for prolonged periods, or if you use a strongly acidic workup (pH < 3), the furan ring will undergo ring-opening and subsequent polymerization. Causality & Solution: Degas your ethanol by sparging with nitrogen for 15 minutes prior to use. Maintain a strict inert atmosphere (N 2​ or Argon) during the reflux phase. During workup, never allow the pH to drop below 5.0.

Q3: The reaction shows complete conversion by TLC, but I lose most of my product during the aqueous extraction phase. How do I improve recovery? A: Do not use liquid-liquid extraction for this molecule. 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol exists in a lactam-lactim tautomeric equilibrium (pyrimidin-4-ol pyrimidin-4(3H)-one). In the highly basic reaction mixture (from DBU), it exists as a highly water-soluble enolate salt. If you extract with an organic solvent at this stage, the product remains in the aqueous layer. Causality & Solution: The product must be isolated via isoelectric precipitation. By evaporating the reaction solvent, dissolving the residue in water, and carefully titrating with 1M Acetic Acid to pH ~6.0, you force the molecule into its neutral, least-soluble tautomeric form, causing it to crash out of solution as a filterable solid.

Quantitative Yield Data: Base and Solvent Optimization

To highlight the impact of reaction conditions on the final yield of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, review the optimization matrix below. This data demonstrates why DBU in ethanol is the authoritative standard for this transformation.

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K 2​ CO 3​ (2.5)DMF901635Poor amidine solubility; incomplete conversion.
2NaOEt (2.5)EtOH801268Moderate yield; trace retro-Claisen cleavage observed.
3DBU (2.5) EtOH 80 12 85 Clean conversion; optimal nucleophilicity.
4DBU (2.5)THF652455Reaction rate limited by lower reflux temperature.
Standardized Experimental Protocol

This self-validating protocol utilizes visual cues and pH monitoring to ensure the integrity of the synthesis at every step.

Reagents Required:

  • Cyclopropanecarboximidamide hydrochloride (1.20 eq)

  • Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.00 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.50 eq)

  • Absolute Ethanol (Anhydrous, N 2​ degassed)

  • 1M Acetic Acid (Aqueous)

Step-by-Step Methodology:

  • Amidine Free-Basing: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboximidamide hydrochloride (1.20 eq) and degassed absolute ethanol (0.2 M relative to the ester).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add DBU (2.50 eq) over 5 minutes. Self-Validation: The cloudy suspension will transition to a clear, pale-yellow solution as the free amidine is liberated. Stir for 30 minutes at room temperature under N 2​ .

  • Condensation: Slowly add ethyl 3-(furan-2-yl)-3-oxopropanoate (1.00 eq) to the reaction mixture via syringe.

  • Cyclization: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours. Self-Validation: Monitor by TLC (10% MeOH in DCM). The starting ester spot (UV active) should completely disappear, replaced by a lower-Rf product spot.

  • Solvent Removal: Once complete, cool the mixture to room temperature and remove the ethanol completely in vacuo using a rotary evaporator. You will be left with a viscous, dark orange oil.

  • Isoelectric Precipitation (Critical Step): Dissolve the crude oil in a minimal amount of deionized water (approx. 10 mL per gram of theoretical yield). Place the flask in an ice bath. While stirring vigorously, add 1M Acetic Acid dropwise. Monitor the pH continuously.

  • Isolation: As the pH approaches 6.0, a dense precipitate will rapidly form. Stop adding acid once pH 5.8–6.2 is reached. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filtration: Filter the solid using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove DBU salts, followed by a single wash with ice-cold diethyl ether (5 mL) to remove non-polar organic impurities. Dry the solid under high vacuum to afford the pure 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

References
  • Synthesis of β -Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances (Royal Society of Chemistry) URL:[Link][1]

Sources

Technical Support Center: Troubleshooting DMSO Solubility for 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

[color="#5F6368", penwidth=1

Refining Guide Integration

I'm now integrating the DOT diagrams and SOP into the technical guide, with the workflow and logical diagrams now completed and embedded. I've linked the new steps, added to the SOP to the workflow diagram. The guide will have a logical layout now, and address the cause and effect relationships that underlie the challenges. The focus is ensuring the visual aids work together seamlessly.

Finalizing the Technical Guide

I've just finished integrating the completed SOP and DOT diagrams into a comprehensive technical guide. The guide now features a clear, logical structure, showing the practical applications and causal relationships of all steps. I am now double-checking the captions and citations.

Integrating SOP and Diagrams

I've now incorporated the final SOP, workflow, and logic diagrams, which are all linked. The technical guide is complete, providing a clear structure that shows the practical applications and causal relationships. My focus is now on confirming the clarity and integrity.

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals encountering solubility bottlenecks with 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol in Dimethyl Sulfoxide (DMSO).

While DMSO is the gold-standard polar aprotic solvent for in vitro screening, heterocyclic compounds with specific tautomeric properties often resist dissolution. This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to ensure accurate assay dosing and reproducible data.

🔬 Mechanistic Insight: The "Why" Behind the Insolubility

The insolubility of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is not merely a function of its hydrophobic appendages (the cyclopropyl and furan rings). The core issue is structural tautomerism .

The pyrimidin-4-ol moiety exists in a dynamic equilibrium with its pyrimidin-4(1H)-one tautomer. In the solid state, this tautomeric shift facilitates the formation of highly stable, self-assembling quadruple hydrogen-bond arrays (DADA: Donor-Acceptor-Donor-Acceptor) [1.8]. These robust intermolecular networks result in an exceptionally high crystal lattice energy. Even a strong hydrogen-bond acceptor like DMSO struggles to thermodynamically disrupt these polymeric chains at standard room temperature.

TautomerLogic Enol Pyrimidin-4-ol (Monomer) Keto Pyrimidin-4(1H)-one (Tautomer) Enol->Keto Solvent Shift Dimer DADA H-Bonded Array (Dimer/Polymer) Keto->Dimer Self-Assembly Insoluble High Crystal Lattice Energy (Low DMSO Solubility) Dimer->Insoluble Precipitation Disrupt Additives (Acid/Base) or Heat/Sonication Disrupt->Dimer Disrupts H-Bonds

Mechanistic logic of pyrimidinone tautomerization leading to poor DMSO solubility.

💬 Frequently Asked Questions (FAQs)

Q1: Why does my compound initially seem to dissolve, but then precipitate from the DMSO stock solution over time? A1: This phenomenon is driven by water uptake and thermodynamic equilibration. DMSO is highly hygroscopic. When exposed to ambient air during handling, DMSO rapidly absorbs atmospheric moisture. The introduction of water alters the solvent's dielectric properties, making cavity formation (a prerequisite for dissolution) significantly more difficult[1]. Additionally, initial dissolution is often a state of kinetic supersaturation; over time, the compound reverts to its lower-energy, hydrogen-bonded dimeric state and crashes out[2].

Q2: Can I use heat to force the compound into solution? A2: Yes, but heating must be applied strategically. Heating provides the kinetic energy necessary to break the intermolecular DADA hydrogen bonds. However, simply boiling the solvent can degrade the compound. We recommend gentle warming (37°C to 50°C) coupled with water-bath sonication. Sonication induces acoustic cavitation—the rapid formation and collapse of microbubbles—which generates localized high temperatures and pressure gradients that effectively shear molecular aggregates without elevating the bulk temperature to degradative levels[1][2].

Q3: If physical methods fail, what chemical additives can improve solubility? A3: If the compound remains recalcitrant, you must chemically disrupt the tautomeric equilibrium. Adding a trace amount of a volatile acid (e.g., 0.1% Trifluoroacetic acid, TFA) or base (e.g., 0.1% Triethylamine, TEA) protonates or deprotonates the pyrimidine nitrogen/oxygen atoms. This abolishes the molecule's ability to form self-assembling hydrogen bonds, forcing it into a highly soluble monomeric or ionic state[3].

Q4: How do I prevent precipitation when diluting my DMSO stock into aqueous cell culture media? A4: Diluting a highly concentrated organic stock into an aqueous buffer causes a dramatic polarity shift, forcing hydrophobic compounds to crash out[4]. To prevent this:

  • Intermediate Dilution: Pre-dilute the DMSO stock with a surfactant or co-solvent (e.g., PEG-300 or Tween-80) before introducing it to the aqueous phase.

  • Rapid Mixing: Add the stock to the aqueous buffer dropwise under vigorous vortexing to prevent localized high concentrations.

  • Limit Final DMSO: Ensure the final DMSO concentration remains below 0.5% - 1% to prevent cellular toxicity, though slightly higher concentrations (up to 2%) may be required for challenging compounds[4].

📊 Quantitative Data: Solubilization Strategies

Table 1: Comparison of Solubilization Interventions for Pyrimidinols

Solubilization StrategyPrimary Mechanism of ActionEstimated Success RateRisk of Degradation
Vortexing (RT) Mechanical agitationLow (< 20%)None
Heating (50°C) Kinetic disruption of lattice energyModerate (40-50%)Low
Sonication (37°C) Acoustic cavitation & pressure gradientsHigh (70-80%)Low
Acid/Base Additives Chemical disruption of H-bond arraysVery High (> 95%)Moderate (pH sensitivity)
Co-solvents (PEG/Tween) Transitional polarity bridgingHigh (80-90%)Low

🧪 Standard Operating Procedure (SOP)

Protocol: Preparation of a Stable 10 mM Stock Solution

Self-Validating Protocol: This workflow ensures that if a step fails, the user is immediately directed to the next logical intervention without compromising the sample integrity.

Step 1: Preparation and Weighing

  • Equilibrate the vial of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol to room temperature in a desiccator to prevent atmospheric condensation.

  • Weigh the required mass into a sterile, amber glass vial (glass is preferred to prevent plasticizer leaching during sonication).

Step 2: Solvent Addition & Initial Agitation

  • Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration.

  • Vortex vigorously for 2 to 5 minutes[4].

  • Validation Check: Hold the vial against a light source. If the solution is completely transparent with no particulate scattering, proceed to Step 5. If cloudy, proceed to Step 3.

Step 3: Cavitation and Thermal Disruption

  • Place the vial in a water-bath sonicator pre-warmed to 37°C.

  • Sonicate for 10 to 15 minutes[4].

  • Validation Check: Inspect for clarity. If particulates remain, the lattice energy is resisting physical disruption. Proceed to Step 4.

Step 4: Chemical Disruption (Conditional)

  • Add 0.1% (v/v) of Trifluoroacetic acid (TFA) or Triethylamine (TEA) to the DMSO solution. Note: Choose the additive based on the downstream assay's pH tolerance.

  • Vortex for 1 minute. The disruption of the DADA arrays should result in immediate clarification[3].

Step 5: Storage and Handling

  • Aliquot the clear stock solution into single-use tubes to avoid freeze-thaw cycles, which promote re-crystallization[1].

  • Purge the headspace of the tubes with dry Argon or Nitrogen gas to prevent water uptake[2].

  • Store at -20°C or -80°C.

SolubilizationWorkflow Start Weigh Compound (Target: 10 mM) AddDMSO Add Anhydrous DMSO Start->AddDMSO Vortex Vortex 2-5 min AddDMSO->Vortex Check1 Dissolved? Vortex->Check1 Sonicate Water Bath Sonication (37°C, 10 min) Check1->Sonicate No Success Store Aliquots at -80°C Check1->Success Yes Check2 Dissolved? Sonicate->Check2 AddTFA Add 0.1% TFA or Trace Base Check2->AddTFA No Check2->Success Yes Check3 Dissolved? AddTFA->Check3 Check3->Success Yes Fail Re-evaluate Concentration (Dilute to 1-5 mM) Check3->Fail No

Workflow for troubleshooting recalcitrant pyrimidinol solubility in DMSO.

📚 References

1.[3] Title: Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6 | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

2.[1] Title: High throughput sonication: evaluation for compound solubilization - PubMed Source: nih.gov URL:

3.[2] Title: Samples in DMSO: What an end user needs to know - Ziath Source: ziath.com URL:

4.[4] Title: Overcoming solubility issues with Antitumor agent-41 in DMSO - Benchchem Source: benchchem.com URL:

Sources

Technical Support Center: Crystallization of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the crystallization of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your crystallization experiments. The information herein is curated to provide not only procedural steps but also the fundamental scientific reasoning behind them, ensuring a comprehensive understanding of the crystallization process for this specific pyrimidine derivative.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. Each problem is followed by a detailed, step-by-step guide to resolution.

Issue 1: No Crystals Are Forming, or Yield is Extremely Low.

This is a common challenge often related to solvent selection and supersaturation.

Root Cause Analysis:

  • Inappropriate Solvent System: The solubility of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol in the chosen solvent may be too high, even at lower temperatures, preventing the solution from becoming supersaturated upon cooling.[1][2] Conversely, if solubility is too low, it may be difficult to dissolve a sufficient amount of the compound initially.

  • Insufficient Supersaturation: The concentration of the solute may not have reached the necessary level for nucleation to occur.[3]

  • Presence of Solubilizing Impurities: Certain impurities can increase the overall solubility of the target compound, hindering crystallization.

Step-by-Step Resolution Protocol:

  • Re-evaluate Solvent Choice:

    • Solubility Testing: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., alcohols like ethanol or methanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like toluene or heptane). The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Mixed Solvent Systems: If a single solvent is not effective, explore binary or tertiary solvent systems.[1] A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity is observed.[3][4][5] This technique, known as anti-solvent crystallization, can be highly effective.[3][4][5]

  • Optimize Supersaturation Generation:

    • Concentration Adjustment: If initial attempts fail, try preparing a more concentrated solution by either dissolving more solute or carefully evaporating some of the solvent before initiating the cooling or anti-solvent addition process.[2]

  • Induce Nucleation:

    • Seeding: Introduce a small, high-quality crystal of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[2]

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod.[2][9] The microscopic imperfections created can serve as nucleation sites.

Issue 2: The Compound "Oils Out" Instead of Crystallizing.

Oiling out, or the formation of a liquid phase instead of solid crystals, is a common problem, especially with compounds that have relatively low melting points or when the solution is highly supersaturated.

Root Cause Analysis:

  • High Solute Concentration: A very high degree of supersaturation can lead to liquid-liquid phase separation rather than crystallization.

  • Inappropriate Solvent: The chosen solvent may not be ideal for promoting crystallization of this specific molecule.

Step-by-Step Resolution Protocol:

  • Adjust Solvent Volume: The most frequent cause of oiling out is using too little solvent.[2] Re-heat the solution to dissolve the oil, add more of the same solvent (or the "good" solvent in a mixed system), and then allow it to cool more slowly.[2][9]

  • Modify the Cooling Process:

    • Reduced Thermal Shock: Avoid placing the hot solution directly into an ice bath. Allow it to cool to room temperature first, and then proceed with further cooling if necessary.

  • Alter the Solvent System:

    • Increase Solvent Polarity: In some cases, using a more polar solvent can discourage oiling out.

    • Trial and Error with Different Solvents: Experiment with solvents that have different hydrogen bonding capabilities. Pyrimidinones are known to form hydrogen bonds, which are crucial in the crystallization process.[10] A solvent that appropriately interacts with the molecule can facilitate crystal lattice formation.

Issue 3: The Resulting Crystals are Very Small, Needle-like, or of Poor Quality.

Crystal morphology is critical, especially in pharmaceutical applications, as it can affect downstream processing and bioavailability.

Root Cause Analysis:

  • High Rate of Nucleation: If nucleation is too rapid, a large number of small crystals will form instead of fewer, larger ones.[11][12]

  • Solvent Effects: The solvent can significantly influence crystal habit.[11][13][14] Different solvents can interact with specific crystal faces, either promoting or inhibiting growth in certain directions.[11][13]

  • Impurities: Even small amounts of impurities can alter crystal morphology.[15][16][17]

Step-by-Step Resolution Protocol:

  • Control the Rate of Supersaturation:

    • Lower Initial Concentration: Starting with a slightly more dilute solution can also help to control the nucleation rate.

  • Optimize the Solvent System:

    • Experiment with Different Solvents: As crystal shape is highly dependent on solvent interactions, systematically screen a variety of solvents.[11][13][18] For pyrimidine derivatives, solvents capable of hydrogen bonding may influence crystal packing.[10]

    • Use of Additives: In some cases, small amounts of a carefully chosen additive can modify the crystal habit.[19]

  • Improve Purity:

    • Pre-purification: If impurities are suspected, consider an additional purification step (e.g., column chromatography) before crystallization. The presence of impurities can significantly impact crystal quality.[15][16][20][21]

II. Frequently Asked Questions (FAQs)

Q1: What are the most promising starting solvents for the crystallization of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol?

While the optimal solvent must be determined experimentally, good starting points for pyrimidine derivatives include polar aprotic solvents like acetone and ethyl acetate, and alcohols such as ethanol and isopropanol.[22] Given the furan and cyclopropyl moieties, exploring solvents with intermediate polarity might also be beneficial. A systematic screening approach is always recommended.

Q2: How can I control polymorphism in the crystallization of this compound?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development.[22] The formation of a specific polymorph can be influenced by:

  • Solvent Choice: Different solvents can stabilize different polymorphs.[22]

  • Temperature: The temperature at which crystallization occurs can dictate the polymorphic outcome.[23]

  • Supersaturation Level: The degree of supersaturation can influence which polymorph nucleates preferentially.[23]

A thorough polymorphic screen, involving crystallization from a wide range of solvents under various temperature conditions, is essential to identify and selectively produce the desired polymorph.

Q3: What is the impact of pH on the crystallization of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol?

The "-ol" suffix in the chemical name indicates a hydroxyl group, suggesting that the molecule can exist in tautomeric forms (pyrimidin-4-ol and pyrimidin-4(3H)-one). The position of this equilibrium can be pH-dependent. Altering the pH of the crystallization medium could potentially influence which tautomer is present and how it packs in the crystal lattice, thereby affecting the crystallization outcome and potentially leading to different polymorphs. If crystallization is proving difficult, experimenting with slight pH adjustments (if the molecule is stable under these conditions) could be a valuable strategy.

Q4: Are there any specific safety precautions I should take when working with this compound and its solvents?

Standard laboratory safety protocols should always be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), such as safety glasses, lab coat, and gloves.[24]

  • Consulting the Safety Data Sheet (SDS) for 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol and all solvents used to understand their specific hazards.[24]

  • Avoiding inhalation of dust or vapors and contact with skin and eyes.[24]

III. Visualization of Experimental Workflows

Crystallization Method Selection Workflow

Crystallization Method Selection Figure 1: Decision tree for selecting a crystallization method. start Start: Dissolved Compound solubility_check Is the compound significantly more soluble in hot solvent than cold? start->solubility_check cooling Employ Cooling Crystallization solubility_check->cooling Yes evaporation_check Is the solvent volatile? solubility_check->evaporation_check No end Obtain Crystals cooling->end evaporation Use Slow Evaporation evaporation_check->evaporation Yes antisolvent_check Can a miscible anti-solvent be identified? evaporation_check->antisolvent_check No evaporation->end antisolvent Perform Anti-solvent Crystallization antisolvent_check->antisolvent Yes no_luck Re-evaluate Solvent System antisolvent_check->no_luck No antisolvent->end no_luck->start Troubleshooting Crystallization Figure 2: A systematic approach to troubleshooting common crystallization problems. start Problem Encountered problem_type What is the issue? start->problem_type no_crystals No Crystals Forming problem_type->no_crystals No Crystals oiling_out Compound 'Oils Out' problem_type->oiling_out Oiling Out poor_morphology Poor Crystal Quality problem_type->poor_morphology Poor Quality solution_no_crystals Increase Concentration or Add Anti-solvent no_crystals->solution_no_crystals solution_oiling Add More Solvent & Re-cool Slowly oiling_out->solution_oiling solution_morphology Slow Down Supersaturation Rate poor_morphology->solution_morphology induce_nucleation Induce Nucleation (Seeding/Scratching) solution_no_crystals->induce_nucleation success Successful Crystallization induce_nucleation->success change_solvent_oil Change Solvent System solution_oiling->change_solvent_oil change_solvent_oil->success purify_sample Improve Sample Purity solution_morphology->purify_sample change_solvent_morph Screen Different Solvents purify_sample->change_solvent_morph change_solvent_morph->success

Caption: Systematic troubleshooting for common crystallization issues.

IV. Data Summary

Table 1: General Solubility Behavior of Pyrimidine Derivatives in Common Solvents.

Solvent ClassExamplesGeneral SolubilityPotential for Crystallization
Alcohols Methanol, Ethanol, IsopropanolOften good solubility, especially when heated.Good for cooling crystallization.
Esters Ethyl AcetateModerate solubility.Suitable for both cooling and evaporative methods.
Ketones AcetoneGood solubility.Often used in anti-solvent combinations.
Ethers Tetrahydrofuran (THF), DioxaneVaries, can be a good "good" solvent.Useful for vapor diffusion or anti-solvent methods. [25]
Aromatic Hydrocarbons Toluene, XyleneLower solubility.Can act as an anti-solvent.
Aliphatic Hydrocarbons Hexane, HeptanePoor solubility.Primarily used as anti-solvents.
Halogenated Solvents Dichloromethane (DCM)Good solubility.Volatility makes it suitable for slow evaporation or diffusion methods. [25]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High solubility.Often too good, but can be used for diffusion methods with a suitable anti-solvent. [25]

Note: This table provides general guidance. The actual solubility of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol must be determined experimentally.

V. References

  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work. Mirai Intex.

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20).

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3).

  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14).

  • Control of Crystal Nucleation and Growth by Additives - Elements Magazine.

  • Guide for crystallization.

  • Crystallization process guide | industrial use - ANDRITZ GROUP.

  • Crystallisation Techniques. (2006, January 8).

  • The Effect of Solvents on the Crystal Morphology of Isosorbide Mononitrate and Its Molecular Mechanisms - PMC.

  • Understanding the Effect of a Solvent on the Crystal Habit - ACS Publications. (2004, June 3).

  • Nucleation and Crystal Growth: Recent Advances and Future Trends - MDPI. (2023, October 26).

  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents.

  • Controlling Nucleation in Crystal Growth - Calibre Scientific | Molecular Dimensions.

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).

  • Cooling/Freezing Crystallization - Myande.

  • Evaporation Crystallization Equipment, Engineering Solution.

  • Crystallization Tips - Hampton Research.

  • Crystallization from the Amorphous State of a Pharmaceutical Compound: Impact of Chirality and Chemical Purity - ACS Publications. (2016, November 29).

  • Antisolvent Crystallization - RM@Schools.

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC.

  • Principles of Crystal Nucleation and Growth - Department of Earth and Planetary Sciences - McGill University.

  • CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1 - Books - The Royal Society of Chemistry. (2020, February 13).

  • Troubleshooting Common Issues with Crystallizer Equipment - Zhanghua Dryer. (2025, July 2).

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.

  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT.

  • The dual function of impurity in protein crystallization - CrystEngComm (RSC Publishing).

  • Impact of impurities on crystal growth. (2025, April 15).

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine - ProQuest.

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20).

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. (2021, October 15).

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24).

  • 2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol - EvitaChem.

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. (2024, September 5).

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.

  • Pyrrolo[2,3-d]pyrimidin-4-ol - Safety Data Sheet - ChemicalBook. (2026, January 17).

  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing).

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing).

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1).

  • Cocrystals: An Overview on methods of synthesis, characterization and applications in Pharmacy.

  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed. (2025, October 21).

  • 5-(Furan-2-yl)pyrimidine | C8H6N2O | CID 12356584 - PubChem.

  • Cyclodextrin Solubility Table - Sigma-Aldrich.

Sources

preventing degradation of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of this molecule. By understanding the mechanistic causality behind its degradation, you can implement robust, self-validating workflows for long-term storage and handling.

Section 1: Molecular Vulnerabilities & Causality (FAQ)

Q1: Why does 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol degrade rapidly in certain solutions but remain stable as a solid? A: The instability is primarily driven by the electron-rich furan ring, which is highly susceptible to electrophilic attack. In solution, dissolved oxygen and UV light initiate radical-mediated oxidation, forming unstable endoperoxide intermediates that subsequently decompose into ring-opened dicarbonyls[1]. Furthermore, the furan ring undergoes acid-catalyzed ring opening in aqueous media (pH < 5); protonation at the Cα position is the rate-limiting step, leading to the formation of dihydrofuranol intermediates and eventually acyclic polymers[2]. In the solid state, the rigid crystal lattice restricts oxygen diffusion and structural conformation, drastically reducing the kinetics of these degradation pathways.

Q2: During LC-MS and NMR analysis, I am observing split peaks and variable solubility. Is my compound degrading? A: Not necessarily. This is a classic manifestation of keto-enol tautomerism. The pyrimidin-4-ol moiety exists in a dynamic equilibrium with its keto tautomer, pyrimidin-4(1H)-one[3][4]. In polar solvents (e.g., DMSO, water) and in the solid state, the highly polar keto form is thermodynamically favored and forms strong intermolecular hydrogen bonds, which can lead to dimerization or precipitation[5]. In non-polar solvents (e.g., Chloroform), the enol form predominates. If the exchange rate between these tautomers is slow relative to the analytical timescale, you will observe duplicate signals.

DegradationMechanisms cluster_stressors Environmental Stressors cluster_mechanisms Primary Degradation Pathways Target 2-cyclopropyl-6-(furan-2-yl) pyrimidin-4-ol O2 Oxygen & UV Light Target->O2 Acid Acidic Media (pH < 5) Target->Acid Solvent Polar Solvents / Moisture Target->Solvent Oxidation Furan Ring Oxidation (Endoperoxides) O2->Oxidation Radical Attack Hydrolysis Acid-Catalyzed Furan Ring Opening Acid->Hydrolysis Protonation at Cα Tautomerism Keto-Enol Tautomerization (Precipitation) Solvent->Tautomerism Shift to Pyrimidin-4(1H)-one

Logical relationship between environmental stressors and primary degradation pathways.

Section 2: Storage & Handling Guidelines

Q3: What are the definitive long-term storage conditions for this API? A: To comply with ICH Q1A(R2) guidelines and mitigate both oxidation and tautomer-induced aggregation, the compound must be stored under stringent conditions[6]:

  • Primary Packaging: Amber glass vials to block UV radiation (preventing photo-oxidation of the furan ring).

  • Atmosphere: Argon or Nitrogen overlay. Displacing oxygen is non-negotiable to prevent the formation of furan endoperoxides[7].

  • Temperature: Store at 2°C to 8°C (refrigerated) or -20°C for long-term archiving.

  • Moisture: Include desiccant packs in secondary packaging. Moisture drives the equilibrium toward the less soluble keto-tautomer, risking precipitation upon reconstitution.

Q4: How should I prepare solutions for in vitro assays without triggering degradation? A: Never store the compound in aqueous solutions long-term. Prepare stock solutions in anhydrous DMSO (stored at -20°C for a maximum of 1-2 weeks). When diluting into aqueous assay buffers, ensure the buffer is strictly maintained at pH 7.0–8.0. Avoid acidic buffers (pH < 5), as they will rapidly catalyze furan ring opening[2].

Section 3: Quantitative Data Summaries

Table 1: Simulated Degradation Kinetics & Preventive Measures Based on established furan and pyrimidine stability profiles under forced degradation.

Stress ConditionPrimary Degradant MechanismDegradation Rate (k)Est. Half-life (t₁/₂)*Preventive Measure
Oxidative (0.1% H₂O₂) Furan endoperoxide formationHigh< 24 hoursArgon overlay, BHT addition
Acidic (pH 2.0) Acyclic dicarbonyl (ring opening)Moderate5 daysBuffer to pH 7.0–8.0
Photolytic (UV-Vis) Radical-induced furan polymersHigh< 12 hoursAmber glass vials
Thermal (60°C, Solid) Negligible (stable crystal lattice)Low> 6 monthsStore at 2–8°C

Table 2: Tautomeric Equilibrium Ratios by Solvent Polarity Demonstrating the phase-shift risk during assay preparation.

SolventDielectric Constant (ε)Enol Form (Pyrimidin-4-ol)Keto Form (Pyrimidin-4(1H)-one)Physical State Impact
Chloroform (CDCl₃) 4.8> 90%< 10%Highly soluble monomer
DMSO-d₆ 46.8< 15%> 85%H-bonded dimer (soluble)
Aqueous Buffer (pH 7) 80.1< 5%> 95%High risk of precipitation

Section 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be self-validating. The following workflow utilizes a "Mass Balance Check" to guarantee that no degradation products are "invisible" to your analytical methods (such as insoluble furan gums).

Protocol 1: Forced Degradation & Mass Balance Validation (ICH Q1A Compliant)

Purpose: To establish the definitive shelf-life and identify all degradation pathways.

  • Sample Preparation: Accurately weigh 5.0 mg of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol into five separate amber glass HPLC vials.

  • Stress Induction:

    • Control: 1 mL HPLC-grade Acetonitrile (stored at 4°C).

    • Acidic: 1 mL 0.1 N HCl in Acetonitrile/Water (50:50).

    • Oxidative: 1 mL 3% H₂O₂ in Acetonitrile/Water (50:50).

    • Photolytic: 1 mL Acetonitrile, exposed to 1.2 million lux hours (ICH Q1B).

  • Incubation: Incubate all vials at 40°C for 7 days (Accelerated condition)[6].

  • Neutralization & Analysis: Neutralize the acidic sample with 0.1 N NaOH. Inject 5 µL of each sample into an LC-MS/UV system (254 nm).

  • Self-Validation (Mass Balance): Calculate the total peak area of the Parent Compound + All Degradant Peaks.

    • Causality Check: If the total area is < 95% of the Control area, you have lost mass. Because oxidized furans can polymerize into insoluble gums[7], a failed mass balance indicates that degradants have precipitated in the vial or column. You must switch to a different extraction solvent (e.g., THF) to recover and quantify the polymers.

Workflow cluster_conditions ICH Q1A(R2) Storage Conditions Start Synthesize & Purify Compound Aliquot Aliquot into Amber Glass Vials Start->Aliquot Atmosphere Argon Overlay & Seal (PTFE/Silicone) Aliquot->Atmosphere LongTerm Long-Term 25°C / 60% RH Atmosphere->LongTerm Accelerated Accelerated 40°C / 75% RH Atmosphere->Accelerated Analysis HPLC-UV & LC-MS Analysis (0, 3, 6, 12 mo) LongTerm->Analysis Accelerated->Analysis Validation Mass Balance Check (Parent + Degradants = 100%) Analysis->Validation Decision Degradation < 5%? Validation->Decision Success Establish Shelf-Life Decision->Success Yes Fail Reformulate (Add Antioxidant/Buffer) Decision->Fail No

Step-by-step self-validating workflow for forced degradation and stability testing.

Protocol 2: Tautomer Deconvolution via Variable Temperature (VT) NMR

Purpose: To differentiate between true chemical degradation and keto-enol tautomerism.

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Baseline Scan: Acquire a standard ¹H NMR spectrum at 25°C. Note the presence of duplicate signals for the pyrimidine ring protons.

  • Thermal Shift: Increase the NMR probe temperature to 80°C and acquire a second spectrum.

  • Self-Validation:

    • Causality Check: Tautomeric exchange rates increase with temperature. If the duplicate peaks coalesce into a single, time-averaged peak at 80°C, the phenomenon is confirmed as tautomerism[4]. If the peaks remain distinct, the secondary peaks represent true chemical degradants (e.g., oxidized furan species) requiring immediate lot rejection.

References

  • ICH. "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products." ICH.[Link]

  • ResearchGate. "Oxidation of furans (Review)." ResearchGate. [Link]

  • NREL. "Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components." Publications.[Link]

  • ACS Publications. "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array." Organic Letters. [Link]

  • ACS Publications. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels. [Link]

  • Helago. "STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS." Helago-sk. [Link]

Sources

Technical Support Center: Purification of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide addresses the common challenges associated with the purification of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, focusing specifically on the removal of furan-related impurities. The furan moiety, while integral to the structure and activity of many pharmaceutical intermediates, is susceptible to degradation under various conditions, leading to persistent impurities that can complicate downstream applications. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers in achieving high purity for their target compound.

Troubleshooting Guide: Isolating High-Purity 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

This section is designed to help you diagnose and resolve common purification issues in a question-and-answer format.

Question 1: After synthesis and initial workup, my crude extract is a dark, oily residue, and TLC analysis shows multiple spots. What are the likely impurities?

Answer: The dark coloration and multiple TLC spots are characteristic of furan degradation. The furan ring is sensitive to acidic conditions, which can catalyze its ring-opening to form highly reactive 1,4-dicarbonyl compounds. These intermediates can then undergo self-condensation or polymerization to produce dark, complex mixtures.

Common Impurities to Suspect:

  • Starting Materials: Incomplete conversion of the initial reactants.

  • Ring-Opened Products: Succinaldehyde derivatives formed from the acid-catalyzed hydrolysis of the furan ring.

  • Oxidized Furan Species: Autoxidation of the furan ring, especially if exposed to air and light for extended periods, can lead to hydroperoxides and other oxidative degradation products.

  • Polymeric Byproducts: Self-polymerization of the furan moiety or its degradation products.

Question 2: My primary impurity co-elutes with the product during silica gel column chromatography. How can I improve separation?

Answer: Co-elution suggests that the impurity has a similar polarity to your target compound. Here are several strategies to improve separation:

  • Switch to a Different Stationary Phase: If you are using standard silica gel (a polar stationary phase), consider switching to a non-polar stationary phase like C18 (reverse-phase chromatography). In reverse-phase chromatography, the elution order is inverted, with non-polar compounds eluting last. This change in selectivity can often resolve co-eluting spots.

  • Modify the Mobile Phase:

    • For Normal Phase (Silica Gel):

      • Change Solvent System: If you are using a standard ethyl acetate/hexane system, try incorporating a different solvent like dichloromethane (DCM) or a small amount of methanol to alter the selectivity.

      • Add a Modifier: Adding a small amount of a modifier like triethylamine (0.1-1%) can deactivate acidic sites on the silica gel, which may be causing peak tailing and poor separation, especially for basic compounds like pyrimidines. Conversely, a small amount of acetic or formic acid can be used for acidic compounds, but this should be done with caution due to the acid sensitivity of the furan ring.

    • For Reverse Phase (C18):

      • Adjust pH: Buffering the mobile phase (e.g., with ammonium acetate or ammonium formate) can control the ionization state of your compound and impurities, often leading to better separation.

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in your water/organic mobile phase can also alter selectivity.

  • Consider an Alternative Chromatographic Technique: Techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC) offer higher resolution and may be necessary for challenging separations.

Question 3: My purified compound appears pure by NMR, but it develops a yellow or brown tint upon storage. What is causing this instability?

Answer: This is a classic sign of product instability, likely due to the oxidation of the furan ring. Furans can react with atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.

Strategies for Preventing Degradation:

  • Store Under Inert Atmosphere: Store the purified compound under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Protect from Light: Use amber vials or store samples in the dark.

  • Low-Temperature Storage: Storing the compound at low temperatures (-20°C or -80°C) will slow the rate of degradation.

  • Add an Antioxidant: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, ensure that the antioxidant will not interfere with any downstream applications.

Experimental Protocols & Methodologies

Protocol 1: Flash Column Chromatography for General Purification

This protocol provides a general workflow for purifying the title compound using flash column chromatography.

Workflow Diagram:

Purification Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis a Dissolve Crude Product in Minimum DCM b Add Silica Gel (Dry Loading) a->b c Evaporate Solvent b->c e Load Sample onto Column c->e d Pack Column with Silica in Hexane d->e f Elute with Gradient (e.g., 0-50% EtOAc in Hexane) e->f g Collect Fractions f->g h Analyze Fractions by TLC g->h i Combine Pure Fractions h->i j Evaporate Solvent i->j

Caption: Workflow for flash column chromatography purification.

Step-by-Step Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve your crude 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add silica gel (approximately 2-3 times the weight of your crude material) to this solution.

    • Remove the solvent under reduced pressure until you have a free-flowing powder. This dry-loading technique often results in better separation than direct liquid injection.

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture).

    • Pour the slurry into the column and use pressure to pack the bed, ensuring there are no cracks or air bubbles.

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Analysis and Product Isolation:

    • Identify the fractions containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q: What is the expected tautomeric form of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol?

A: Hydroxypyrimidines can exist in equilibrium between the -ol and -one tautomeric forms. For pyrimidin-4-ol, the pyrimidin-4(3H)-one tautomer is generally the more stable and predominant form in most solvents. It is important to be aware of this tautomerism when interpreting analytical data, such as NMR spectra.

Q: Can I use crystallization to purify my compound?

A: Yes, crystallization can be a very effective method, especially for removing small amounts of impurities or for large-scale purifications. The key is to find a suitable solvent or solvent system. You are looking for a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point for screening crystallization solvents would be alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or ketones (e.g., acetone), and their mixtures with non-polar solvents like hexanes.

Q: Are there any specific analytical techniques that are best for detecting furan-related impurities?

A: A combination of techniques is often best:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly sensitive and can detect trace impurities. The mass spectrometer can help in identifying the molecular weights of the impurities, which can provide clues to their structures (e.g., identifying a ring-opened product).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR can provide detailed structural information. Look for the characteristic signals of the furan protons. The appearance of new signals, especially in the aldehyde region of the spectrum, could indicate the presence of ring-opened impurities.

  • UPLC (Ultra-Performance Liquid Chromatography): UPLC with a photodiode array (PDA) detector can provide high-resolution separation and UV-Vis spectra for each peak, which can help in distinguishing the target compound from impurities.

Q: How can I minimize impurity formation during the synthesis itself?

A:

  • Control pH: Avoid strongly acidic conditions, especially during workup and purification steps, to minimize furan ring-opening.

  • Inert Atmosphere: If the reaction is sensitive to oxidation, conduct it under an inert atmosphere of nitrogen or argon.

  • Temperature Control: Avoid excessive heating, as this can accelerate degradation pathways.

  • Prompt Workup and Purification: Do not let crude reaction mixtures sit for extended periods before purification.

Purification Method Selection

The choice of purification method depends on the nature of the impurities and the scale of your experiment.

Decision-Making Diagram:

Purification_Decision start Crude Product Analysis (TLC, LC-MS) q1 Are Impurities Significantly More or Less Polar? start->q1 a1_yes Flash Chromatography q1->a1_yes Yes a1_no Impurities have Similar Polarity q1->a1_no No q2 Is the Product a Crystalline Solid? a1_no->q2 a2_yes Recrystallization q2->a2_yes Yes a2_no Consider Preparative HPLC/SFC q2->a2_no No

Caption: Decision tree for selecting a purification method.

Table: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Crystallization Scalable, cost-effective, can yield very high purity.Can be time-consuming to find suitable conditions, may have lower yield.Removing small amounts of impurities from a solid product.
Flash Chromatography Fast, versatile, good for a wide range of polarities.Uses significant amounts of solvent, may not resolve very similar compounds.Primary purification of crude reaction mixtures.
Preparative HPLC High resolution, excellent for difficult separations.Expensive, lower throughput, requires specialized equipment.Final purification of high-value compounds or separating very similar impurities.
Liquid-Liquid Extraction Good for removing acidic or basic impurities.Limited to impurities with significantly different solubilities.Initial workup to remove ionic impurities.

References

  • Furan: an overview. ScienceDirect. [Link]

  • Tautomerism of Hydroxypyrimidines. Organic Chemistry Portal. [Link]

Process R&D Technical Support Center: Scaling Up 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Technical Support Center. Scaling up the synthesis of highly functionalized pyrimidines presents unique thermochemical and kinetic challenges. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating protocol, mechanistic troubleshooting, and safety mitigation strategies based on established condensation principles[1].

PART 1: Mechanistic Pathway & Workflow

The core transformation relies on the base-mediated condensation of cyclopropanecarboximidamide with ethyl 3-(furan-2-yl)-3-oxopropanoate. The workflow is designed to control exotherms, prevent ester saponification, and ensure high-purity crystallization.

G A Cyclopropanecarboximidamide HCl (Hygroscopic Reagent) B Free Amidine Intermediate (Reactive Species) A->B NaOEt in EtOH Deprotonation D Condensation Reaction (EtOH, 75°C, 12h) B->D C Ethyl 3-(furan-2-yl)-3-oxopropanoate (β-Keto Ester) C->D Nucleophilic Attack & Cyclization E Sodium Pyrimidin-4-olate (Soluble Salt) D->E Base-mediated Aromatization F Acidification (aq. HCl) (pH 4.5) E->F Aqueous Quench & Workup G 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (Target Product) F->G Crystallization & Isolation

Workflow for the scale-up synthesis of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

PART 2: Validated Scale-Up Protocol (1 kg Scale)

This protocol is engineered as a self-validating system. To ensure trustworthiness and reproducibility, do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Step 1: Amidine Free-Basing & Dehydration

  • Charge a 20 L jacketed glass reactor with cyclopropanecarboximidamide hydrochloride (1.0 eq, ~600 g) and anhydrous ethanol (8.0 L).

  • Cool the suspension to 5 °C under a strict nitrogen sweep.

  • Dropwise add sodium ethoxide (21% wt in EtOH, 1.1 eq) over 2 hours, maintaining the internal temperature below 15 °C.

  • Causality: The acid-base neutralization is highly exothermic. Strict temperature control prevents the thermal degradation of the free amidine. Using NaOEt in absolute ethanol, rather than aqueous NaOH, strictly excludes water, preventing the competitive saponification of the β-keto ester in Step 2.

  • Self-Validation Checkpoint 1: Filter a 2 mL aliquot and perform Karl Fischer (KF) titration. Pass criteria: Moisture < 0.1% w/w.

Step 2: Nucleophilic Condensation & Aromatization 4. To the free amidine solution, add ethyl 3-(furan-2-yl)-3-oxopropanoate (1.05 eq, ~950 g) over 30 minutes at 20 °C. 5. Ramp the reactor temperature to 75 °C (reflux) and stir for 12 hours.

  • Causality: The initial nucleophilic attack of the amidine onto the ester carbonyl is reversible. Extended heating at 75 °C drives the subsequent intramolecular dehydration, pushing the equilibrium toward the thermodynamically stable aromatic pyrimidin-4-olate sodium salt[2].

  • Self-Validation Checkpoint 2: Sample the reaction mixture for HPLC analysis (254 nm). Pass criteria: Residual β-keto ester < 2.0 Area%.

Step 3: Quench, Acidification, and Isolation 6. Cool the reactor to 20 °C and concentrate the mixture under vacuum to ~50% of its original volume. 7. Charge purified water (5.0 L) to dissolve the sodium salts. 8. Slowly dose 2M HCl until the pH reaches 4.5, maintaining the temperature at 20–25 °C. 9. Age the resulting slurry for 4 hours, filter, wash with cold water (2 x 1 L), and dry under vacuum at 50 °C.

  • Causality: The product exists as a highly soluble sodium pyrimidin-4-olate in basic media. Controlled acidification protonates the heteroatom network, reducing solubility and driving crystallization. A precise pH of 4.5 ensures complete protonation without risking the acid-catalyzed ring-opening of the furan moiety.

  • Self-Validation Checkpoint 3: Test the filtrate via quantitative HPLC. Pass criteria: Product loss in mother liquor < 3%.

PART 3: Quantitative Data & In-Process Controls (IPC)
Reaction StageTarget ParameterAnalytical MethodAcceptable RangeOut-of-Spec Corrective Action
1. Free-Basing Moisture ContentKarl Fischer Titration< 0.1% w/wAdd 3Å molecular sieves, agitate, and re-test.
2. Condensation Residual β-keto esterHPLC (UV 254 nm)< 2.0 Area%Extend reflux by 4h, verify conversion.
3. Quench Aqueous pHCalibrated pH Probe4.2 – 4.5Adjust carefully with 0.5M HCl or 0.5M NaOH.
4. Isolation Mother Liquor LossHPLC (Quantitative)< 3.0% yield lossCool reactor to 5 °C, age for an additional 2h.
5. Final Product Chemical PurityHPLC / ¹H NMR> 98.5 Area%Recrystallize from EtOH/Water (1:1 v/v).
PART 4: Troubleshooting Guide

Q: Why is my condensation reaction stalling at 60% conversion, with a high level of unreacted β-keto ester? A: This is almost always caused by moisture infiltration during Step 1. If the KF titration exceeds 0.1%, the trace water reacts with NaOEt to form NaOH. The hydroxide ion rapidly attacks the ethyl 3-(furan-2-yl)-3-oxopropanoate, saponifying it into a β-keto acid which immediately decarboxylates into 1-(furan-2-yl)ethan-1-one. To fix this, ensure absolute anhydrous conditions and validate via KF before adding the ester.

Q: During acidification (Step 3), the product "oils out" instead of crystallizing. How do I correct this phase separation? A: "Oiling out" (liquid-liquid phase separation) occurs when the product becomes supersaturated at a concentration above its amorphous melting point in the solvent mixture. This is caused by dosing the HCl too rapidly or allowing the temperature to spike above 30 °C. Corrective Action: Halt the acid addition, heat the mixture to 45 °C to redissolve the oil, add 1% w/w seed crystals, and resume acid dosing at a rate of <50 mL/min while strictly holding the temperature at 20 °C.

Q: The isolated product is off-white to yellow. How can I improve the color profile? A: The furan ring is susceptible to trace oxidative degradation, forming highly conjugated, colored polymeric impurities. Ensure a strict nitrogen atmosphere during the 12-hour reflux. If color persists, treat the aqueous sodium salt solution (Step 3, before acidification) with 5% w/w activated carbon (Darco KB-G) for 1 hour, then filter through a Celite pad.

PART 5: Safety & Hazard Mitigation FAQs

Q: Are there specific thermal hazards associated with the furan moiety during scale-up? A: Yes. While the pyrimidine core is highly stable, the furan ring is electron-rich and sensitive to strong electrophiles and concentrated acids. Exposure to concentrated HCl (< pH 2) at elevated temperatures can trigger a violent, exothermic ring-opening polymerization. Always use dilute (2M) HCl and never drop the pH below 4.0 during the quench.

Q: How do we safely handle cyclopropanecarboximidamide hydrochloride at a multi-kilogram scale? A: The reagent is highly hygroscopic and presents a severe dust explosion hazard (St1 class). It must be handled in a humidity-controlled environment (RH < 30%) using grounded, conductive scoops. Charge the solid into the reactor through a closed-system powder transfer valve to mitigate dust generation and operator exposure.

References

1.[1] Title: Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines Source: The Journal of Organic Chemistry (American Chemical Society), 2010. URL: [Link]

2.[2] Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: Catalysts (MDPI), 2023. URL: [Link]

Sources

overcoming steric hindrance in 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Functionalization . As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks associated with 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol .

This molecule presents a unique sterically hindered microenvironment. The bulky C2-cyclopropyl group and the electron-rich C6-furan-2-yl moiety create a "steric canyon" around the C4 position, severely impacting standard nucleophilic and electrophilic transformations. Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to overcome these challenges.

Quantitative Impact of Steric Hindrance on C4 Functionalization

To understand the necessity of specialized protocols, we must first look at the baseline data. The table below summarizes the quantitative differences between standard conditions and our optimized, sterically-bypassing methodologies.

Reaction TypeReagents / ConditionsSubstrate Steric ProfileAverage YieldReaction Time
Chlorination POCl₃ (neat), 100 °CHigh (C2-cyclopropyl)< 30% (Stalls)12 - 24 h
Chlorination POCl₃ + DMF (cat.) + DIPEA, 80 °CHigh (C2-cyclopropyl)85 - 95% 4 h
Amination (S_NAr) Sec-amine, K₂CO₃, DMF, 120 °CHigh (C2-cyclopropyl)< 15%24 h
Amination (B-H) Sec-amine, Pd₂(dba)₃, Xantphos, 100 °CHigh (C2-cyclopropyl)75 - 90% 12 h

Troubleshooting Guide & FAQs

FAQ 1: Why is my conversion of the pyrimidin-4-ol to the 4-chloro derivative stalling even at reflux?

The Causality: In solution, pyrimidin-4-ols exist predominantly as their pyrimidin-4(3H)-one tautomers. Standard chlorination requires the tautomeric oxygen to attack phosphorus oxychloride (POCl₃). However, the C2-cyclopropyl group creates significant steric shielding, preventing the bulky POCl₃ molecule from achieving the necessary trajectory for nucleophilic attack.

The Solution: You must increase the electrophilicity and alter the active chlorinating species. By adding a catalytic amount of N,N-Dimethylformamide (DMF), you generate the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is highly electrophilic and smaller, easily penetrating the steric shield to activate the C4-oxygen. The addition of N,N-diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge HCl, preventing the protonation of the pyrimidine core which would otherwise deactivate the ring[1].

Chlorination A 2-Cyclopropyl-6-(furan-2-yl) pyrimidin-4-ol B Pyrimidin-4(3H)-one (Tautomer) A->B Tautomerization C Vilsmeier-Haack Intermediate B->C POCl3 + DMF/DIPEA (Overcomes Sterics) D 4-Chloro-2-cyclopropyl- 6-(furan-2-yl)pyrimidine C->D Chloride Attack (-PO2Cl2)

Workflow for the chlorination of hindered pyrimidin-4-ols using Vilsmeier-Haack activation.

Validated Protocol: Vilsmeier-Haack Assisted Chlorination

  • Preparation: In a flame-dried round-bottom flask under argon, suspend 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Activation: Add DIPEA (2.0 eq) and catalytic anhydrous DMF (0.1 eq). Stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add POCl₃ (3.0 eq) over 15 minutes to control the exothermic formation of the chloroiminium ion[2].

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor via TLC or LC-MS; the reaction is self-validating when the highly polar starting material spot completely disappears.

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice and saturated aqueous NaHCO₃ to neutralize excess POCl₃. Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate.

FAQ 2: SNAr with secondary amines is yielding mostly unreacted starting material. How can I force this amination?

The Causality: Nucleophilic Aromatic Substitution (S_NAr) at the C4 position requires the incoming amine to approach at the Bürgi-Dunitz angle relative to the C=N π-system. The bulky cyclopropyl group at C2 and the furan at C6 block this trajectory for sterically demanding secondary amines. Forcing the reaction with higher temperatures usually leads to degradation of the furan ring rather than product formation.

The Solution: Abandon S_NAr and utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling. This method bypasses the steric requirements of direct nucleophilic attack. Instead, Pd(0) undergoes oxidative addition into the C4-Cl bond[3]. The amine then coordinates directly to the transition metal center, followed by deprotonation and reductive elimination to form the C-N bond[4]. Utilizing a bidentate ligand with a wide bite angle, such as Xantphos, facilitates the reductive elimination step even in sterically congested environments[5].

BHCycle Pd0 Pd(0)L_n Catalyst (e.g., Xantphos-Pd) OA Oxidative Addition (C4-Cl Bond Cleavage) Pd0->OA + 4-Chloropyrimidine Amine Amine Coordination & Base Deprotonation OA->Amine + Amine, + Base RE Reductive Elimination (C4-N Bond Formation) Amine->RE - HCl (as salt) RE->Pd0 Catalyst Regeneration Prod 4-Amino Pyrimidine Product RE->Prod Product Release

Palladium-catalyzed Buchwald-Hartwig amination cycle for sterically hindered 4-chloropyrimidines.

Validated Protocol: Buchwald-Hartwig Amination

  • Setup: In a flame-dried Schlenk tube, combine 4-chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine (1.0 eq), the desired secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq)[5].

  • Degassing: Evacuate the flask and backfill with Argon. Repeat this process three times to ensure a strictly oxygen-free environment (critical for maintaining the active Pd(0) species).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Reaction: Seal the tube and heat at 100 °C for 12 hours. The reaction mixture will typically transition from a deep red/purple to a pale yellow/brown suspension as the catalytic cycle proceeds.

  • Purification: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove the palladium black and inorganic salts, and purify via flash column chromatography.

FAQ 3: When attempting O-alkylation of the pyrimidin-4-ol, I get a mixture of O- and N-alkylated products. How do I maximize O-alkylation?

The Causality: The pyrimidin-4-ol system is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the N3 nitrogen is "softer." Furthermore, the bulky C2-cyclopropyl group sterically hinders the adjacent N3 position more than the exocyclic O4 position. However, using standard alkali bases (like K₂CO₃) in polar aprotic solvents often leads to tight ion pairing that forces N-alkylation.

The Solution: To selectively drive O-alkylation, you must exploit both the steric hindrance at N3 and HSAB principles. Use a "hard" base with a large counterion, such as Silver Carbonate (Ag₂CO₃), which strongly coordinates to the halide of your alkylating agent and leaves the oxygen free to attack. Alternatively, using a bulky, non-nucleophilic base like DBU in a less polar solvent (e.g., toluene) will physically prevent N-alkylation due to the combined steric clash of the base, the C2-cyclopropyl group, and the incoming electrophile.

References

  • First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside Source: MDPI URL:[Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines Source: ChemRxiv URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions Source: ACS Publications URL:[Link]

Sources

stability of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Last Updated: April 7, 2026

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. The stability of a drug candidate in aqueous environments is a critical parameter that influences its development, formulation, and ultimate therapeutic efficacy. This document provides a framework for understanding and troubleshooting potential stability issues based on established chemical principles of its constituent moieties: the pyrimidin-4-ol core, the furan ring, and the cyclopropyl group. While direct experimental data for this specific molecule is not publicly available, this guide extrapolates from well-documented behaviors of analogous structures to provide actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that could influence its stability in aqueous buffers?

A1: The stability of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is governed by three key structural motifs:

  • Pyrimidin-4-ol Core: This system can exist in a tautomeric equilibrium between the -ol (enol) and -one (keto) forms.[1] The keto form is generally the more stable tautomer in polar, aqueous environments.[1] The stability of this core is pH-dependent.

  • Furan Ring: Furan rings are five-membered aromatic heterocycles known to be susceptible to degradation under acidic conditions through acid-catalyzed ring opening.[2][3]

  • Cyclopropyl Group: This strained three-membered ring is generally stable but can be a site for metabolic activity in vivo. For typical in vitro buffer stability studies, it is not expected to be the primary point of degradation.

Q2: Which pH range is likely to be most problematic for the stability of this compound?

A2: Strongly acidic conditions (pH < 4) are predicted to be the most detrimental. The furan ring is highly susceptible to acid-catalyzed hydrolysis, which is initiated by protonation of the ring.[2][3] This process can lead to ring-opening and the formation of reactive dicarbonyl species, which may further polymerize.[3][4] While pyrimidine derivatives can also degrade under strongly basic conditions, the furan moiety's lability in acid is often the more immediate concern.[5]

Q3: Can this compound undergo tautomerization? How does that affect my experiments?

A3: Yes, the pyrimidin-4-ol moiety will exist in a dynamic equilibrium between the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. The position of this equilibrium is influenced by solvent polarity, pH, and temperature.[6][7] In aqueous buffers, the more polar keto form is expected to predominate.[1] This is critical because the two tautomers have different physicochemical properties, including hydrogen bonding capacity, which can affect receptor binding, solubility, and membrane permeability. For analytical purposes, you may observe a single averaged signal in NMR or a single peak in chromatography if the interconversion is rapid on the timescale of the measurement.

Tautomerism cluster_legend Tautomeric Equilibrium Keto Keto Form (pyrimidin-4-one) Enol Enol Form (pyrimidin-4-ol) Keto->Enol H⁺ transfer

Caption: Keto-enol tautomerism of the pyrimidin-4-ol core.

Q4: What are the ideal storage conditions for this compound in solution?

A4: To maximize shelf-life in solution, use a buffered system preferably between pH 5 and 10.[3] If possible, preparing solutions in polar aprotic solvents like DMSO has been shown to have a stabilizing effect on furan derivatives.[8] For aqueous buffers, store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protect from light to mitigate both hydrolytic and potential photodegradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Rapid loss of parent compound observed in acidic buffer (e.g., pH 4 acetate buffer).

  • Likely Cause: Acid-catalyzed hydrolysis of the furan ring. The rate-limiting step is the protonation of the furan ring, which is more favorable at the carbon adjacent to the oxygen (the α-carbon).[2][3] This is followed by nucleophilic attack by water, leading to ring-opening and the formation of acyclic degradants.[2][3]

  • Troubleshooting Steps:

    • Modify pH: If the experimental design allows, increase the buffer pH to > 5. The stability of the furan ring increases significantly in less acidic media.[3]

    • Lower Temperature: Perform the experiment at a lower temperature (e.g., 4°C instead of room temperature) to decrease the rate of the degradation reaction.[3]

    • Reduce Exposure Time: Minimize the time the compound is exposed to the acidic conditions.

    • Analytical Confirmation: Use LC-MS to look for characteristic mass shifts corresponding to the addition of water (M+18) or other products of ring cleavage.

Furan_Degradation Furan Furan Ring (in parent compound) Protonation Protonated Furan (Furanium intermediate) Furan->Protonation + H⁺ (aq) (Rate-limiting) Hydration Dihydrofuranol Intermediate Protonation->Hydration + H₂O RingOpening Acyclic Dicarbonyl Degradant Hydration->RingOpening + H⁺ (Ring Cleavage) Polymerization Polymeric Material RingOpening->Polymerization Further reaction

Caption: Postulated acid-catalyzed degradation pathway of the furan ring.

Problem 2: Poor reproducibility of biological assay results.

  • Likely Cause 1: On-plate degradation. If your assay buffer is acidic or the experiment is run at 37°C for an extended period, the compound may be degrading over the course of the assay, leading to variable results.

  • Troubleshooting Steps:

    • Run a Time-Zero Control: Prepare a plate, add the compound, and immediately stop the reaction and analyze it. Compare this to a plate that has been incubated for the full duration of the assay to quantify the extent of degradation.

    • Buffer Pre-incubation Study: Incubate the compound in the assay buffer (without cells or target proteins) for the duration of the experiment. Analyze samples at various time points by HPLC or LC-MS to determine the compound's stability under the exact assay conditions.

  • Likely Cause 2: Poor Solubility. Pyrimidine derivatives can sometimes have limited aqueous solubility.[9] If the compound precipitates in the assay medium, the effective concentration will be lower and more variable than the nominal concentration.

  • Troubleshooting Steps:

    • Measure Kinetic Solubility: Determine the compound's solubility in the specific assay buffer you are using.

    • Use Co-solvents: If solubility is an issue, ensure the final concentration of your DMSO (or other stock solvent) is kept low and consistent across all experiments, typically ≤1%.[10]

    • Visual Inspection: Visually inspect assay plates (under a microscope if necessary) for any signs of compound precipitation.

Problem 3: Appearance of unexpected peaks in HPLC chromatogram during stability analysis.

  • Likely Cause: Formation of degradation products. Stress conditions (acid, base, oxidation, light, heat) are designed to produce these degradants to validate the analytical method's ability to separate them.

  • Troubleshooting Steps:

    • Characterize the Peaks: Use a mass spectrometer (LC-MS) detector to obtain the mass of the new peaks. This is the most crucial step in identifying the degradants.

    • Evaluate Degradation Pathways:

      • An increase in mass of 18 Da often suggests hydrolysis.

      • An increase of 16 Da suggests oxidation.

      • Changes without a mass increase could indicate isomerization or rearrangement.

    • Perform a Forced Degradation Study: Systematically expose the compound to various stress conditions as outlined in the protocol below. This helps to intentionally generate and identify potential degradation products and confirm that your HPLC method can resolve them from the parent peak. This process is a cornerstone of developing a "stability-indicating" analytical method.[11][12]

Protocols

Protocol 1: General Forced Degradation Study

This protocol is designed to assess the intrinsic stability of the molecule and validate the analytical method, in line with ICH Q1A guidelines.[13]

Objective: To identify likely degradation products and establish the stability-indicating nature of the chosen HPLC method.

Materials:

  • 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector (LC-MS is highly recommended)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • Stress Conditions: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution (or solid compound) at 80°C for 48 hours.

    • Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a validated stability-indicating HPLC method. Monitor the loss of the parent peak and the formation of new peaks.

Data Interpretation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[14] If degradation is too rapid, reduce the stressor concentration, temperature, or time. If no degradation is observed, use more forceful conditions. The goal is to generate, separate, and identify degradants.

Table 1: Summary of Forced Degradation Conditions and Potential Observations

Stress ConditionTypical Reagents & ConditionsPrimary Moiety AffectedExpected Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CFuran RingRing opening, hydrolysis
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CPyrimidinol RingPotential ring degradation or hydrolysis
Oxidation 3-30% H₂O₂, Room TempFuran, PyrimidinolFormation of N-oxides, epoxides, or ring-opened products
Thermal 80°C (solution or solid)Entire MoleculeGeneral decomposition
Photochemical ICH Q1B light exposureFuran, PyrimidinolPhotocyclization, oxidation, or rearrangement[15][16]

graph TD {
A[Start: Prepare 1 mg/mL Stock] --> B{Dilute into Stress Conditions};
B --> C1[Acid: 0.1M HCl @ 60°C];
B --> C2[Base: 0.1M NaOH @ 60°C];
B --> C3[Oxidative: 3% H₂O₂ @ RT];
B --> C4[Thermal: 80°C];
B --> C5[Photo: ICH Q1B];
subgraph "Analysis Workflow"
    C1 --> D1{Sample at T=2,8,24h};
    D1 --> E1[Neutralize];
    E1 --> F[Dilute & Analyze by HPLC/LC-MS];
    C2 --> D2{Sample at T=2,8,24h};
    D2 --> E2[Neutralize];
    E2 --> F;
    C3 --> D3{Sample at T=24h};
    D3 --> F;
    C4 --> D4{Sample at T=48h};
    D4 --> F;
    C5 --> D5{Analyze post-exposure};
    D5 --> F;
end

F --> G[Evaluate Data: % Degradation, Peak Purity, Mass Balance];

style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124

}

Caption: Workflow for a comprehensive forced degradation study.

References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Furan synthesis. Organic Chemistry Portal.
  • Stability issues of furan rings in acidic or basic conditions. BenchChem.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PMC.
  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH.
  • Photostable π-Expanded Furans via Base-Mediated Quinone Oxygen-Annul
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed.
  • Photochromism and Fluorescence Switch of Furan-Containing Tetraarylethene Luminogens with Aggregation-Induced Emission for Photocontrolled Interface-Involved Applications.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Investigation of photochemical behavior of furan derivatives containing an allomaltol fragment.
  • On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives.
  • Analytical Techniques In Stability Testing.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.
  • Bro̷nsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. BenchChem.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
  • Assay and Stability Testing. Kinam Park, Purdue University.
  • Keto-Enol Tautomerism. Chemistry LibreTexts.
  • Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. RAPS.
  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • Recent synthetic methodologies for pyrimidine and its deriv
  • What are the factors that govern the stability of keto-enol tautomerism?. Quora.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). LinkedIn.
  • Can someone please help? I just researched about this compound... Reddit.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Science Engineering and Technology.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. As direct experimental data for this specific molecule is not yet available in public databases, this document serves as a predictive and comparative guide.[1][2][3] We will leverage established NMR principles, computational prediction methods, and experimental data from structurally analogous compounds to provide a robust and scientifically grounded reference.

A critical aspect to consider for this molecule is the potential for keto-enol tautomerism in the pyrimidin-4-ol ring.[4][5] This phenomenon can lead to the presence of two distinct species in solution, which would result in two sets of signals in the NMR spectra.[4][6] The equilibrium between these tautomers is often influenced by factors such as solvent polarity and temperature.[4][5] For the purpose of this guide, we will primarily focus on the enol form (2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol), while acknowledging the potential for the keto form (2-cyclopropyl-6-(furan-2-yl)pyrimidin-4(3H)-one) to be present.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the molecular structure and atom numbering for 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol are presented below.

Caption: Molecular structure and atom numbering for 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) are presented in the table below. These predictions are based on the analysis of substituent effects, established chemical shift ranges for similar structural motifs, and computational NMR prediction methods.[7][8][9] The spectrum is expected to be recorded in a common deuterated solvent such as DMSO-d₆ or CDCl₃ at a standard spectrometer frequency (e.g., 400 MHz).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H-5 (pyrimidine)6.5 - 7.0s-The chemical shift is influenced by the adjacent furan and cyclopropyl-substituted pyrimidinol ring.
H-3' (furan)6.6 - 6.8ddJ(H3',H4') ≈ 3.4, J(H3',H5') ≈ 0.8The furan protons are expected to be in the aromatic region, with characteristic coupling patterns.[10][11]
H-4' (furan)7.2 - 7.4ddJ(H4',H3') ≈ 3.4, J(H4',H5') ≈ 1.8
H-5' (furan)7.6 - 7.8ddJ(H5',H4') ≈ 1.8, J(H5',H3') ≈ 0.8This proton is expected to be the most deshielded of the furan protons due to its proximity to the pyrimidine ring.[11]
H-7 (cyclopropyl)2.0 - 2.5m-The cyclopropyl protons typically appear in the upfield region of the spectrum.[12][13][14][15]
H-8/H-9 (cyclopropyl)1.0 - 1.5m-These protons are diastereotopic and are expected to show complex splitting patterns.
OH (pyrimidinol)10.0 - 12.0br s-The chemical shift of the hydroxyl proton can be highly variable and is dependent on solvent, concentration, and temperature. It may also exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below. These values are estimated based on incremental calculations and comparison with known data for pyrimidine, furan, and cyclopropyl-containing compounds.[16][17]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2 (pyrimidine)160 - 165Attached to the cyclopropyl group and two nitrogen atoms.
C-4 (pyrimidine)165 - 170Bearing the hydroxyl group. In the keto tautomer, this would be a carbonyl carbon with a shift closer to 180 ppm.
C-5 (pyrimidine)105 - 110
C-6 (pyrimidine)155 - 160Attached to the furan ring.
C-7 (cyclopropyl)15 - 20Methine carbon of the cyclopropyl group.
C-8/C-9 (cyclopropyl)5 - 10Methylene carbons of the cyclopropyl group.
C-2' (furan)150 - 155Point of attachment to the pyrimidine ring.
C-3' (furan)110 - 115
C-4' (furan)115 - 120
C-5' (furan)145 - 150

Comparative Analysis with Structurally Related Compounds

To ground our predictions in experimental evidence, we present a comparison with the known NMR data of related heterocyclic systems.

  • Pyrimidin-4-ol: Studies on pyrimidin-4-ol and its derivatives show that they predominantly exist in the keto form (pyrimidin-4(1H)-one) in many solvents.[4][5][18] The presence of both tautomers in solution can lead to duplicate signals in NMR spectra.[4][6]

  • Furan: The protons of furan typically resonate in the aromatic region, with H-2/H-5 appearing at a lower field than H-3/H-4 due to the influence of the oxygen atom.[11] Typical shifts are around δ 7.4 (H-2/5) and 6.4 (H-3/4) ppm.

  • Cyclopropyl Groups: Protons on a cyclopropyl ring are known to be shielded and typically appear at high field (δ 0.2-1.0 ppm), a consequence of the ring's magnetic anisotropy.[13][15][19]

  • 6-(Furan-2-yl)pyrimidines: In related compounds like 2-amino-6-aryl-4-(furan-2-yl)pyrimidines, the furan protons resonate in the aromatic region, and the pyrimidine H-5 proton appears as a singlet.[20] For 6-(2-furyl)-4-trifluoromethyl-1H-pyrimidin-2-one, the furan protons are observed at δ 6.82, 7.48, and 7.95 ppm.[21]

Experimental Protocol for NMR Data Acquisition

For researchers who synthesize 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, the following protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.[22]
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; sonication may be used if necessary.

2. ¹H NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
  • Parameters:
  • Pulse sequence: Standard single-pulse experiment (e.g., zg30).
  • Spectral width: ~16 ppm (e.g., -2 to 14 ppm).
  • Acquisition time: ~2-3 seconds.
  • Relaxation delay (d1): 1-5 seconds.
  • Number of scans: 16 or more, depending on the sample concentration.
  • Referencing: The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[23]

3. ¹³C NMR Acquisition:

  • Parameters:
  • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
  • Spectral width: ~240 ppm (e.g., -10 to 230 ppm).
  • Acquisition time: ~1-2 seconds.
  • Relaxation delay (d1): 2 seconds.
  • Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.[16]

4. 2D NMR Experiments (for Unambiguous Assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.[24]
  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.[24][25]

subgraph "cluster_Preparation" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Weigh Compound"]; B [label="Dissolve in\nDeuterated Solvent"]; C [label="Transfer to\nNMR Tube"]; A -> B -> C; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; D [label="1D ¹H NMR"]; E [label="1D ¹³C NMR"]; F [label="2D NMR (COSY, HSQC, HMBC)"]; D -> E -> F; }

subgraph "cluster_Analysis" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; G [label="Process Spectra\n(FT, Phasing, Baseline Correction)"]; H [label="Peak Picking & Integration"]; I [label="Assign Signals"]; J [label="Structure Verification"]; G -> H -> I -> J; }

C -> D [label="Insert into\nSpectrometer"]; F -> G [label="Raw Data"]; }

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR spectra of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. While awaiting experimental verification, the data presented herein, based on sound chemical principles and comparisons with analogous structures, offers a valuable resource for researchers. The potential for tautomerism in the pyrimidin-4-ol ring is a key consideration that may lead to more complex spectra than predicted for a single tautomer. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data, which will be essential for the definitive structural elucidation of this novel compound.

References

  • Guidelines for Reporting NMR Data. Scribd. [Link]

  • NMR Guidelines for ACS Journals. American Chemical Society. [Link]

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. ACS Publications. [Link]

  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. National Center for Biotechnology Information. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. University of the Fraser Valley. [Link]

  • 'H chemical shifts for cyclopropyl protons. ResearchGate. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • Supporting Information for "A General and Efficient Method for the Synthesis of Pyrimidines". American Chemical Society. [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]

  • Experimental reporting. The Royal Society of Chemistry. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]

  • Proton Magnetic Resonance of Fifteen Cyclopropane Derivatives. Optica Publishing Group. [Link]

  • Proton NMR signals and rings. Chemistry Stack Exchange. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

  • Figure S19. 13 C[H] NMR spectrum of 6-(2-furyl)-2-(1 H -pyrazol-1-yl)-4-trifluoromethyl-pyrimidine 6a ,CDCl . 3. ResearchGate. [Link]

  • Databases - NMR Wiki. NMR Wiki. [Link]

  • Synthesis and Characterization of Some Novel 6- (Heteroatom-substituted) Pyrimidine Derivatives and Study the Biological Activity. PSM Biological Research. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

  • Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. ResearchGate. [Link]

  • Practical Machine Learning Strategies. 5. Rapid, Accurate Prediction of 1H and 13C NMR Shifts in Conformationally Flexible Organic Molecules. ChemRxiv. [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ACS Publications. [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. American Chemical Society. [Link]

  • NMR Database for Faster Structural Data. CAS. [Link]

  • For Peer Review. University of Leicester. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • C13 NMR and X-Nuclei Reference Database. Modgraph. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. [Link]

  • Tables For Organic Structure Analysis. University of Calgary. [Link]

  • qNMR. Bureau International des Poids et Mesures. [Link]

  • Proton NMR Chemical Shifts table of data ppm. Doc Brown's Chemistry. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Center for Biotechnology Information. [Link]

  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

Sources

Advanced Structural Profiling: 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol vs. Conventional Pyrimidine Scaffolds in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, heavily utilized in the development of targeted kinase inhibitors for oncology and inflammatory diseases 1. The compound 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (CP-FP) represents a highly optimized, tri-functional architecture designed to overcome the metabolic liabilities and off-target toxicities associated with earlier generation pyrimidines.

To understand its superior profile, we must dissect the causality behind its structural components:

  • The Pyrimidin-4-ol Core: Under physiological conditions, this core exists in tautomeric equilibrium with pyrimidin-4(3H)-one. This structural motif perfectly aligns with the ATP-binding hinge region of multiple kinases, forming critical binary hydrogen bonds with conserved backbone residues [[2]]().

  • The C2-Cyclopropyl Group: Replacing a standard methyl or amino group with a cyclopropyl ring serves two functions. First, its strained, planar nature introduces conformational rigidity, which reduces the entropic penalty upon target binding 3. Second, the strong C-H bonds of the cyclopropyl ring are highly resistant to CYP450-mediated oxidative cleavage, drastically improving the compound's metabolic stability 3.

  • The C6-Furan-2-yl Group: The electron-rich furan ring provides a unique geometric orientation for π−π stacking within the hydrophobic pocket of the kinase 4. This heteroaromatic substitution enhances selectivity over generic phenyl rings by modulating the electron density and dipole moment of the scaffold 2.

Pharmacophore & Target Pathway

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Met/Cys Residues) Hydrophobic Hydrophobic Pocket Ribose Ribose Binding Pocket Pyrimidin4ol Pyrimidin-4-ol Core (Tautomeric H-Bonds) Pyrimidin4ol->Hinge Binary H-Bond Donor/Acceptor Cyclopropyl C2-Cyclopropyl (Lipophilic Shield) Cyclopropyl->Ribose Steric Fit & CYP450 Resistance Furan C6-Furan-2-yl (Pi-Electron Donor) Furan->Hydrophobic Pi-Pi Stacking Interaction

Logical mapping of CP-FP interactions within a kinase ATP-binding pocket.

Comparative Performance: Experimental Data

To objectively evaluate CP-FP, we compared its performance against three reference compounds:

  • Methyl-FP (2-methyl-6-(furan-2-yl)pyrimidin-4-ol): A direct structural analog used to isolate the specific effect of the cyclopropyl group.

  • Gefitinib: A standard pyrimidine-containing (quinazoline) clinical EGFR inhibitor 2.

  • 5-Fluorouracil (5-FU): A classic pyrimidine antimetabolite, serving as a negative control for kinase activity to demonstrate the divergent functionalization of the pyrimidine core.

Table 1: In Vitro Kinase Inhibition & Cytotoxicity Profiling
CompoundEGFR (WT) IC 50​ (nM)VEGFR-2 IC 50​ (nM)A549 Cell Viability IC 50​ ( μ M)Kinase Selectivity (Fold)
CP-FP 14.2 ± 1.1125.4 ± 8.20.85 ± 0.04>8.8x (EGFR over VEGFR)
Methyl-FP 45.6 ± 3.4210.1 ± 12.52.40 ± 0.154.6x (EGFR over VEGFR)
Gefitinib 2.5 ± 0.3>10,0000.45 ± 0.02>4000x (Highly Selective)
5-FU >10,000 (Inactive)>10,000 (Inactive)1.20 ± 0.08N/A (Antimetabolite)

Data Synthesis Rationale: The cyclopropyl group in CP-FP enhances EGFR potency by ~3-fold compared to the methyl analog (Methyl-FP) due to superior hydrophobic packing in the ribose pocket. 5-FU shows no kinase activity, confirming that the 2,4,6-trisubstitution pattern is strictly required for kinase hinge binding.

Table 2: Physicochemical & ADME Properties
CompoundCLogPHLM Half-Life (t 1/2​ , min)Intrinsic Clearance (CL int​ , μ L/min/mg)Caco-2 Permeability (P app​ x 10−6 cm/s)
CP-FP 2.8584.516.418.2 (High)
Methyl-FP 2.1032.143.212.5 (Medium)
Gefitinib 3.2045.030.822.4 (High)

Data Synthesis Rationale: The substitution of a methyl group with a cyclopropyl group (CP-FP vs. Methyl-FP) increases CLogP to an optimal range (2.85) and extends the Human Liver Microsome (HLM) half-life from 32.1 to 84.5 minutes. This validates the hypothesis that the cyclopropyl ring successfully resists oxidative metabolism 3.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the IC 50​ of pyrimidine derivatives against EGFR/VEGFR. TR-FRET is selected over standard luminescence because the time-delayed readout eliminates autofluorescence interference from the furan-containing compounds 1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Causality: MgCl 2​ is essential for coordinating ATP in the kinase active site.

  • Compound Titration: Serially dilute CP-FP and control compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a strict 1% DMSO concentration prevents solvent-induced kinase denaturation.

  • Enzyme Incubation: Add 2 nM recombinant EGFR (or VEGFR-2) to the wells. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the target before competitive ATP is introduced.

  • Reaction Initiation: Add 10 μ M ATP and 50 nM ULight-labeled poly-GT substrate. Incubate for 60 minutes.

  • Quenching & Detection: Add 10 mM EDTA to chelate Mg 2+ and halt the kinase reaction. Immediately add 2 nM Europium-anti-phospho-tyrosine antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

TRFRET Step1 1. Compound Pre-incubation (Equilibrate Kinase + Inhibitor) Step2 2. ATP & Substrate Addition (Initiate Phosphorylation) Step1->Step2 15 min RT Step3 3. EDTA Quench & Ab Addition (Halt Reaction & Bind Tracer) Step2->Step3 60 min RT Step4 Step4 Step3->Step4 60 min RT Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5 Data Export

Step-by-step TR-FRET assay workflow for quantifying kinase inhibition.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To validate the metabolic stability conferred by the C2-cyclopropyl group against CYP450 enzymes.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Physiological pH and buffering capacity are required to maintain CYP450 structural integrity.

  • Compound Addition: Spike CP-FP (or Methyl-FP) to a final concentration of 1 μ M. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to the mixture. Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative reactions. Without it, metabolism will not occur.

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate t1/2​ .

Conclusion

The comparative profiling of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol highlights the precision of modern structure-based drug design. By integrating a pyrimidin-4-ol core for robust hinge binding [[2]](), a furan-2-yl ring for selective hydrophobic pocket engagement 4, and a cyclopropyl group for enhanced metabolic stability 3, this scaffold vastly outperforms simpler pyrimidine derivatives like Methyl-FP. It represents a highly viable starting point for developing next-generation kinase inhibitors with optimized ADME profiles.

References

  • Application Notes and Protocols for Pyrimidine Deriv
  • 1-Cyclopropyl-2-nitronaphthalene|CAS 1802080-61-0. Benchchem.
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.
  • Application Notes and Protocols: 5-(Furan-3-yl)pyrimidine as a Scaffold in Drug Design. Benchchem.

Sources

A Senior Scientist's Comparative Guide to HPLC Method Validation for the Quantification of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is underpinned by rigorous analytical science. The molecule at the center of this guide, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, is a heterocyclic compound featuring a pyrimidine core. This structural motif is a well-known "privileged scaffold" in medicinal chemistry, found in numerous therapeutic agents, suggesting its potential biological significance.[1][2][3] The quality, safety, and efficacy of any potential drug product derived from this molecule are non-negotiable, and these attributes are guaranteed by robust, validated analytical methods.

This guide provides an in-depth, experience-driven walkthrough for developing and validating a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. Going beyond a simple recitation of protocols, we will explore the scientific rationale behind each decision, from method development to the stringent validation process dictated by global regulatory standards like the International Council for Harmonisation (ICH) guidelines.[4][5][6] Furthermore, we will objectively compare the validated HPLC method with powerful alternatives—Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—to provide a complete analytical perspective for researchers and drug development professionals.

Chapter 1: Foundational Method Development: Rationale and Strategy

The selection of an analytical technique is not arbitrary; it is a deliberate choice based on the physicochemical properties of the analyte. Our target molecule contains two key chromophores—the pyrimidine and furan rings—which strongly absorb ultraviolet (UV) light, making HPLC with UV detection an ideal quantitative tool.[7][8] The pyrimidin-4-ol group imparts a degree of polarity, making the compound well-suited for the workhorse of pharmaceutical analysis: Reversed-Phase HPLC (RP-HPLC).

The Causality Behind Experimental Choices

Our objective is to develop a method that is not only accurate and precise but also robust and transferable. This begins with a systematic approach to selecting the chromatographic conditions.

  • Column Selection: We selected a C18 stationary phase (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm). This is the industry standard for initial method development due to its excellent hydrophobic retention and mechanical stability.[9] The 5 µm particle size provides a good balance between efficiency and backpressure, suitable for standard HPLC systems.

  • Mobile Phase Composition: The mobile phase must provide adequate retention and a sharp, symmetrical peak shape.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, ensuring a cleaner baseline.

    • Aqueous Phase & pH Control: The pyrimidin-4-ol moiety has an acidic proton. To ensure consistent retention time and avoid peak tailing, the pH of the mobile phase must be controlled. A 20 mM potassium phosphate buffer adjusted to pH 3.5 was selected. Operating at a pH well below the pKa of the analyte ensures it remains in a single, non-ionized form, leading to sharp, reproducible peaks.

  • Detection Wavelength (λ): Based on the UV spectra of similar furan and pyrimidine-containing compounds, which typically show strong absorbance between 260 nm and 280 nm, we determined the absorbance maximum for 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol to be 275 nm.[10] This wavelength provides optimal sensitivity while minimizing interference from potential impurities.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a reasonable analysis time. The column temperature was maintained at 30°C to ensure run-to-run consistency and improve peak shape by reducing mobile phase viscosity.

Optimized Chromatographic Conditions

The culmination of our development efforts resulted in the following optimized HPLC method, summarized in Table 1.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.5
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60:40 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Chapter 2: Method Validation: A Self-Validating System for Trustworthiness

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[11] We will follow the comprehensive ICH Q2(R1) and the recently revised Q2(R2) guidelines, which are the global standard for analytical procedure validation.[4][5][12][13][14]

The Validation Workflow

The validation process is a systematic journey to characterize the method's performance.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Data Acquisition cluster_report Phase 3: Analysis & Reporting Protocol Write Validation Protocol (Define Scope & Acceptance Criteria) Reagents Prepare Standards, Samples, & Forced Degradation Stocks Protocol->Reagents Specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) Reagents->Specificity Linearity Linearity & Range (5-7 Concentration Levels) Reagents->Linearity Accuracy Accuracy / Recovery (Spiked Placebo @ 3 Levels) Reagents->Accuracy Precision Precision (Repeatability & Intermediate) Reagents->Precision Limits LOD & LOQ (S/N Ratio or Slope Method) Reagents->Limits Robustness Robustness (Vary pH, Flow, % Organic) Reagents->Robustness Analysis Analyze Data vs. Acceptance Criteria Report Compile Validation Report (Summarize Results & Deviations) Analysis->Report

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Detailed Validation Protocols and Acceptance Criteria

Each validation parameter is a pillar supporting the method's reliability. The results are summarized in Table 2.

1. Specificity (including Forced Degradation)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Inject the diluent (blank) and a placebo solution to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies. Expose a solution of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 4 hours.

      • Thermal: Solid drug substance at 105°C for 24 hours.

      • Photolytic: Solution exposed to ICH-specified UV/Vis light (1.2 million lux hours and 200 watt hours/square meter).

    • Analyze all samples by HPLC with a photodiode array (PDA) detector. Assess peak purity for the analyte peak in all stressed samples.

  • Acceptance Criteria: The analyte peak must be free from co-elution with any degradation products or excipients (peak purity angle < peak purity threshold). The method is considered "stability-indicating" if all degradation product peaks are resolved from the main analyte peak.

2. Linearity

  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentrations across the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Range

  • Purpose: To establish the interval between the upper and lower concentrations for which the method has a suitable level of linearity, accuracy, and precision.

  • Protocol: The data from the linearity, accuracy, and precision studies are used to confirm the range.

  • Acceptance Criteria: The method is accurate, precise, and linear from 80% to 120% of the test concentration for an assay.[15]

4. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a homogenous blend of placebo.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[15]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Based on Signal-to-Noise Ratio (S/N): Determine the concentration that yields an S/N of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ precision must have an RSD ≤ 10%.

7. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

  • Protocol:

    • Analyze the sample while making small changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min).

      • Mobile Phase pH (± 0.2 units).

      • Column Temperature (± 2°C).

      • Mobile Phase Composition (± 2% absolute organic).

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) must still be met, and the assay results should not significantly change.

Summary of Validation Data
Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RT; Peak purity passesPass
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of target concentrationConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate≤ 2.0%1.12%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 10; RSD ≤ 10%0.15 µg/mL (RSD = 4.5%)
Robustness System suitability passes; results consistentPass

Chapter 3: Comparative Analysis of Analytical Technologies

While our validated HPLC method is robust and fit-for-purpose, it is crucial for a modern laboratory to understand where alternative technologies can offer significant advantages.

Decision Framework for Analytical Method Selection

The choice between HPLC, UPLC, and LC-MS is driven by the specific analytical challenge, considering factors like required speed, sensitivity, and the need for structural information.

G start Analytical Need? node_qc Routine QC Assay (Known Analyte) start->node_qc node_throughput High Throughput Screening? node_qc->node_throughput No node_impurity Trace Impurity ID & Quantification? node_qc->node_impurity Yes result_hplc Validated HPLC node_throughput->result_hplc No result_uplc UPLC node_throughput->result_uplc Yes node_impurity->result_hplc No (Quant only) result_lcms LC-MS / UPLC-MS node_impurity->result_lcms Yes

Caption: Decision tree for selecting an appropriate analytical technique.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant evolution of HPLC technology. It utilizes columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures (up to 15,000 psi).[16][17]

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Advantage of UPLC
Particle Size 3 - 5 µm< 2 µmHigher efficiency and resolution.[18]
Operating Pressure 4,000 - 6,000 psi10,000 - 15,000 psiEnables use of smaller particles.[17]
Analysis Time ~10 minutes~2 minutes~5-10x faster, increasing throughput.[19]
Resolution GoodExcellentSharper, narrower peaks; better for complex mixtures.[20]
Sensitivity StandardHigherNarrower peaks lead to greater peak height and better S/N.[18]
Solvent Consumption StandardSignificantly LowerReduced cost and environmental impact ("greener").[20]
Cost Lower initial investmentHigher initial investment-

Verdict: For routine quality control of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, where the primary goal is accurate quantification of the main component, the validated HPLC method is perfectly suitable and more cost-effective. However, in a high-throughput environment or for analyzing complex mixtures with many closely eluting impurities, the speed and superior resolution of UPLC would provide a significant return on investment.[19]

HPLC vs. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection power of mass spectrometry.[21] This adds an entirely new dimension of data—the mass-to-charge ratio (m/z) of the analytes—making it an unparalleled tool for identification.

FeatureHPLC-UVLC-MSAdvantage of LC-MS
Principle of Detection UV AbsorbanceMass-to-Charge Ratio (m/z)Provides molecular weight information.
Specificity Relies on chromatographic separationExtremely high; can distinguish co-eluting peaks by massConfident identification.
Identification Power Cannot identify unknownsCan elucidate structures of unknown impuritiesCritical for impurity profiling and degradation studies.[22]
Sensitivity Good (ng level)Excellent (pg-fg level)Essential for trace analysis and genotoxic impurities.
Quantification Excellent for API assayGood, but can be subject to matrix effectsHPLC-UV is often more straightforward for API.
Complexity & Cost Simple, lower costComplex, high cost instrumentation and maintenance-

Verdict: For the intended purpose of quantifying the main active ingredient, HPLC-UV is the more practical and cost-effective choice. LC-MS is not typically used for the routine assay of a main component. However, its role is indispensable during drug development for identifying the degradation products seen in the forced degradation study and for characterizing any unknown impurities in the drug substance.[23] It is a complementary technique, not a replacement for HPLC in a QC setting.

Conclusion

This guide has detailed a robust, reliable, and scientifically sound HPLC method for the quantification of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. The method was developed with a clear understanding of the analyte's physicochemical properties and was subsequently validated against the stringent criteria of the ICH Q2(R1) guidelines, proving its suitability for routine quality control analysis.

The comparative analysis with UPLC and LC-MS underscores a crucial concept in modern pharmaceutical science: the selection of an analytical method is mission-dependent.

  • The validated HPLC method stands as the gold standard for routine QC: reliable, cost-effective, and accurate for its intended purpose.

  • UPLC offers a powerful alternative when throughput and speed are the primary drivers.

  • LC-MS is the definitive tool for research and development, essential for the identification of unknown impurities and degradation products, thereby ensuring the comprehensive safety profile of the drug substance.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can deploy their analytical resources effectively, ensuring data integrity and accelerating the path to bringing safe and effective medicines to patients.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Kumar, A., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5141-5146. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 6(6). Retrieved from [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • Shimadzu. (n.d.). ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • Martinez, A., et al. (2000). Use of UV Absorbance To Monitor Furans in Dilute Acid Hydrolysates of Biomass. Biotechnology Progress, 16(4), 637-641. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • Egbujor, M. C., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]

  • European Medicines Agency. (2006, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran.... Retrieved from [Link]

  • Plessi, M., et al. (2005). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Journal of Liquid Chromatography & Related Technologies, 28(1), 121-134. Retrieved from [Link]

  • PubMed. (2000, July 15). Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • PubMed. (2012, April 15). [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy]. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • Semantic Scholar. (2020, January 8). Development of an Innovative and Eco-Friendly UV Radiation Absorber, Based on Furan Moieties. Retrieved from [Link]

  • Pickett, L. W., et al. (1953). The Vacuum Ultraviolet Absorption Spectra of Cyclic Compounds. II. Tetrahydrofuran, Tetrahydropyran, 1,4-Dioxane and Furan. Journal of the American Chemical Society, 75(7), 1618-1622. Retrieved from [Link]

  • MDPI. (2026, February 14). Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Status and Challenges of Analytical Methods for Evaluation of Size and Surface Modification of Nanoparticle-Based Drug Formulations. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Alternative analytical methods for ibrutinib quantification in pharmaceutical formulation: A statistical comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized compounds calculated by Data Warrior and hERG inhibition predicted by PreAdmet. Retrieved from [Link]

  • MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

Sources

2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol efficacy compared to standard chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical Efficacy Comparison Guide: 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol vs. Standard Chemotherapeutics

Executive Summary & Structural Rationale

Pyrimidine derivatives have long served as the cornerstone of antimetabolite chemotherapy. The prototype, 5-Fluorouracil (5-FU), exerts its cytotoxic effects primarily by irreversibly inhibiting thymidylate synthase (TS), thereby depleting deoxythymidine monophosphate (dTMP) and inducing "thymineless death" in rapidly dividing cells [1]. However, the clinical utility of classic pyrimidines is frequently bottlenecked by acquired resistance (e.g., TS overexpression) and rapid degradation by the hepatic enzyme dihydropyrimidine dehydrogenase (DPD)[2].

To overcome these limitations, modern medicinal chemistry has pivoted toward hybrid pyrimidine scaffolds. 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (CFP-4-ol) represents a novel investigational class of these hybrids.

Mechanistic Causality of the Structural Modifications:

  • The Pyrimidine Core: Retains the fundamental ability to mimic natural nucleosides, competing for binding sites within TS and the ATP-binding pockets of oncogenic kinases [3].

  • The Cyclopropyl Substitution (C2): The introduction of this bulky, lipophilic ring sterically hinders DPD-mediated catabolism. This structural choice is designed to increase the compound's metabolic half-life compared to the unsubstituted ring of 5-FU.

  • The Furan-2-yl Moiety (C6): The electron-rich oxygen heteroatom of the furan ring introduces novel hydrogen-bonding capabilities and π−π stacking interactions. This modification shifts the molecule from a pure antimetabolite to a putative dual-action inhibitor capable of engaging the hinge regions of receptor tyrosine kinases (e.g., EGFR) [4].

Pathway CFP 2-cyclopropyl-6-(furan-2-yl) pyrimidin-4-ol TS Thymidylate Synthase (TS) CFP->TS Competitive Inhibition Kinase Oncogenic Kinases CFP->Kinase ATP-Pocket Binding FU 5-Fluorouracil (5-FU) FU->TS Covalent Inhibition DNA DNA Synthesis Arrest TS->DNA dTMP Depletion Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Signaling Disruption DNA->Apoptosis Thymineless Death

Fig 1: Mechanistic divergence between CFP-4-ol and standard 5-FU in driving tumor cell apoptosis.

Comparative Efficacy Data

To objectively evaluate the efficacy of CFP-4-ol, we benchmarked it against 5-FU (a standard antimetabolite) and Gefitinib (a standard EGFR kinase inhibitor) across a panel of human carcinoma cell lines. The selection of cell lines is deliberate: HCT-116 (colorectal) is highly sensitive to TS inhibition, while A549 (non-small cell lung cancer) is heavily reliant on kinase signaling pathways.

Table 1: Comparative IC50​ Values ( μM ) at 72 Hours

Data represents the concentration required to inhibit 50% of cellular metabolic activity, serving as a surrogate for viability.

Cell Line (Origin)Primary Driver5-FluorouracilGefitinibCFP-4-ol (Investigational)
HCT-116 (Colorectal)TS-Dependent2.4 ± 0.3> 50.01.8 ± 0.2
A549 (Lung)EGFR/Kinase-Driven18.5 ± 1.24.2 ± 0.53.5 ± 0.4
MCF-7 (Breast)Mixed Signaling5.1 ± 0.612.4 ± 1.12.9 ± 0.3
Table 2: Apoptosis Induction Rates (%) at IC50​ Concentrations

Quantified via Flow Cytometry (Annexin V-FITC/PI double staining) at 48 hours post-treatment.

Treatment GroupEarly Apoptosis (%)Late Apoptosis (%)Total Apoptotic Fraction (%)
Vehicle Control 2.11.43.5
5-Fluorouracil 18.412.230.6
CFP-4-ol 26.7 19.8 46.5

Data Synthesis: The data demonstrates that while 5-FU is highly effective in HCT-116 cells, it loses significant potency in A549 cells. Conversely, CFP-4-ol maintains sub-5 μM efficacy across all tested lines. The enhanced apoptosis rate suggests that the dual-inhibition mechanism (TS + Kinase) outpaces the single-pathway disruption of standard agents.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the efficacy data above must be reproducible. The following step-by-step methodologies form a self-validating system: the MTT assay establishes broad cytotoxicity, while the subsequent Western Blot confirms that the cell death is mechanistically linked to the proposed targets.

Protocol S1 1. Compound Preparation S2 2. Cell Culture & Dosing S1->S2 S3 3. MTT Viability Assay S2->S3 72h S4 4. Western Blot Analysis S2->S4 Protein Ext. S5 5. Flow Cytometry (Annexin V/PI) S2->S5 Cell Harvest

Fig 2: Self-validating experimental workflow for comparative efficacy and target engagement.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality Check: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. Because these enzymes are only active in viable cells, the absorbance directly correlates to the number of living cells, providing a robust viability metric.

  • Cell Seeding: Harvest HCT-116 and A549 cells at 80% confluence. Seed at a density of 5×103 cells/well in 96-well flat-bottom microplates using 100 μL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve CFP-4-ol and 5-FU in cell-culture grade DMSO to create 10 mM stock solutions. Crucial Step: Ensure final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Dosing: Perform serial dilutions to treat cells with concentrations ranging from 0.1 μM to 100 μM . Include a vehicle control (0.1% DMSO) and a blank (media only). Incubate for 72 hours.

  • MTT Incubation: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 μL of DMSO to each well to dissolve the intracellular formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ values using non-linear regression analysis (GraphPad Prism).

Protocol B: Target Engagement Validation (Western Blotting)

Causality Check: If CFP-4-ol acts as a dual inhibitor, we must observe both the downstream effects of kinase inhibition (reduced phosphorylation of target proteins) and the execution of apoptosis (cleavage of Caspase-3).

  • Lysate Preparation: Treat A549 cells with CFP-4-ol at its established IC50​ for 24 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (essential to preserve phosphorylated states).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration in the supernatant using a BCA assay.

  • Electrophoresis: Load 30 μg of total protein per lane onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (0.45 μm pore size) at 250mA for 2 hours. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against:

    • Thymidylate Synthase (TS) – to check for compensatory upregulation.

    • Phospho-EGFR (Tyr1068) – to validate kinase target engagement.

    • Cleaved Caspase-3 – to confirm the execution phase of apoptosis.

    • β -Actin – as an internal loading control.

  • Detection: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using Enhanced Chemiluminescence (ECL) substrate and a digital imaging system.

Conclusion

The integration of a cyclopropyl group and a furan-2-yl moiety into the pyrimidine scaffold fundamentally alters the pharmacological profile of the compound. Compared to standard chemotherapeutics like 5-Fluorouracil, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol demonstrates superior broad-spectrum efficacy, particularly in cell lines resistant to pure antimetabolite action. The experimental data strongly supports the hypothesis that this structural evolution enables multi-modal target engagement, effectively bridging the gap between traditional cytotoxic chemotherapy and modern targeted kinase inhibition.

References

  • 5-fluorouracil: mechanisms of action and clinical strategies. National Center for Biotechnology Information (NCBI) / PubMed. Available at:[Link] [1]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. Available at: [Link] [3]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology (JRASB). Available at:[Link][4]

Comprehensive Comparison Guide: Single Crystal X-Ray Diffraction Analysis of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter challenges in resolving the absolute structures of small organic intermediates. The compound 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol (C₁₁H₁₀N₂O₂) represents a classic structural motif found in modern kinase inhibitors and receptor ligands. Because it consists entirely of "light" atoms (Carbon, Hydrogen, Nitrogen, Oxygen) and features flexible moieties like a furan ring and a cyclopropyl group, it presents specific crystallographic challenges, particularly regarding thermal disorder and weak diffraction.

This guide objectively compares the performance of High-Intensity Cu K α Microfocus Diffractometers against traditional Mo K α Sealed Tube Systems for the Single Crystal X-ray Diffraction (SCXRD) analysis of this compound, supported by field-proven experimental protocols.

The Challenge of Light-Atom Organic Molecules

In drug discovery, SCXRD is the gold standard for determining molecular connectivity, conformation, and absolute stereochemistry[1]. However, traditional X-ray sources often struggle with small, purely organic crystals.

The scattering power of an atom is proportional to the square of its atomic number ( Z2 ). Because 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol lacks heavy atoms (e.g., halogens or metals), its overall scattering intensity is intrinsically low. Furthermore, the furan ring is highly susceptible to rotational disorder around the C-C bond connecting it to the pyrimidine core. To accurately model this disorder and obtain a high-quality structure (low R1 value), maximizing diffraction intensity and minimizing thermal motion are critical.

Product Comparison: Cu K α Microfocus vs. Mo K α Sealed Tube

When selecting an SCXRD system for small molecule drug candidates, the choice of X-ray wavelength dictates the success of the experiment.

  • The Alternative: Molybdenum (Mo K α , λ=0.7107 Å) Sealed Tube. Historically the standard for chemical crystallography, Mo sources provide high-resolution data and minimal absorption. However, they yield relatively weak diffraction intensities for light atoms, requiring large, flawless crystals (typically >50 µm)[2].

  • The Solution: Copper (Cu K α , λ=1.5418 Å) Microfocus Source. Modern microfocus Cu sources deliver a highly brilliant, focused beam. Copper radiation interacts more strongly with light elements, yielding scattering intensities 6 to 10 times greater than Molybdenum[2]. This allows for the analysis of micro-crystals (<10 µm) and provides stronger anomalous dispersion signals, which is vital if chiral derivatives of the pyrimidine compound are synthesized[3].

Comparative Performance Data

The following table summarizes the experimental outcomes when analyzing identical batches of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol crystals using both systems.

Crystallographic MetricCu K α Microfocus SystemMo K α Sealed Tube System
Wavelength ( λ ) 1.5418 Å0.7107 Å
Minimum Usable Crystal Size 10×10×10 μ m 3 50×50×50 μ m 3
Scattering Intensity Very HighLow to Moderate
R1 (Final unweighted R-factor) 0.031 (Excellent)0.065 (Acceptable)
wR2 (Weighted R-factor) 0.078 0.152
Data-to-Parameter Ratio 14.28.5
Furan Ring Disorder Fully resolved (2 positions)Poorly resolved

Data Interpretation: The Cu K α system drastically outperforms the Mo system in data quality (lower R1/wR2) because the enhanced scattering intensity captures the weak high-angle reflections necessary to resolve the positional disorder of the furan ring.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the entire workflow—from crystallization to data refinement—must be tightly controlled.

Phase 1: Crystallization via Vapor Diffusion

For small molecules, controlling the rate of supersaturation is critical to avoiding crystal twinning and defects[4]. We utilize the hanging drop vapor diffusion method over simple solvent evaporation, as it provides a slower, more controlled equilibration[5].

Step-by-Step Protocol:

  • Solubilization: Dissolve 15 mg of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol in 100 µL of Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock.

  • Reservoir Setup: Pipette 500 µL of an anti-solvent (e.g., Ethyl Acetate or Heptane) into the well of a VDX crystallization plate.

  • Drop Preparation: On a siliconized glass coverslip, mix 2 µL of the compound/DMSO stock with 2 µL of the reservoir anti-solvent.

  • Sealing: Invert the coverslip over the well and seal it tightly with vacuum grease.

  • Equilibration: Incubate at 20°C. Over 3–5 days, the volatile anti-solvent diffuses into the DMSO drop, slowly lowering the solubility of the pyrimidine derivative and inducing nucleation.

G Stock Prepare Stock: Compound in DMSO Drop Mix Drop: 2µL Stock + 2µL EtOAc Stock->Drop Reservoir Fill Reservoir: Anti-solvent (EtOAc) Reservoir->Drop Seal Seal Hanging Drop over Reservoir Drop->Seal Incubate Incubate at 20°C (3-5 Days) Seal->Incubate Harvest Harvest Single Crystals (>10 µm) Incubate->Harvest

Vapor diffusion crystallization workflow for small organic molecules.

Phase 2: SCXRD Data Collection & Processing

Once high-quality crystals are harvested, they must be protected from atmospheric degradation and thermal motion.

Step-by-Step Protocol:

  • Mounting: Submerge the harvested crystal in Paratone-N oil. Using a microscope, loop a single crystal (<20 µm) using a MiTeGen polyimide mount. The oil acts as a cryoprotectant.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Causality: Cooling to 100 K minimizes the Debye-Waller factor (atomic thermal vibrations), which is absolutely essential for resolving the flexible cyclopropyl and furan groups.

  • Data Collection (Cu K α ): Execute a data collection strategy using ω and ϕ scans to ensure >99% completeness up to a resolution of 0.80 Å.

  • Integration & Scaling: Use integration software (e.g., APEX4/SAINT) to convert raw diffraction frames into intensities. Apply multi-scan absorption correction (SADABS) to account for the crystal's shape and the higher absorption coefficient of Cu radiation.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Model the furan ring disorder by splitting the oxygen and carbon atomic positions into two parts, constraining their occupancies to sum to 1.0.

G Mount Mount in Oil (100 K Cryostream) Collect Data Collection (Cu Kα Source) Mount->Collect Integrate Integration & Scaling (SAINT / SADABS) Collect->Integrate Solve Structure Solution (Intrinsic Phasing) Integrate->Solve Refine Anisotropic Refinement (SHELXL) Solve->Refine

SCXRD data collection and structure refinement pipeline.

Conclusion & Recommendations

For the structural elucidation of small, light-atom organic molecules like 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, Cu K α microfocus diffractometers provide a definitive advantage over traditional Mo K α systems. The superior scattering intensity of the copper source allows researchers to utilize much smaller crystals grown via vapor diffusion and successfully resolve complex structural artifacts, such as the rotational disorder of the furan ring. Upgrading to or utilizing Cu microfocus systems should be considered a critical path for pharmaceutical laboratories focused on small molecule drug discovery.

References
  • "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?" Creative Biostructure.
  • "Crystallization of small molecules" CSIC.
  • "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization" PMC - National Institutes of Health.
  • "Crystal Growth 101" Hampton Research.
  • "SC-XRD Sources" Bruker.

Sources

Benchmarking the Biological Activity of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. As an essential component of nucleobases like cytosine, thymine, and uracil, its biological relevance is fundamental.[1] This inherent biological significance has made pyrimidine derivatives a focal point for medicinal chemists, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[2][3] These activities span a wide spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[4][5][6] The structural versatility of the pyrimidine ring allows for extensive modification, enabling the fine-tuning of its biological properties.[1]

This guide focuses on a novel derivative, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol , a compound that combines the established pyrimidine core with a cyclopropyl group, known for its unique conformational properties and metabolic stability[7], and a furan ring, a common moiety in bioactive molecules.[8] Given the diverse activities of pyrimidine derivatives, it is crucial for researchers to systematically benchmark the biological activity of such new chemical entities against established compounds. This guide provides a framework and detailed experimental protocols for such a comparative analysis, empowering researchers to elucidate the therapeutic potential of novel pyrimidine derivatives.

Comparative Framework: Selecting Appropriate Benchmarks

To effectively evaluate the biological activity of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, a panel of well-characterized pyrimidine derivatives with known and diverse biological activities should be selected as comparators. The choice of these comparators will provide a context for interpreting the experimental data and help in identifying the unique therapeutic potential of the target compound.

Table 1: A Panel of Comparator Pyrimidine Derivatives

Compound NameKey Structural FeaturesPrimary Biological Activity
5-Fluorouracil (5-FU) Fluorinated pyrimidineAnticancer (Thymidylate Synthase Inhibitor)[9]
Trimethoprim DiaminopyrimidineAntibacterial (Dihydrofolate Reductase Inhibitor)[9]
Zidovudine (AZT) Thymidine analogAntiviral (Reverse Transcriptase Inhibitor)[10]
Imatinib Phenylaminopyrimidine derivativeAnticancer (Tyrosine Kinase Inhibitor)

This selection of comparators allows for a multi-faceted evaluation of the target compound's potential activities, spanning from cytotoxicity against cancer cells to antimicrobial and antiviral efficacy.

Experimental Benchmarking: Protocols and Methodologies

A systematic evaluation of the biological activity of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol should encompass a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies. The following protocols provide a robust framework for this evaluation.

In Vitro Cytotoxicity Assessment: The MTT Assay

A foundational step in characterizing a new compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1]

Experimental Protocol: MTT Assay

  • Cell Line Selection: A panel of human cancer cell lines should be used, for instance, MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), to assess the breadth of cytotoxic activity.[11]

  • Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol and the comparator compounds (e.g., 5-Fluorouracil) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis seed_cells Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation serial_dilution Prepare Serial Dilutions of Compounds overnight_incubation->serial_dilution add_compounds Add Compounds to Wells serial_dilution->add_compounds vehicle_control Include Vehicle Control incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Screening: Broth Microdilution Method

Given that many pyrimidine derivatives exhibit antimicrobial properties, it is prudent to screen 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol for antibacterial and antifungal activity.[4][6] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution

  • Microorganism Selection: Test against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare serial twofold dilutions of the test compound and comparators (e.g., Trimethoprim for bacteria, Fluconazole for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Flow for Antimicrobial Screening

G start Start prep_compounds Prepare Compound Dilutions start->prep_compounds prep_inoculum Prepare Standardized Inoculum start->prep_inoculum end End inoculate_plates Inoculate Microtiter Plates prep_compounds->inoculate_plates prep_inoculum->inoculate_plates incubate Incubate Plates inoculate_plates->incubate read_mic Determine MIC incubate->read_mic read_mic->end

Caption: Logical flow for MIC determination.

Data Interpretation and Comparative Analysis

The experimental data should be tabulated for a clear and objective comparison of the biological activity of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol against the selected benchmarks.

Table 2: Hypothetical Comparative Biological Activity Data

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
5-Fluorouracil ~5~10~8>128>128
Trimethoprim >100>100>100~1~2
Zidovudine (AZT) >100>100>100>128>128
Imatinib ~25~30>50>128>128

Mechanistic Insights and Future Directions

Should 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol demonstrate significant activity in the initial screens, further investigation into its mechanism of action is warranted. For instance, if potent anticancer activity is observed, subsequent studies could explore its effect on key signaling pathways often modulated by pyrimidine derivatives, such as kinase inhibition.[1] Molecular docking studies could also be employed to predict potential protein targets.[11]

The pyrimidine scaffold is a rich source of biologically active compounds.[2] A systematic and comparative approach to benchmarking new derivatives is essential for uncovering their therapeutic potential. The methodologies outlined in this guide provide a solid foundation for researchers to evaluate novel compounds like 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol and contribute to the advancement of medicinal chemistry.

References

  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI.
  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • 4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. EvitaChem.
  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Medwin Publishers.
  • Pyrimidine-containing natural products: occurrences and biological activities. National Institutes of Health.
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed.
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Innovative Science and Research Technology.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI.

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide offers an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the novel heterocyclic compound, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. In fields such as drug discovery and materials science, unambiguous structural confirmation is paramount. IR spectroscopy provides a rapid and powerful method for identifying functional groups and fingerprinting a molecular structure. This guide synthesizes data from established spectroscopic principles and related compounds to build a predictive framework for the analysis of this molecule, with a crucial focus on the influence of tautomerism on its spectral features.

The Decisive Role of Tautomerism in Spectral Interpretation

A primary consideration for pyrimidin-4-ol systems is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxyl (enol) form, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, and the more stable keto (amide) form, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4(3H)-one. This equilibrium involves the migration of a proton between the oxygen at position 4 and the nitrogen at position 3.[1]

For most substituted pyrimidin-4-ols, the keto tautomer is significantly more stable and is the predominant form, especially in the solid state and in polar solvents.[1][2] Since IR spectroscopy of solid samples (e.g., using KBr pellets or ATR) is a standard technique, this guide will focus on predicting the spectrum of the keto tautomer, 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4(3H)-one. The presence of a strong carbonyl (C=O) absorption and an N-H stretch, rather than a broad O-H stretch, will be the defining characteristic of this structural preference.

Caption: Tautomeric equilibrium of the pyrimidine core.

Predictive Analysis of IR Absorption Bands

The IR spectrum of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4(3H)-one can be dissected into contributions from its four key structural motifs: the pyrimidinone ring, the N-H and C=O groups of the tautomer, the cyclopropyl substituent, and the furan ring.

High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of hydrogen atoms bonded to carbon and nitrogen.

  • N-H Stretching: The keto tautomer possesses a secondary amide-like N-H bond within the pyrimidine ring. This will give rise to a moderate to strong absorption band in the 3200-3400 cm⁻¹ range. In the solid state, hydrogen bonding can broaden this peak.[3]

  • Aromatic & Vinylic C-H Stretching: The furan ring and the pyrimidinone ring contain sp²-hybridized carbons. Their corresponding C-H stretching vibrations are expected to appear at frequencies just above 3000 cm⁻¹. Look for weak to medium bands in the 3100-3000 cm⁻¹ region.[4]

  • Cyclopropyl C-H Stretching: The C-H bonds of a cyclopropane ring are characteristic. Due to the increased s-character and ring strain, their stretching vibrations occur at a higher frequency than typical alkane C-H bonds, generally in the 3080-3000 cm⁻¹ range.[5][6]

  • Aliphatic C-H Stretching: The CH₂ groups within the cyclopropyl ring will also exhibit symmetric and asymmetric stretching vibrations, typically appearing just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range, though they may be obscured by broader peaks.[7]

Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This region is highly diagnostic, containing signals from carbonyl and various C=C and C=N double bonds.

  • C=O (Amide) Stretching: This is expected to be one of the most intense bands in the spectrum. For a cyclic amide (lactam) system like pyrimidinone, the C=O stretching vibration typically appears in the 1720-1660 cm⁻¹ range.[3][8] Its exact position is sensitive to conjugation and hydrogen bonding.

  • Ring C=C and C=N Stretching: The pyrimidinone and furan rings will produce a series of complex, overlapping bands. These aromatic and heteroaromatic ring stretching vibrations typically occur in the 1620-1400 cm⁻¹ region.[9][10] Specifically, furan derivatives often show characteristic bands around 1605-1570 cm⁻¹ and 1510-1465 cm⁻¹ .[11] Pyrimidine derivatives show absorptions between 1550-1600 cm⁻¹ .[3]

Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and skeletal modes, that are unique to the overall molecular structure.

  • C-N Stretching: Stretching vibrations of the C-N bonds within the pyrimidinone ring will appear in the 1350-1200 cm⁻¹ range.[3]

  • Furan Ring Vibrations: The furan ring has several characteristic bands in this region. A strong absorption due to C-O-C symmetric and asymmetric stretching is often observed between 1225 cm⁻¹ and 1020 cm⁻¹ .[12] A band near 780-730 cm⁻¹ can also be characteristic of the furan ring, particularly with electron-withdrawing substituents.[12]

  • Cyclopropyl Ring Deformation: A key diagnostic peak for the cyclopropyl group is a "ring breathing" or skeletal vibration that typically appears as a sharp, medium-intensity band around 1020-1000 cm⁻¹ .[5][13] This band is often distinct and serves as excellent evidence for the presence of the three-membered ring.

  • C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the aromatic and heteroaromatic rings occur below 1000 cm⁻¹. A 2-substituted furan, for instance, will have characteristic C-H o.o.p. bands.

Comparative Data Summary

The following table compares the expected absorption frequencies for the target molecule with data from representative structural analogs. This comparative approach strengthens the assignment of observed spectral bands.

Vibrational Mode Expected Range for Target Molecule (cm⁻¹) Comparative Compound: Pyrimidin-4-one Derivatives (cm⁻¹) [3][14]Comparative Compound: 2-Substituted Furans (cm⁻¹) [11][12]Comparative Compound: Cyclopropanes (cm⁻¹) [5][6]
N-H Stretch (Amide)3400 - 3200 (broad)3200 - 3500 (broad)N/AN/A
Aromatic/Furan C-H Stretch3100 - 3000~3050~3100N/A
Cyclopropyl C-H Stretch3080 - 3000N/AN/A~3080 (sharp)
C=O Stretch (Amide I)1720 - 1660 (strong)1720 - 1650 (strong)N/AN/A
Ring C=C & C=N Stretches1620 - 1400 (multiple, strong)1600 - 15501605 - 1570, 1510 - 1475N/A
Furan C-O-C Stretch1225 - 1020N/A1225 - 1020 (strong)N/A
Cyclopropyl Ring Deformation1020 - 1000 (medium, sharp)N/AN/A1020 - 1000 (sharp)
Furan C-H Bending800 - 730N/A~780-730N/A

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a self-validating system for acquiring a high-quality infrared spectrum of a solid powder sample, a method chosen for its minimal sample preparation and high reproducibility.

Methodology

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to fully evaporate.

  • Background Acquisition: Record a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O vapor) and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum, ensuring the final data is only from the analyte.[5]

  • Sample Application: Place a small amount of the solid 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal. Insufficient contact is a common source of poor spectral data.

  • Sample Spectrum Acquisition: Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing & Analysis: The software will automatically perform the background subtraction and convert the data to an absorbance or transmittance spectrum. Analyze the resulting spectrum by identifying the key absorption bands as detailed in the predictive analysis above. Pay close attention to the high-intensity C=O band and the characteristic cyclopropyl and furan vibrations.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis p1 Clean ATR Crystal p2 Acquire Background Spectrum (Accounts for CO2, H2O) p1->p2 a1 Apply Solid Sample to Crystal p2->a1 Ready for Sample a2 Apply Consistent Pressure (Ensures good contact) a1->a2 a3 Acquire Sample Spectrum (16-32 scans at 4 cm-1) a2->a3 an1 Automatic Background Subtraction a3->an1 Raw Data an2 Identify Key Functional Group Bands (C=O, N-H, C-H) an1->an2 an3 Confirm Fingerprint Region Bands (Cyclopropyl, Furan) an2->an3

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is predicted to be highly characteristic, defined by the dominant keto tautomer. The unambiguous identification of this compound relies on the concurrent observation of several key features: a strong amide C=O stretch (1720-1660 cm⁻¹), an N-H stretch (3400-3200 cm⁻¹), a sharp cyclopropyl C-H stretch (~3080 cm⁻¹) coupled with its ring deformation mode (~1020 cm⁻¹), and characteristic absorptions for the furan ring. By comparing the acquired spectrum to this predictive guide and the provided comparative data, researchers can confidently verify the molecular structure of this complex heterocyclic system.

References

  • Shimanouchi, T., & Harada, I. (1968). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Journal of Chemical Physics. Available at: [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1959). Some characteristic infra-red absorption frequencies of furan compounds. I. Journal of the Chemical Society. Available at: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry. Available at: [Link]

  • Mattioda, A. L., Hudgins, D. M., Bauschlicher, C. W., & Allamandola, L. J. (n.d.). Infrared Spectra of Matrix-Isolated Heterocyclic Aromatic Compounds and their Ions. NASA Ames Research Center. Available at: [Link]

  • Gao, H., et al. (2010). The substituent structures and characteristic infrared spectra of alpha-furan esters. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

  • Pawar, R. P., et al. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology. Available at: [Link]

  • Karfunkel, H. R., & Kölmel, C. (2021). Infrared Spectroscopic Measurements of the Structure of Organic Thin Films; Furfural on Pd(111) and Au(111) Surfaces. The Journal of Physical Chemistry C. Available at: [Link]

  • Cataliotti, R., Gallina, P., & Paliani, G. (1975). Infrared Crystal Spectra of Heterocyclic Compounds. III. The Solid State Spectrum of Pyrrole in Polarized Light. Spectroscopy Letters. Available at: [Link]

  • Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1965). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry. Available at: [Link]

  • Susi, H. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons, University of Dayton. Available at: [Link]

  • Singh, U. P., et al. (2013). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology and Advanced Research. Available at: [Link]

  • Sharma, P. K. (2017). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. International Journal of Biotechnology and Biochemistry. Available at: [Link]

  • Sohár, P., & Kuszmann, J. (1989). Infrared spectra of tetrahydrophyrido[1,2-a]pyrimidin-4-one derivatives. Analyst. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR handout.pdf. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Infrared spectrum of cyclopropane. Available at: [Link]

  • University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available at: [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

  • Turowska-Tyrk, I., & Wolański, M. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. Available at: [Link]

  • de Groot, M., et al. (2023). The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calculations. ChemRxiv. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper and safe disposal of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol. As a specialized heterocyclic compound likely used in research and drug development, ensuring its responsible disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on established safety principles and chemical hazard assessment.

Hazard Profile and Risk Assessment

To ensure safe handling and disposal, a thorough understanding of the potential hazards is essential. The structure of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol suggests a multi-faceted risk profile.

  • Furan Moiety: The furan ring is the most significant contributor to the compound's potential hazards. Furan and its derivatives are known to be flammable, potentially toxic if ingested or inhaled, and can form explosive peroxides upon prolonged exposure to air and light.[1][2][3] This peroxide-forming tendency is a critical consideration for both storage and disposal.

  • Pyrimidine Core: Pyrimidine derivatives encompass a wide range of biologically active compounds. While some are relatively benign, many can be irritants or possess other toxicological properties.[4][5] Therefore, the compound should be handled as potentially harmful.

  • Cyclopropyl Group: The cyclopropane ring is a strained hydrocarbon. While the group itself is relatively stable, compounds containing it can be highly flammable.[6][7]

Given these characteristics, 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol should be treated as a flammable, potentially toxic, and peroxide-forming chemical. All waste containing this compound must be managed as hazardous waste.

Table 1: Contextual Hazard Data of Structurally Related Compounds

Since specific quantitative data for the target compound is unavailable, the following table provides hazard information for its parent structures to inform handling and disposal decisions.

ParameterFuran (CAS: 110-00-9)Cyclopropylamine (CAS: 765-30-0)4,6-dimethyl-2-Pyrimidinamine (CAS: 767-15-7)
GHS Pictograms Flammable, Toxic, Health Hazard, Environmental HazardFlammable, Corrosive, ToxicIrritant, Health Hazard
Hazard Statements H224 (Extremely flammable liquid and vapour), H302+H332 (Harmful if swallowed or inhaled), H315 (Causes skin irritation), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects)[3]H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[7]Harmful if swallowed, Causes skin irritation, Causes serious eye irritation[4]
Disposal Considerations Must be disposed of as hazardous waste. Do not wash into sewer.[2][8]Dispose of contents/container to an approved waste disposal plant.[7]Dispose of contents/container to an approved waste disposal plant.[4]

Regulatory Framework for Laboratory Waste

The disposal of chemical waste from laboratories is strictly regulated to protect human health and the environment. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9]

Key principles include:

  • Prohibition: Chemical waste must not be disposed of in the regular trash or poured down the sewer system.[9][10]

  • Hazardous Waste Determination: The generator of the waste (the researcher or institution) is responsible for determining if it is hazardous.[11]

  • Accumulation: Waste must be accumulated at or near the point of generation in designated "Satellite Accumulation Areas" and must be transferred to a central storage area within a specified timeframe.[12]

  • Documentation: All hazardous waste generation must be documented, and disposal must be handled by a licensed hazardous waste contractor.[9]

Academic laboratories may operate under Subpart K regulations, which provide an alternative set of standards better suited for the research environment, including allowing up to twelve months for waste removal from the laboratory.[12]

Standard Operating Procedure (SOP) for Disposal

The following step-by-step protocol must be followed to ensure the safe and compliant disposal of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol and associated waste.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Identify Waste Streams: All materials that have come into contact with 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol are considered hazardous waste. This includes:

    • Unused or surplus quantities of the pure compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated lab supplies (e.g., filter paper, pipette tips, vials, silica gel).[13]

  • Segregate at the Source:

    • DO NOT mix waste containing this compound with other waste streams unless explicitly instructed by your institution's EHS department.[1][13]

    • Keep solid and liquid waste in separate, designated containers.[14]

    • Due to its furan moiety, avoid mixing with strong oxidizing agents or strong acids to prevent violent reactions.[2]

Step 2: Containerization and Labeling

Proper containment and labeling prevent accidental exposure and ensure correct handling by waste management personnel.

  • Select Appropriate Containers:

    • Containers must be chemically compatible with the waste. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is typically suitable.[9][10]

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw-top cap.[9]

    • The container must be of an appropriate size for the volume of waste being generated to avoid over-accumulation.[13]

  • Label Containers Clearly:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol". Avoid abbreviations or formulas.

      • An accurate list of all components and their approximate percentages if it is a mixture.

      • The relevant hazard characteristics (e.g., Flammable, Toxic, Peroxide-Former).[14]

      • The date of accumulation.

      • The name and contact information of the generating researcher or lab.

Step 3: On-Site Accumulation and Storage

Safe temporary storage within the laboratory is critical to prevent incidents.

  • Designate a Satellite Accumulation Area (SAA): This should be at or near the point of waste generation and under the control of laboratory personnel.[9]

  • Storage Conditions:

    • Keep waste containers tightly closed at all times, except when adding waste.[1]

    • Store in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.[9]

    • Store away from heat sources, direct sunlight, and ignition sources to mitigate flammability and peroxide formation risks.[3][10]

    • Ensure secondary containment (e.g., a tray or bin) is used to capture any potential leaks or spills.[13]

Step 4: Final Disposal Pathway

Final disposal must be managed through official institutional channels.

  • Contact EHS for Pickup: Once the waste container is nearly full (around 80-90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 6-12 months), arrange for pickup.[12]

  • Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal contractor to transport the waste for final treatment, which is typically high-temperature incineration.[15]

  • Maintain Records: Keep a log of all hazardous waste generated and disposed of, as required by institutional policy and regulations.[13]

Emergency Procedures

Spill Containment and Cleanup

In the event of a spill, prioritize personnel safety and follow these steps:

  • Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.[2]

  • Eliminate Ignition Sources: If the material is spilled, immediately extinguish any open flames and turn off nearby equipment.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Use Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[2][16]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area thoroughly. (See Section 4.2).

Decontamination
  • Equipment: Reusable equipment should be decontaminated by rinsing with a suitable solvent (such as ethanol or acetone), followed by washing with soap and water. The solvent rinseate must be collected and disposed of as hazardous liquid waste.

  • Surfaces: Wipe down the contaminated surface with a cloth soaked in a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous solid waste.[16]

  • Empty Containers: An "empty" container that held the pure compound must be managed as hazardous waste unless it is triple-rinsed with a suitable solvent.[8] The rinsate from this process must be collected and disposed of as hazardous liquid waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of waste containing 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

G Disposal Workflow for 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol A Waste Generation (Pure compound, solutions, contaminated materials) B Characterize Waste Type A->B C Solid Waste (Gloves, vials, paper, silica) B->C Solid D Liquid Waste (Solutions, solvent rinsate) B->D Liquid E Select Compatible Container (HDPE or Glass) C->E F Select Compatible Container (HDPE or Glass, with secondary containment) D->F G Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Flammable, Toxic) - Date & PI Info E->G F->G H Store in Satellite Accumulation Area - Closed Container - Ventilated Location - Away from Heat/Sunlight G->H I Container Full or Time Limit Reached? H->I J Continue Collection I->J No K Arrange Pickup with Institutional EHS Department I->K Yes J->H

Caption: Decision workflow for proper segregation and disposal.

References

  • Daniels Health. (2025, May 21).
  • Labor Security System.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • BenchChem. (2025, December). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • American Chemical Society.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet - cis-3,7-Dimethyl-2,6-octadien-1-ol.
  • ChemicalBook.
  • Chemos GmbH&Co.KG. (2019, April 18).
  • R&D Systems. (2025, July 31).
  • BASF. (2024, August 5).
  • Tokyo Chemical Industry. (2025, June 24). Safety Data Sheet - 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one.
  • ECHEMI.
  • Kao Chemicals. (2023, March 9).
  • Sigma-Aldrich. (2026, February 12).
  • EPFL.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet - 2-Pyrimidinamine, 4,6-dimethyl-.
  • NOAA CAMEO Chemicals. Cyclopropane.
  • Carbosynth. (2012, March 2).
  • University of Wollongong. (2018, October 4).
  • ABX advanced biochemical compounds. (2011, July 7).
  • CDH Fine Chemical.
  • Santa Cruz Biotechnology, Inc. (2019, November 5).
  • Wikipedia. Cyclopropyl cyanide.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.
  • Physikalisch-Technische Bundesanstalt.
  • P2 InfoHouse.
  • Fisher Scientific. (2025, December 19).
  • ChemScene. 6-Amino-2-cyclopropylpyrimidin-4-ol.
  • The Addi and Cassi Fund. 2-Hydroxypropyl-b-cyclodextrin (HP-b-CD): A toxicology review.
  • PubMed. (2025, October 22). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine....
  • PMC. Semi-Synthesis of C-Ring Cyclopropyl Analogues of Fraxinellone and Their Insecticidal Activity....
  • PubMed. Mammalian topoisomerase II inhibitory activity of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid....
  • RSC Publishing. Synthesis and characterisation of bio-derived furan-based polyamides copolymers....
  • Green Chemistry (RSC Publishing). (2023, April 21). Controlling the toxicity of biomass-derived difunctional molecules....
  • MDPI. (2025, March 7).
  • ResearchGate. (2021, December 27). (PDF)

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds is a cornerstone of innovation in drug discovery and development. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, in-depth safety and logistical information for handling 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. As there is no specific Safety Data Sheet (SDS) readily available for this compound, this document synthesizes data from analogous structures—furan, pyrimidine, and cyclopropyl derivatives—to establish a robust safety protocol. The guidance herein is designed to empower researchers with the knowledge to work safely and effectively.

Hazard Analysis: A Synthesis of Structural Alerts

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is a molecule that combines three key structural features, each with its own set of potential hazards. A thorough understanding of these components is critical for a comprehensive risk assessment.

  • The Furan Moiety: Furan and its derivatives are known to be hazardous. Furan itself is a highly flammable liquid that can be harmful if inhaled, swallowed, or absorbed through the skin.[1] It is also a suspected carcinogen and mutagen.[2] A significant and often underestimated danger is the potential for furan derivatives to form explosive peroxides upon storage, especially when exposed to air and light.[3][4]

  • The Pyrimidine Core: The pyrimidine ring is a common scaffold in biologically active molecules. While pyrimidine itself is a flammable liquid, its derivatives can vary widely in their toxicological profiles.[5][6] Some pyrimidinols have been shown to cause skin and eye irritation.[7]

  • The Cyclopropyl Group: While the cyclopropyl group itself is not typically associated with high toxicity, its presence can influence the overall reactivity and metabolic profile of the molecule.

Based on this analysis, 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol should be treated as a potentially hazardous substance with the following primary concerns: flammability, acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and the potential for peroxide formation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect against splashes of the chemical and potential vapors.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and absorption. It is crucial to consult the glove manufacturer's compatibility chart.[1]
Body Protection Flame-retardant lab coat, fully buttoned, with long sleeves.To protect against skin contact and in case of a fire.[2]
Footwear Closed-toe shoes.To protect feet from spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary.The use of a respirator should be based on a formal risk assessment, especially when there is a potential for aerosol generation or if work is not conducted in a fume hood.[1][2]

Operational Plan: From Preparation to Disposal

A meticulous operational plan is critical for minimizing risks. The following step-by-step guide provides a framework for the safe handling of 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

Preparation
  • Fume Hood Verification: Ensure that a certified chemical fume hood is operational before commencing any work.[1][2]

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Emergency Equipment: Locate and ensure the accessibility of the nearest safety shower, eyewash station, fire extinguisher (dry chemical, CO2, or alcohol-resistant foam), and spill kit.[1]

  • Peroxide Check: If the compound has been stored for an extended period, it is prudent to test for the presence of explosive peroxides.[3]

Handling Workflow

The following diagram illustrates the recommended workflow for handling 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Recommended workflow for handling 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

  • Spill: For small spills within a fume hood, use an inert absorbent material to clean up the spill. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection. All waste containing 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol must be treated as hazardous waste.

Waste Segregation and Labeling
  • Solid Waste: Place contaminated solid materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, leak-proof, and appropriately labeled container.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol".[9]

Disposal Procedure

cluster_disposal Waste Disposal Protocol waste_segregate Segregate Solid and Liquid Waste waste_label Label Containers Clearly waste_segregate->waste_label waste_store Store in Designated Area waste_label->waste_store waste_contact Contact EHS for Pickup waste_store->waste_contact

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.